DL-Mevalonolactone-4,4,5,5-D4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5,5,6,6-tetradeuterio-4-hydroxy-4-methyloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVXNLLUYHCIIH-RRVWJQJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(=O)CC1(C)O)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801186506 | |
| Record name | 2H-Pyran-2-one-5,6-d2, tetrahydro-5,6-d2-4-hydroxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801186506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349553-98-6 | |
| Record name | 2H-Pyran-2-one-5,6-d2, tetrahydro-5,6-d2-4-hydroxy-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349553-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-2-one-5,6-d2, tetrahydro-5,6-d2-4-hydroxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801186506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to DL-Mevalonolactone-4,4,5,5-D4: Application in Bioanalytical Research
This guide provides an in-depth overview of DL-Mevalonolactone-4,4,5,5-D4, a deuterated internal standard crucial for the accurate quantification of mevalonic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, its significance in the context of the mevalonate pathway, and detailed methodologies for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Significance of Mevalonate Pathway Monitoring
The mevalonate pathway is a vital metabolic cascade responsible for the synthesis of cholesterol and a plethora of non-sterol isoprenoids.[1][2] These molecules are fundamental to numerous cellular functions, including membrane integrity, cell signaling, protein glycosylation, and electron transport. The pathway's rate-limiting step, the conversion of HMG-CoA to mevalonic acid by HMG-CoA reductase, is a major target for therapeutic intervention, most notably by statins, a class of cholesterol-lowering drugs.[3][4] Consequently, the precise measurement of mevalonic acid levels in biological matrices serves as a direct biomarker for the activity of HMG-CoA reductase and the efficacy of statin therapy.[3]
Given the endogenous nature of mevalonic acid, accurate quantification necessitates the use of a stable isotope-labeled internal standard. This compound is an ideal candidate for this purpose, as its structure is nearly identical to the analyte of interest, but with a distinct mass, allowing for correction of matrix effects and variations in sample processing.
Part 1: Core Properties of this compound
This compound is the deuterated form of DL-mevalonolactone, the stable lactone form of mevalonic acid. In aqueous solutions, mevalonic acid exists in equilibrium with its lactone. For analytical purposes, biological samples are typically acidified to drive this equilibrium towards the more chromatographically amenable lactone form.[5][6]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 349553-98-6 | [7] |
| Molecular Formula | C₆H₆D₄O₃ | [7] |
| Molecular Weight | 134.17 g/mol | [7] |
| Isotopic Enrichment | ≥98 atom % D | [7] |
| Chemical Purity | ≥97% | [7] |
| Appearance | Varies (e.g., oil, solid) | [8] |
| Storage Conditions | -20°C for long-term stability | [7] |
| Unlabeled CAS Number | 674-26-0 (for DL-Mevalonolactone) | [1] |
Part 2: The Mevalonate Pathway in Drug Discovery and Development
The mevalonate pathway's central role in cellular metabolism makes it a focal point in various research areas, from cardiovascular disease to oncology.
Cholesterol Synthesis and Statin Therapy
The primary therapeutic relevance of the mevalonate pathway is in the management of hypercholesterolemia. Statins competitively inhibit HMG-CoA reductase, leading to a reduction in endogenous cholesterol synthesis.[9] Monitoring mevalonic acid levels provides a direct pharmacodynamic marker of statin activity, aiding in dose-response studies and the development of new HMG-CoA reductase inhibitors.[3]
Oncology
The mevalonate pathway is often upregulated in cancer cells to support rapid proliferation and membrane synthesis.[10] Furthermore, the production of isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) is crucial for the post-translational modification (prenylation) of oncogenic proteins such as Ras and Rho.[1] This has led to the investigation of statins and other pathway inhibitors as potential anticancer agents.[11]
Diagram of the Mevalonate Pathway
Caption: Simplified schematic of the mevalonate pathway leading to cholesterol and non-sterol isoprenoids.
Part 3: Experimental Protocol for Mevalonic Acid Quantification
The following is a representative LC-MS/MS protocol for the quantification of mevalonic acid in human plasma using this compound as an internal standard. This protocol is a synthesis of methodologies reported in the literature and should be optimized for specific instrumentation and laboratory conditions.[3][5][6]
Experimental Workflow Diagram
Caption: General workflow for the quantification of mevalonic acid in plasma using LC-MS/MS.
Step-by-Step Methodology
1. Sample Preparation
-
To 500 µL of plasma, add a known amount of this compound internal standard solution.
-
Acidify the sample with hydrochloric acid to facilitate the conversion of mevalonic acid to mevalonolactone.[5]
-
Perform solid-phase extraction (SPE) to isolate the analyte and internal standard from the plasma matrix.[6][7] Alternatively, a liquid-liquid extraction can be employed.[12]
-
Elute the analytes from the SPE cartridge and evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
The following table provides typical starting conditions for the analysis.
| Parameter | Condition |
| LC Column | Reversed-phase C18 or PFP column (e.g., 150 x 2.1 mm, 5 µm)[3][5] |
| Mobile Phase A | Water with 5 mmol/L ammonium formate, pH 2.5[3] or 10 mM ammonium formate, pH 8[5] |
| Mobile Phase B | Acetonitrile or Methanol[3][5] |
| Flow Rate | 200-400 µL/min |
| Gradient | A suitable gradient to separate mevalonolactone from matrix components |
| Injection Volume | 10 µL[5] |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
3. Mass Spectrometry Parameters
The specific MRM transitions for mevalonolactone and its deuterated internal standard need to be optimized on the mass spectrometer being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Mevalonolactone | (To be optimized) | (To be optimized) |
| This compound | (To be optimized) | (To be optimized) |
4. Calibration and Quantification
-
Prepare a series of calibration standards with known concentrations of unlabeled mevalonolactone and a constant concentration of the deuterated internal standard.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of mevalonic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an indispensable tool for researchers and drug developers studying the mevalonate pathway. Its use as an internal standard in LC-MS/MS assays enables the reliable and accurate quantification of mevalonic acid, providing critical insights into the pharmacodynamics of HMG-CoA reductase inhibitors and the role of the mevalonate pathway in health and disease. The methodologies outlined in this guide provide a robust framework for the implementation of such assays in a research or clinical setting.
References
-
Metware Biotechnology. (2024). The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms. Retrieved from [Link]
-
Johnson, R., et al. (2010). Liquid Chromatography-Tandem Mass Spectrometry Method for the Measurement of Serum Mevalonic Acid: A Novel Marker of Hydroxymethylglutaryl Coenzyme A Reductase Inhibition by Statins. Journal of Clinical Biochemistry and Nutrition. Retrieved from [Link]
-
Gibson, K. M., et al. (2002). Validation and application of an assay for the determination of mevalonic acid in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 773(2), 103-111. Retrieved from [Link]
-
ResearchGate. (n.d.). A simplified schematic of cholesterol synthesis. Retrieved from [Link]
-
Jemal, M., et al. (2003). Liquid chromatography/tandem mass spectrometry methods for quantitation of mevalonic acid in human plasma and urine: method validation, demonstration of using a surrogate analyte, and demonstration of unacceptable matrix effect in spite of use of a stable isotope analog internal standard. Rapid Communications in Mass Spectrometry, 17(15), 1723-1734. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The validation of a simple LC/MS/MS method for determining the level of mevalonic acid in human plasma. Retrieved from [Link]
-
Frontiers in Oncology. (2018). The Mevalonate Pathway, a Metabolic Target in Cancer Therapy. Retrieved from [Link]
-
Wikipedia. (n.d.). Mevalonate pathway. Retrieved from [Link]
-
FH Joanneum. (n.d.). Quantification of mevalonic acid in plasma/serum and urine using HPLC-MS/MS Master Thesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Diagram of the mevalonate pathway, the first stage in the biosynthesis of cholesterol. Retrieved from [Link]
-
PubMed. (2010). The validation of a simple LC/MS/MS method for determining the level of mevalonic acid in human plasma. Retrieved from [Link]
-
ResearchGate. (n.d.). Mevalonate pathway. The diagram illustrates the mevalonate pathway that.... Retrieved from [Link]
-
ResearchGate. (2006). Validation of the LC-MS/MS method for the quantification of mevalonic acid in human plasma and determination of the matrix effect. Retrieved from [Link]
-
ResearchGate. (2007). Mevalonate pathway: A review of clinical and therapeutical implications. Retrieved from [Link]
-
PubMed. (2021). Targeting the Mevalonate Pathway in Cancer. Retrieved from [Link]
-
ResearchGate. (2010). Validation and application of an assay for the determination of mevalonic acid in human plasma by liquid chromatography tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2022). The mevalonate pathway and possible mechanism of action of statins. Retrieved from [Link]
Sources
- 1. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 3. Liquid chromatography-tandem mass spectrometry method for the measurement of serum mevalonic acid: a novel marker of hydroxymethylglutaryl coenzyme A reductase inhibition by statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Liquid chromatography/tandem mass spectrometry methods for quantitation of mevalonic acid in human plasma and urine: method validation, demonstration of using a surrogate analyte, and demonstration of unacceptable matrix effect in spite of use of a stable isotope analog internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of the LC-MS/MS method for the quantification of mevalonic acid in human plasma and determination of the matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 11. Targeting the Mevalonate Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The validation of a simple LC/MS/MS method for determining the level of mevalonic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of DL-Mevalonolactone-D4 in Cholesterol Synthesis: A Technical Guide for Researchers
Introduction: Tracing the Path to Cholesterol
The cholesterol biosynthesis pathway, also known as the mevalonate pathway, is a fundamental metabolic route responsible for the production of cholesterol and other essential isoprenoids.[1][2] Understanding the dynamics and regulation of this pathway is crucial for research in cardiovascular disease, cancer, and various metabolic disorders.[2][3] Stable isotope tracing has emerged as a powerful tool for elucidating the intricacies of metabolic fluxes in vitro and in vivo. This guide provides an in-depth technical overview of the application of DL-Mevalonolactone-D4, a deuterated isotopologue of a key cholesterol precursor, as a metabolic tracer to quantify cholesterol synthesis. We will delve into the rationale behind its use, experimental design considerations, analytical methodologies, and data interpretation, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Mevalonate Pathway: A Brief Overview
The synthesis of cholesterol is a complex, multi-step process that begins with acetyl-CoA.[3] Through a series of enzymatic reactions, acetyl-CoA is converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGCR), is the rate-limiting and primary regulatory step in the pathway.[2][4] Mevalonate is then phosphorylated, decarboxylated, and ultimately converted into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks for all isoprenoids, including cholesterol.[3]
Mevalonolactone is the stable lactone form of mevalonic acid and can be readily taken up by cells and hydrolyzed to mevalonate, directly entering the cholesterol synthesis pathway downstream of HMGCR. This property makes labeled mevalonolactone an ideal tracer for studying the lower portion of the pathway, bypassing the primary regulatory control point.
Why Use DL-Mevalonolactone-D4 as a Metabolic Tracer?
The choice of a metabolic tracer is a critical aspect of experimental design, directly influencing the quality and interpretability of the data. While deuterated water (D₂O) is a commonly used tracer for measuring whole-body cholesterol synthesis, the use of DL-Mevalonolactone-D4 offers distinct advantages for specific research questions.[5][6]
Causality Behind Experimental Choices: Labeled Mevalonolactone vs. Deuterated Water
| Feature | DL-Mevalonolactone-D4 | Deuterated Water (D₂O) | Rationale for Choice |
| Point of Entry | Enters the pathway as mevalonate, bypassing HMG-CoA reductase. | Deuterium is incorporated into acetyl-CoA and NADPH, entering at the beginning of the pathway. | To specifically study the metabolic flux downstream of HMGCR, or in systems where HMGCR is pharmacologically inhibited (e.g., by statins), DL-Mevalonolactone-D4 is the superior choice. |
| Specificity | The deuterium label is specifically incorporated into the cholesterol backbone via the mevalonate pathway. | Deuterium can be incorporated into various biomolecules through multiple pathways, potentially complicating data interpretation. | For studies focused solely on the mevalonate pathway's contribution to cholesterol synthesis, DL-Mevalonolactone-D4 provides a more direct and less ambiguous readout. |
| Precursor Pool Dilution | The labeled mevalonate pool is less susceptible to dilution from other metabolic pathways. | The acetyl-CoA pool is fed by multiple sources (glucose, fatty acids, amino acids), which can dilute the deuterium enrichment. | DL-Mevalonolactone-D4 allows for a more accurate assessment of the direct conversion of mevalonate to cholesterol. |
| Cellular Uptake | Readily taken up by most cell types. | Diffuses freely across cell membranes. | Both are effective for in vitro and in vivo studies. |
The use of a D4-labeled mevalonolactone provides a significant mass shift (4 Da) from the unlabeled molecule, facilitating clear separation and quantification by mass spectrometry. This clear mass difference minimizes interference from naturally occurring isotopes and improves the signal-to-noise ratio in analytical measurements.
Experimental Workflow: From Cell Culture to Data Analysis
The following sections outline a general workflow for utilizing DL-Mevalonolactone-D4 to trace cholesterol synthesis. Specific parameters will need to be optimized based on the experimental model (cell culture, animal models) and the specific research question.
Experimental Workflow Diagram
Caption: A generalized workflow for tracing cholesterol synthesis using DL-Mevalonolactone-D4.
Detailed Experimental Protocols
1. Preparation of DL-Mevalonolactone-D4 Working Solution
-
Objective: To prepare a sterile, accurate concentration of the tracer for administration.
-
Protocol:
-
Accurately weigh a precise amount of DL-Mevalonolactone-D4 powder.
-
Dissolve the powder in a sterile, appropriate solvent (e.g., ethanol or DMSO for a stock solution, followed by dilution in culture media or saline for the working solution).
-
The final concentration of the working solution should be determined based on preliminary dose-response experiments to ensure adequate labeling without causing cellular toxicity.
-
2. In Vitro Labeling of Cultured Cells
-
Objective: To introduce the tracer to cultured cells to allow for its incorporation into newly synthesized cholesterol.
-
Protocol:
-
Plate cells at a desired density and allow them to adhere and reach the desired confluency.
-
Remove the existing culture medium and replace it with fresh medium containing the DL-Mevalonolactone-D4 working solution.
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours) to monitor the kinetics of cholesterol synthesis.
-
At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove residual tracer.
-
Harvest the cells by scraping or trypsinization and immediately quench metabolism by flash-freezing in liquid nitrogen or adding ice-cold methanol.
-
3. Lipid Extraction
-
Objective: To isolate the lipid fraction, including cholesterol, from the harvested cells or tissues.
-
Protocol (Folch Method):
-
Homogenize the cell pellet or tissue sample in a chloroform:methanol mixture (2:1, v/v).
-
Vortex thoroughly and incubate at room temperature to ensure complete lipid extraction.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge to separate the layers. The lower organic phase contains the lipids.
-
Carefully collect the lower organic phase and dry it under a stream of nitrogen gas.
-
4. Derivatization for GC-MS Analysis
-
Objective: To convert cholesterol into a more volatile and thermally stable derivative suitable for gas chromatography.
-
Protocol (Silylation):
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., pyridine).
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate the mixture at an elevated temperature (e.g., 60-70°C) for 30-60 minutes to ensure complete derivatization of cholesterol to its trimethylsilyl (TMS) ether.
-
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the analytical technique of choice for separating and quantifying cholesterol isotopologues due to its high sensitivity and ability to resolve molecules based on their mass-to-charge ratio (m/z).
GC-MS Analysis Workflow
Caption: The process of analyzing cholesterol isotopologues using GC-MS.
Typical GC-MS Parameters:
-
Gas Chromatograph: An Agilent 7890A GC or similar, equipped with a capillary column suitable for sterol analysis (e.g., DB-5ms).
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of cholesterol from other lipids.
-
Mass Spectrometer: An Agilent 5975C MSD or equivalent, operated in electron ionization (EI) mode.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity by monitoring specific ions corresponding to the unlabeled (M+0) and labeled (M+4) cholesterol-TMS derivatives.
Data Interpretation: Quantifying Cholesterol Synthesis
The primary output from the GC-MS analysis is the mass isotopologue distribution (MID) of the cholesterol-TMS derivative. This distribution represents the relative abundance of cholesterol molecules with different numbers of deuterium atoms.
Calculating Fractional Cholesterol Synthesis:
The fractional synthesis rate (FSR) of cholesterol can be calculated using the following formula:
FSR (% per hour) = [(Area of M+4) / (Area of M+0 + Area of M+4)] x (1 / incubation time in hours) x 100
Where:
-
Area of M+4: The peak area of the cholesterol-TMS derivative containing four deuterium atoms.
-
Area of M+0: The peak area of the unlabeled cholesterol-TMS derivative.
This calculation provides the percentage of the total cholesterol pool that has been newly synthesized from the labeled mevalonate precursor during the incubation period.
Trustworthiness and Self-Validation
The robustness of this methodology is ensured through several key practices:
-
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C-cholesterol) added at the beginning of the sample preparation process can correct for variations in extraction efficiency and instrument response.
-
Calibration Curves: A calibration curve prepared with known concentrations of unlabeled and D4-labeled cholesterol should be run with each batch of samples to ensure accurate quantification.
-
Biological Replicates: Performing experiments with multiple biological replicates is essential to assess the variability of the results and ensure statistical significance.
-
Negative Controls: Including control samples that have not been treated with the tracer is crucial to determine the background levels of the M+4 isotopologue.
Conclusion
DL-Mevalonolactone-D4 is a powerful and specific tracer for investigating the dynamics of the cholesterol biosynthesis pathway downstream of HMG-CoA reductase. Its use, coupled with robust analytical techniques like GC-MS, allows researchers to gain valuable insights into the regulation of cholesterol synthesis in various physiological and pathological contexts. By carefully considering the experimental design, adhering to validated protocols, and employing rigorous data analysis, scientists can confidently utilize this tool to advance our understanding of cholesterol metabolism and develop novel therapeutic strategies for a range of diseases.
References
-
Jones, P. J., & Leveille, G. A. (1990). Use of deuterated water for measurement of short-term cholesterol synthesis in humans. Canadian Journal of Physiology and Pharmacology, 68(7), 955-959. [Link]
-
Hellerstein, M. K., & Neese, R. A. (1992). Mass isotopomer distribution analysis: a technique for measuring synthesis and turnover of polymers. American Journal of Physiology-Endocrinology and Metabolism, 263(6), E988-E1001. [Link]
-
MetwareBio. (n.d.). The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms. Retrieved from [Link]
-
Dietschy, J. M., & Brown, M. S. (1974). Effect of alterations of the specific activity of the precursor pool on the determination of the rates of cholesterol synthesis. Journal of Lipid Research, 15(6), 508-516. [Link]
-
Faust, J. R., Goldstein, J. L., & Brown, M. S. (1979). Squalene synthetase and squalene epoxidase: regulation in cultured human fibroblasts. Journal of Biological Chemistry, 254(14), 6461-6468. [Link]
-
Jones, P. J., & Schoeller, D. A. (1990). Human cholesterol synthesis measurement using deuterated water. Theoretical and procedural considerations. Journal of Lipid Research, 31(4), 655-663. [Link]
-
Lee, W. N. P., & Bergner, E. A. (1993). Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques. Journal of Lipid Research, 34(12), 2277-2283. [Link]
-
Miettinen, T. A., & Kesäniemi, Y. A. (1989). Measurement of cholesterol synthesis in kinetically defined pools using fecal steroid analysis and double labeling technique in man. Journal of Lipid Research, 30(11), 1739-1748. [Link]
-
Parker, R. A., Pearce, B. C., Clark, R. W., Gordon, D. J., & Wright, J. J. (1993). Plasma mevalonate as a measure of cholesterol synthesis in man. Journal of Clinical Investigation, 92(2), 795-804. [Link]
-
Pustovidalov, Y., & Cohen, D. E. (2016). An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. Journal of Lipid Research, 57(12), 2269-2277. [Link]
-
Strating, J. R., & Gebhard, C. (2021). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers in Cardiovascular Medicine, 8, 758688. [Link]
-
Wikipedia. (2023, December 27). Mevalonate pathway. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Yuan, J., Chen, A. D., & Thompson, L. U. (1990). Dietary cholesterol feeding suppresses human cholesterol synthesis measured by deuterium incorporation and urinary mevalonic acid levels. Arteriosclerosis, Thrombosis, and Vascular Biology, 10(6), 949-956. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mevalonate Cascade and its Regulation in Cholesterol Metabolism in Different Tissues in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 4. Cholesterol metabolism: molecular mechanisms, biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human cholesterol synthesis measurement using deuterated water. Theoretical and procedural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic enrichment of DL-Mevalonolactone-4,4,5,5-D4
An In-Depth Technical Guide to the Isotopic Enrichment of DL-Mevalonolactone-4,4,5,5-D4
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Isotopic Labeling in Mevalonate Pathway Research
DL-Mevalonolactone, the stable lactone form of mevalonic acid, is a cornerstone intermediate in the mevalonate (MVA) pathway, an essential metabolic route for the biosynthesis of isoprenoids in all higher eukaryotes and many bacteria.[1][2] Isoprenoids encompass a vast array of critical biomolecules, including cholesterol, steroid hormones, and coenzyme Q10. Given its central role, mevalonolactone and its metabolic precursors are of significant interest to researchers in drug development, biochemistry, and metabolic engineering.[3]
The introduction of stable isotopes, such as deuterium (²H or D), into molecules like mevalonolactone provides a powerful analytical tool.[4] Isotopically labeled compounds serve as invaluable tracers for metabolic flux analysis and as internal standards for highly accurate quantification in complex biological matrices using mass spectrometry.[5][6] The strategic placement of deuterium can also be used to investigate the mechanisms of enzymatic reactions and to potentially alter a drug's metabolic profile, a concept known as the "deuterium effect."[7][8]
This technical guide provides a comprehensive overview of the synthesis, analytical validation, and application of this compound. We will delve into the causality behind the chosen synthetic strategy, present self-validating analytical protocols, and contextualize the utility of this specific isotopologue for researchers, scientists, and drug development professionals.
Part 1: Synthetic Strategy for Site-Specific Deuteration
The synthesis of this compound requires a robust method that ensures the precise and high-efficiency incorporation of four deuterium atoms at the C4 and C5 positions. The most logical and field-proven approach is the catalytic deuteration of an unsaturated precursor containing a double bond between the target carbon atoms.
Conceptual Workflow: From Unsaturated Precursor to Labeled Product
The core of the synthetic strategy involves the reduction of an α,β-unsaturated lactone precursor, specifically DL-4-methyl-5,6-dihydro-2H-pyran-2-one, using deuterium gas (D₂) in the presence of a heterogeneous catalyst. This method is highly efficient and allows for the direct and stereospecific delivery of two deuterium atoms to each face of the double bond, resulting in the desired tetradeuterated product.
The overall synthetic logic is visualized in the workflow diagram below.
Sources
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. The mevalonate synthesis pathway as a therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Liquid chromatography-tandem mass spectrometry method for the measurement of serum mevalonic acid: a novel marker of hydroxymethylglutaryl coenzyme A reductase inhibition by statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DL-Mevalonolactone-D4 as a Precursor in the Mevalonate Pathway
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of DL-Mevalonolactone-D4 as a stable isotope-labeled precursor for tracing the mevalonate (MVA) pathway. We will delve into the biochemical rationale, experimental design considerations, detailed protocols, and data interpretation strategies essential for leveraging this powerful tool in metabolic research.
Section 1: The Mevalonate Pathway - A Central Hub of Cellular Metabolism
The mevalonate (MVA) pathway is a critical metabolic cascade present in eukaryotes, archaea, and some bacteria.[1] It commences with acetyl-CoA and culminates in the synthesis of two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These molecules are the fundamental precursors for the synthesis of a vast and diverse class of over 30,000 biomolecules known as isoprenoids.[1][2]
Isoprenoids are integral to a multitude of cellular functions, ranging from structural roles in membranes (e.g., cholesterol) to participation in electron transport chains (e.g., coenzyme Q10) and post-translational modification of proteins (prenylation).[2][3][4] Given its central role, the MVA pathway is tightly regulated to maintain cellular homeostasis.[3][5] Dysregulation of this pathway is implicated in various diseases, including cancer and cardiovascular disease, making it a key target for therapeutic intervention.[3][6]
The initial steps of the pathway involve the conversion of three molecules of acetyl-CoA to (R)-mevalonate.[1] This is a critical juncture and the point at which our tracer, DL-Mevalonolactone-D4, is introduced.
Section 2: DL-Mevalonolactone-D4 - A Precision Tool for Metabolic Flux Analysis
DL-Mevalonolactone is the stable, lactone form of mevalonic acid, a key intermediate in the MVA pathway.[7][8][9] In aqueous environments, it hydrolyzes to form mevalonate, which can then be readily utilized by the pathway's enzymes. The "D4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[10]
The use of stable isotope tracers like DL-Mevalonolactone-D4 provides an unparalleled view into the dynamic nature of metabolic pathways.[11][12] Unlike traditional methods that measure static metabolite levels, stable isotope tracing allows for the quantification of metabolic flux—the rate of turnover of molecules through a pathway.[13] This dynamic information is crucial for understanding how cells adapt to genetic perturbations, disease states, or therapeutic interventions.[11][14] The deuterium label acts as a "tag" that can be tracked as it is incorporated into downstream metabolites.
Advantages of Using DL-Mevalonolactone-D4:
-
Direct Introduction into the Pathway: Bypasses the initial, highly regulated steps of the MVA pathway, allowing for a focused investigation of the downstream conversions.
-
High Specificity: The deuterium label is stably incorporated into the carbon skeleton of isoprenoid precursors.
-
Non-Radioactive: Eliminates the safety and disposal concerns associated with radioactive tracers.[14]
-
Sensitive Detection: The mass shift imparted by the deuterium atoms is readily detectable by mass spectrometry (MS).[13]
Biochemical Conversion and Label Propagation
Once inside the cell and hydrolyzed to mevalonate-D4, the labeled molecule is phosphorylated and decarboxylated to form the fundamental isoprenoid building block, isopentenyl pyrophosphate (IPP), which will carry the deuterium label. IPP can then be isomerized to dimethylallyl pyrophosphate (DMAPP). The subsequent condensation of these labeled IPP and DMAPP units leads to the formation of larger, deuterium-labeled isoprenoids.
Below is a DOT language script for a Graphviz diagram illustrating the entry of DL-Mevalonolactone-D4 into the mevalonate pathway.
Sources
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 4. Isoprenoid | Chemical Structure, Synthesis, & Uses | Britannica [britannica.com]
- 5. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]
- 6. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 7. apexbt.com [apexbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. immune-system-research.com [immune-system-research.com]
- 14. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Mevalonate Pathway: A Technical Guide to Using Deuterated Mevalonolactone for Flux Analysis
This guide provides an in-depth exploration of the mevalonate (MVA) pathway and the application of stable isotope tracing with deuterated mevalonolactone to elucidate its dynamics. Tailored for researchers, scientists, and drug development professionals, this document offers both foundational knowledge and practical, field-proven methodologies for investigating this critical metabolic route.
Introduction: The Central Role of the Mevalonate Pathway
The mevalonate (MVA) pathway is a fundamental metabolic cascade present in eukaryotes, archaea, and some bacteria.[1] It is the primary route for the synthesis of two five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][2] These isoprenoid precursors are vital for the production of a vast array of over 30,000 biomolecules essential for cellular function, including cholesterol, steroid hormones, coenzyme Q10, and dolichols.[1][2][3] Given its central role in cellular physiology, the dysregulation of the MVA pathway is implicated in a range of pathologies, from cardiovascular disease to cancer and autoimmune disorders, making it a key area of investigation for therapeutic intervention.[3][4][5][6][7][8]
The pathway's rate-limiting step is catalyzed by the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGCR), which is the target of statin drugs, a widely prescribed class of cholesterol-lowering medications.[4][9][10] Understanding the flux through this pathway—the rate of conversion of substrates to products—is therefore critical for deciphering disease mechanisms and developing novel therapeutics.
This guide focuses on a powerful technique for quantifying this flux: stable isotope tracing using deuterated mevalonolactone. By introducing a "heavy" version of a key pathway intermediate, we can track its incorporation into downstream metabolites, providing a dynamic snapshot of pathway activity.
The Principle of Stable Isotope Tracing with Deuterated Mevalonolactone
Stable isotope tracing is a robust analytical method used to follow the metabolic fate of molecules within a biological system.[11] In this approach, an atom in a substrate molecule is replaced with its heavier, non-radioactive isotope (e.g., replacing hydrogen, ¹H, with deuterium, ²H or D).[12][13] This isotopic "label" allows researchers to distinguish the tracer-derived molecules from their endogenous, unlabeled counterparts using mass spectrometry.[11]
Deuterated mevalonolactone (DL-Mevalonolactone-d7, for instance) is an ideal tracer for the MVA pathway.[14] Mevalonolactone is the δ-lactone form of mevalonic acid, a central intermediate in the pathway.[14][15] Once introduced into a cell culture or in vivo system, it is readily converted to deuterated mevalonic acid and subsequently processed by the downstream enzymes of the MVA pathway.
The primary advantages of using deuterated tracers include:
-
Safety: Stable isotopes are non-radioactive and safe for use in a wide range of experimental systems.
-
High Sensitivity: Modern mass spectrometry techniques can detect minute differences in mass, allowing for precise quantification of labeled compounds.
-
Kinetic Isotope Effect: The substitution of hydrogen with deuterium can sometimes alter reaction rates, a phenomenon known as the kinetic isotope effect. While this needs to be considered in data interpretation, it can also be leveraged to probe enzyme mechanisms.[13][16]
By measuring the rate of incorporation of deuterium into downstream products like cholesterol and other isoprenoids, we can calculate the metabolic flux through the MVA pathway. This provides a quantitative measure of pathway activity under different experimental conditions, such as drug treatment or genetic manipulation.
Experimental Design and Protocols
A successful stable isotope tracing experiment requires careful planning and execution. The following sections provide a detailed workflow for a typical cell culture-based experiment using deuterated mevalonolactone.
Diagram of the Experimental Workflow
Caption: A generalized workflow for metabolic flux analysis of the mevalonate pathway.
Step-by-Step Protocol: Cell Culture Labeling
This protocol is a general guideline and should be optimized for specific cell lines and experimental goals.
-
Cell Seeding and Growth:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will result in approximately 80-90% confluency at the time of labeling.
-
Culture cells in their standard growth medium until they reach the desired confluency.
-
-
Preparation of Labeling Medium:
-
Prepare a fresh batch of the appropriate base medium (e.g., DMEM, RPMI-1640) supplemented with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled mevalonate and other pathway intermediates.
-
Dissolve the deuterated mevalonolactone (e.g., DL-Mevalonolactone-d7) in the prepared medium to the desired final concentration. The optimal concentration should be determined empirically but typically ranges from 10 to 100 µM.
-
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cultured cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium containing deuterated mevalonolactone to the cells.
-
Incubate the cells for a time course (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the dynamic incorporation of the tracer.
-
Step-by-Step Protocol: Metabolite Quenching and Extraction
Rapidly halting metabolic activity is crucial for accurately capturing the metabolic state of the cells at the time of harvesting.
-
Metabolic Quenching:
-
At the end of the labeling period, place the culture plates on dry ice or in a freezer at -80°C to rapidly quench metabolic activity.
-
Alternatively, aspirate the labeling medium and immediately add a cold quenching solution (e.g., -80°C methanol or acetonitrile).
-
-
Metabolite Extraction:
-
Add a pre-chilled extraction solvent to the quenched cells. A common choice is a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v).
-
Scrape the cells from the culture vessel in the presence of the extraction solvent.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex the mixture vigorously and incubate at -20°C for at least 20 minutes to precipitate proteins.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant containing the metabolites to a new tube for analysis.
-
Analytical Methodologies for Deuterated Metabolites
The analysis of deuterated metabolites from the MVA pathway is typically performed using mass spectrometry coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS).[9][17]
Diagram of the Mevalonate Pathway
Caption: A simplified schematic of the eukaryotic mevalonate pathway.
LC-MS/MS for Polar Intermediates
LC-MS/MS is well-suited for the analysis of polar intermediates of the MVA pathway, such as mevalonic acid, IPP, and DMAPP.[9][18][19]
| Parameter | Recommendation | Rationale |
| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) | HILIC provides better retention and separation of highly polar compounds compared to traditional reversed-phase chromatography.[19] |
| Mobile Phase | Acetonitrile/water with a buffer (e.g., ammonium acetate or ammonium formate) | This mobile phase system is compatible with HILIC and provides good ionization efficiency in the mass spectrometer. |
| Mass Spectrometry | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap, Q-TOF) | QqQ instruments operating in Multiple Reaction Monitoring (MRM) mode offer high sensitivity and specificity for targeted quantification. HRMS provides high mass accuracy for confident identification of metabolites.[19][20] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Many of the phosphorylated intermediates of the MVA pathway are readily ionized in negative mode. |
GC-MS for Non-Polar Products
GC-MS is the preferred method for analyzing less polar, more volatile compounds like cholesterol and its precursors.[9][17][21][22][23]
| Parameter | Recommendation | Rationale |
| Derivatization | Silylation (e.g., with BSTFA) | Derivatization is often necessary to increase the volatility and thermal stability of compounds like cholesterol, making them amenable to GC analysis.[24] |
| GC Column | A non-polar or mid-polar capillary column (e.g., DB-5ms) | These columns provide good separation of sterols and other non-polar lipids. |
| Ionization Mode | Electron Ionization (EI) | EI provides reproducible fragmentation patterns that are useful for compound identification and can be compared against spectral libraries. |
| Data Acquisition | Selected Ion Monitoring (SIM) or Full Scan | SIM mode offers higher sensitivity for targeted quantification of specific ions, while full scan mode is useful for identifying unknown compounds. |
Data Analysis and Interpretation
The primary output of the mass spectrometry analysis is the mass isotopomer distribution (MID) for each metabolite of interest. The MID is the relative abundance of each isotopic form of the molecule (e.g., M+0, M+1, M+2, etc., where M is the monoisotopic mass).
Metabolic Flux Calculation
Metabolic flux analysis (MFA) uses the measured MIDs to calculate the rate of synthesis of the metabolites.[25][26][27][28][29][30][31] The fundamental principle is to compare the experimentally measured MID to a theoretically predicted distribution based on the isotopic enrichment of the precursor pool.[27][28]
The fractional synthesis rate (FSR), which represents the fraction of a metabolite pool that is newly synthesized during the labeling period, can be calculated using various mathematical models. A simplified approach involves monitoring the incorporation of the fully labeled tracer over time.
Mass Isotopomer Distribution Analysis (MIDA)
MIDA is a more sophisticated approach that can determine the isotopic enrichment of the true biosynthetic precursor pool from the MID of the product molecule.[27][28][32][33][34] This is particularly useful when the isotopic enrichment of the intracellular precursor pool is not directly measurable.
Case Study: Probing the Effect of a Novel HMGCR Activator
Imagine a scenario where a new drug candidate is hypothesized to activate HMGCR. To test this, a researcher could perform the following experiment:
-
Experimental Setup: Culture a relevant cell line (e.g., HepG2 human liver cells) and treat one group with the drug candidate and another with a vehicle control.
-
Labeling: Introduce deuterated mevalonolactone into the culture medium of both groups for a set period.
-
Analysis: Harvest the cells, extract the metabolites, and analyze the isotopic enrichment of a downstream product, such as cholesterol, using GC-MS.
-
Expected Outcome: If the drug activates HMGCR, the rate of incorporation of deuterium into cholesterol will be significantly higher in the drug-treated group compared to the control group. This would be reflected in a higher fractional synthesis rate of cholesterol.
This type of data provides direct evidence of the drug's mechanism of action on the MVA pathway, which is invaluable for drug development.
Troubleshooting and Considerations
-
Tracer Toxicity: At high concentrations, some deuterated compounds can exhibit toxicity. It is important to perform dose-response experiments to determine a non-toxic working concentration of deuterated mevalonolactone.
-
Metabolic Equilibrium: For accurate flux measurements, it is important to ensure that the metabolic system is at a steady state. This can be achieved by allowing the cells to adapt to the culture conditions before starting the labeling experiment.
-
Incomplete Labeling: Achieving 100% labeling of the precursor pool is often not feasible. MIDA can help to correct for this by calculating the true precursor enrichment.[27][28]
-
Choice of Tracer: The position and number of deuterium atoms in the mevalonolactone tracer can be varied to probe different aspects of the pathway.[35][36]
Conclusion
The use of deuterated mevalonolactone as a stable isotope tracer provides a powerful and versatile tool for dissecting the complexities of the mevalonate pathway. By enabling the quantitative measurement of metabolic flux, this technique offers invaluable insights into the regulation of this central metabolic route in health and disease. The detailed protocols and methodologies presented in this guide provide a solid foundation for researchers to design and execute robust experiments, ultimately advancing our understanding of the MVA pathway and paving the way for new therapeutic strategies.
References
-
Mevalonate pathway . Wikipedia. [Link]
-
Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS . PubMed. [Link]
-
The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms . MetwareBio. [Link]
-
Mevalonate pathway: a review of clinical and therapeutical implications . PubMed. [Link]
-
Multigram Synthesis of Mevalonolactone-d9 and Its Application to Stereochemical Analysis by 1H NMR of the Saturation Reaction in the Biosynthesis of the 2,3-Di-O-phytanyl-sn-glycerol Core of the Archaeal Membrane Lipid . Journal of the American Chemical Society. [Link]
-
Synthesis of Deuterated Mevalonolactone Isotopomers . Sci-Hub. [Link]
-
Mevalonate pathway: A review of clinical and therapeutical implications . ResearchGate. [Link]
-
Main mechanisms involved in mevalonate (MVA) pathway dysregulation and different cancers associated . ResearchGate. [Link]
-
Simultaneous analysis of 7 key mevalonate pathway intermediates using liquid chromatography-orbitrap mass spectrometry . PubMed. [Link]
-
Optimization of extraction conditions for LC-ToF-MS analysis of mevalonate pathway metabolites in engineered E. coli strain via statistical experimental designs . PubMed. [Link]
-
Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques . PubMed. [Link]
-
13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli . ResearchGate. [Link]
-
Application of deuterium in research and development of drugs . ResearchGate. [Link]
-
Characterisation of purified perdeuterated cholesterol by GC-MS (a)... . ResearchGate. [Link]
-
GC-MS analysis of the sterol components extracted from the partially... . ResearchGate. [Link]
-
13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli . PubMed. [Link]
-
Dysregulation of the mevalonate pathway promotes transformation . PMC. [Link]
-
Dysregulation of the mevalonate pathway promotes transformation . PNAS. [Link]
-
Dysregulation of the mevalonate pathway promotes transformation . PubMed. [Link]
-
Using Deuterium in Drug Discovery: Leaving the Label in the Drug . ResearchGate. [Link]
-
Determination of Urinary Mevalonic Acid Using Isotope Dilution Technique . PubMed. [Link]
-
Analytical methods for cholesterol quantification . ScienceOpen. [Link]
-
Labeling of methyl groups: a streamlined protocol and guidance for the selection of 2H precursors based on molecular weight . PMC. [Link]
-
Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry . ResearchGate. [Link]
-
Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations . PubMed. [Link]
-
Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers . PubMed. [Link]
-
HPLC traces for the detection of mevalonolactone formed by internal... . ResearchGate. [Link]
-
Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations . Semantic Scholar. [Link]
-
Application of stable isotopes and mass isotopomer distribution analysis to the study of intermediary metabolism of nutrients1 . ResearchGate. [Link]
-
Studies on a synthesis of (RS)-mevalonic acid lactone . Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers . Scite.ai. [Link]
-
Short, Enantioselective Synthesis of Mevalonic Acid . ChemRxiv. [Link]
-
Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction . PMC. [Link]
-
Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies . PMC. [Link]
-
Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes . PMC. [Link]
-
Concise synthesis of deuterium-labelled proanthocyanidin metabolite 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone as an analyti . AIR Unimi. [Link]
-
Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters . PMC. [Link]
-
Stable Isotope Labeling by Amino Acids and Bioorthogonal Noncanonical Amino Acid Tagging in Cultured Primary Neurons . PMC. [Link]
-
Activation of mevalonate metabolism pathway in Dhcr7 3–5/3–5 and Sc5d /... . ResearchGate. [Link]
-
Showing metabocard for Mevalonolactone (HMDB0006024) . Human Metabolome Database. [Link]
Sources
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 3. Mevalonate pathway: a review of clinical and therapeutical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Dysregulation of the mevalonate pathway promotes transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Dysregulation of the mevalonate pathway promotes transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. hmdb.ca [hmdb.ca]
- 16. researchgate.net [researchgate.net]
- 17. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simultaneous analysis of 7 key mevalonate pathway intermediates using liquid chromatography-orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mevalonate Pathway Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. scienceopen.com [scienceopen.com]
- 25. researchgate.net [researchgate.net]
- 26. 13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 30. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 32. semanticscholar.org [semanticscholar.org]
- 33. researchgate.net [researchgate.net]
- 34. scite.ai [scite.ai]
- 35. pubs.acs.org [pubs.acs.org]
- 36. sci-hub.st [sci-hub.st]
An In-Depth Technical Guide to Investigating the Effects of DL-Mevalonolactone-D4 on Mitochondrial Function
Foreword: The Mevalonate Pathway as a Crucial Nexus in Cellular Bioenergetics
The mevalonate (MVA) pathway is a fundamental metabolic cascade responsible for the synthesis of a diverse array of isoprenoids. These molecules are not only precursors for cholesterol but are also vital for a myriad of cellular functions, including the post-translational modification of proteins and the production of Coenzyme Q10 (CoQ10), an essential component of the mitochondrial electron transport chain.[1][2] Consequently, perturbations in the MVA pathway have profound implications for cellular bioenergetics, with mitochondria often being a primary site of impact. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on utilizing DL-Mevalonolactone-D4, a deuterated stable isotope-labeled tracer, to investigate the intricate relationship between the mevalonate pathway and mitochondrial function. By leveraging the power of metabolic tracing, we can dissect the downstream effects of mevalonate metabolism on mitochondrial health and function with a high degree of specificity.
Introduction to DL-Mevalonolactone-D4: A Tool for Metabolic Tracing
DL-Mevalonolactone is the lactone form of mevalonic acid, a key intermediate in the MVA pathway.[3] The deuterated variant, DL-Mevalonolactone-4,4,5,5-d4, contains four deuterium atoms at the C4 and C5 positions of the carbon backbone. This isotopic labeling renders it an invaluable tool for metabolic flux analysis. When introduced into a biological system, DL-Mevalonolactone-D4 is processed by the same enzymatic machinery as its unlabeled counterpart. However, the deuterium atoms act as a "heavy" tag that can be traced using mass spectrometry, allowing for the precise tracking of its metabolic fate.
The primary rationale for using a deuterated tracer is to distinguish between endogenous and exogenously supplied mevalonate and to follow the incorporation of the labeled carbon skeleton into downstream isoprenoids. This approach is particularly powerful for elucidating the contribution of the MVA pathway to the synthesis of mitochondrial components like CoQ10.
The Interplay Between the Mevalonate Pathway and Mitochondrial Function
The MVA pathway is intricately linked to mitochondrial function through several key mechanisms:
-
Coenzyme Q10 Synthesis: The isoprenoid tail of CoQ10 is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks produced by the MVA pathway.[4][5] CoQ10 is a critical electron carrier in the mitochondrial respiratory chain, transferring electrons from Complex I and II to Complex III.[5] Therefore, any disruption in the MVA pathway can directly impact the synthesis of CoQ10, leading to impaired electron transport, reduced ATP production, and increased oxidative stress.
-
Protein Prenylation: The MVA pathway produces farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the prenylation of small GTPases. These proteins are involved in a wide range of cellular processes, including mitochondrial dynamics (fission and fusion) and mitophagy, the selective removal of damaged mitochondria.[1]
-
Direct Effects of Mevalonolactone: Studies have shown that high concentrations of mevalonolactone can have direct toxic effects on mitochondria, particularly in the brain.[3] These effects include mitochondrial swelling, a decrease in the mitochondrial membrane potential (ΔΨm), and the induction of the mitochondrial permeability transition pore (MPTP), a non-selective channel in the inner mitochondrial membrane whose prolonged opening can lead to cell death.[3]
Signaling Pathway Overview
The following diagram illustrates the central role of the mevalonate pathway in cellular metabolism and its connection to mitochondrial function.
Caption: The Mevalonate Pathway and its links to mitochondrial function.
Experimental Design and Methodologies
A robust investigation into the effects of DL-Mevalonolactone-D4 on mitochondrial function requires a multi-pronged approach, combining metabolic tracing with functional assays.
Rationale for Experimental Choices
-
Cell Line Selection: The choice of cell line is critical and should be guided by the research question.
-
HepG2 (Human Hepatocellular Carcinoma): This cell line is widely used for toxicology studies, including mitochondrial toxicity, due to its hepatic origin and metabolic activity.[6] Forcing these cells to rely on oxidative phosphorylation by replacing glucose with galactose in the culture medium can enhance their sensitivity to mitochondrial toxins.
-
SH-SY5Y (Human Neuroblastoma): These cells are a common model for neurodegenerative diseases and are particularly relevant given the observed neurotoxic effects of mevalonolactone.[3][7] They can be differentiated into a more mature, neuron-like phenotype, allowing for the study of developmental and mature neuronal responses.[8]
-
Primary Cells or iPSC-derived Models: For studies requiring higher physiological relevance, primary cells (e.g., hepatocytes, neurons) or induced pluripotent stem cell (iPSC)-derived models are recommended, although they present greater experimental challenges.
-
-
Concentration of DL-Mevalonolactone-D4: The concentration of the tracer should be carefully considered.
-
For tracing studies: A concentration that is sufficient to allow for detectable incorporation into downstream metabolites without causing significant physiological perturbations is ideal. This is often determined empirically through dose-response studies.
-
For toxicity studies: Concentrations should be chosen to reflect pathophysiological conditions, such as those found in mevalonic aciduria, or to establish a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).[3][9][10] It is common practice in in vitro toxicology to test up to 100 times the maximum plasma concentration (Cmax) observed in vivo.[6]
-
Experimental Workflow
The following diagram outlines a typical workflow for a metabolic tracing experiment using DL-Mevalonolactone-D4.
Sources
- 1. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mevalonolactone disrupts mitochondrial functions and induces permeability transition pore opening in rat brain mitochondria: Implications for the pathogenesis of mevalonic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.aap.org [publications.aap.org]
- 8. MEVALONATE KINASE DEFICIENCY ASSOCIATED WITH RECURRENT LIVER DYSFUNCTION, MACROPHAGE ACTIVATION SYNDROME AND PERFORIN GENE POLYMORPHISM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. immunodeficiencysearch.com [immunodeficiencysearch.com]
- 10. restek.com [restek.com]
Introduction: The Critical Role of (±)-Mevalonolactone-4,4,5,5-d4 in Quantitative Analysis
An In-Depth Technical Guide to the Chemical Purity and Stability of (±)-Mevalonolactone-4,4,5,5-d4
(±)-Mevalonolactone-4,4,5,5-d4 is the deuterated analog of mevalonolactone, a key precursor in the biosynthesis of cholesterol and other isoprenoids. Its primary application in research and drug development is as a stable isotope-labeled (SIL) internal standard for mass spectrometry-based quantitative bioanalysis. The use of a SIL internal standard is the gold standard for correcting for variability during sample preparation and analysis, including matrix effects that can suppress or enhance the instrument signal.[1][2] The structural and chemical similarity to the endogenous analyte allows it to co-elute chromatographically and experience similar ionization efficiency, thereby ensuring the highest degree of accuracy and precision in quantification.
However, the reliability of any quantitative data is fundamentally dependent on the quality of the internal standard. This guide provides a comprehensive technical overview of the essential analytical methodologies and stability considerations for (±)-Mevalonolactone-4,4,5,5-d4. We will explore the causality behind experimental choices for purity assessment, detail self-validating protocols for stability testing, and provide field-proven insights for its proper handling and storage, ensuring its integrity from receipt to final analysis.
Part I: A Multi-Pronged Approach to Purity Verification
The utility of (±)-Mevalonolactone-4,4,5,5-d4 as an internal standard is contingent upon two distinct but equally critical purity parameters: Chemical Purity and Isotopic Purity (or Isotopic Enrichment) . Chemical purity refers to the percentage of the compound of interest relative to any other chemical entities, such as synthetic precursors or degradation products. Isotopic purity refers to the percentage of the deuterated molecule relative to its unlabeled (d0) and lesser-labeled counterparts. A failure in either domain can severely compromise analytical results.[3][4][5]
Core Analytical Techniques for Purity Assessment
A robust assessment of purity is not achieved with a single technique but through the strategic integration of orthogonal methods. The workflow below illustrates the synergistic relationship between chromatographic and spectroscopic techniques.
Caption: Analytical workflow for comprehensive purity validation.
1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Expertise & Causality: HPLC is the workhorse for determining chemical purity because it physically separates the main compound from potential impurities.[6][7] For mevalonolactone, a reversed-phase method is typically effective. Coupling HPLC with mass spectrometry (LC-MS) is particularly powerful, as it allows for the simultaneous assessment of purity and confirmation of the impurity's mass, aiding in its identification.[8][9]
-
Experimental Protocol: HPLC-MS for Chemical Purity
-
Sample Preparation: Prepare a 1 mg/mL stock solution of (±)-Mevalonolactone-4,4,5,5-d4 in methanol. Dilute to a working concentration of 10 µg/mL with the initial mobile phase.
-
Chromatographic Conditions:
-
MS Detection (ESI Negative Mode):
-
Scan Type: Full Scan MS/MS.
-
Selected Ion Monitoring (for d4): Precursor ion m/z 151 → Product ion m/z 59 (or other characteristic fragments). Note: Mevalonate (the ring-opened form) is often detected at m/z 147 for the unlabeled and m/z 154 for a d7 labeled standard.[8] For the d4 lactone, the corresponding ring-opened acid would be m/z 151.
-
-
Data Analysis: Calculate chemical purity by dividing the peak area of the main compound by the total area of all detected peaks.
-
2. High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment
-
Expertise & Causality: HRMS is indispensable for verifying isotopic enrichment.[3][4] Its ability to measure mass with high precision allows for the clear separation and quantification of the signals from the d4 isotopologue and any residual d0, d1, d2, or d3 species.[10][11] This is critical because unlabeled analyte in the internal standard will artificially inflate the calculated concentration of the analyte in the sample.
-
Experimental Protocol: Isotopic Enrichment by HRMS
-
Sample Preparation: Prepare a solution of the compound at approximately 1 µg/mL in 50:50 acetonitrile:water.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Method: Infuse the sample directly or use the LC method described above. Acquire a high-resolution full scan mass spectrum of the molecular ion.
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled mevalonolactone ([M+H]⁺ or other adducts) and the d4-labeled compound.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic enrichment using the formula: % Enrichment = [Area(d4) / (Area(d0) + Area(d1) + ... + Area(d4))] * 100
-
-
| Parameter | Specification | Rationale |
| Chemical Purity | ≥ 97% | Ensures that the majority of the material is the compound of interest, minimizing interference from other chemical species.[12] |
| Isotopic Enrichment | ≥ 98 atom % D | Minimizes the contribution of the unlabeled form in the standard to the analyte signal, which is crucial for accurate quantification at low concentrations.[12] |
| Table 1: Typical Purity Specifications for (±)-Mevalonolactone-4,4,5,5-d4. |
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity
-
Expertise & Causality: While MS confirms mass, NMR confirms structure. ¹H NMR is used to verify the structural integrity and, critically, to confirm the position of the deuterium labels by observing the absence of proton signals at the 4 and 5 positions.[3][13][14] This validates that the deuteration occurred at the intended sites and not elsewhere on the molecule.
-
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., Methanol-d4).
-
Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Interpretation: Compare the spectrum to that of an unlabeled mevalonolactone standard. The signals corresponding to the protons at the C4 and C5 positions should be significantly diminished or absent, confirming successful deuteration at these sites.
-
Part II: Ensuring Long-Term Stability
Deuterium itself is a stable isotope and does not decay. Therefore, the stability of (±)-Mevalonolactone-4,4,5,5-d4 is governed by its chemical structure. Understanding potential degradation pathways is essential for establishing appropriate storage and handling procedures to maintain its purity over time.
Primary Degradation Pathway: Lactone Hydrolysis
The most significant chemical instability for mevalonolactone is the hydrolysis of its cyclic ester (lactone) ring.[15][16] This reaction is reversible and can be catalyzed by both acidic and basic conditions, opening the ring to form the corresponding mevalonic acid-d4.[15][17][18]
Caption: Reversible hydrolysis of mevalonolactone to mevalonic acid.
While the formation of mevalonic acid-d4 is not a "degradation" in the sense of decomposition, it creates a different chemical species that may have different chromatographic and mass spectrometric properties. For many LC-MS methods, samples are intentionally acidified to convert all mevalonate into the lactone form for better chromatographic retention and sensitivity, thus standardizing the form being analyzed.[6][8][9] However, uncontrolled hydrolysis during storage can lead to a mixture of forms, potentially compromising weighing accuracy and solution concentration.
Stability-Influencing Factors and Mitigation Strategies
-
Moisture: As the reactant in hydrolysis, moisture is the primary threat. It is crucial to protect the compound from atmospheric moisture.[19][20][21]
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis.
-
pH: Extreme pH conditions will rapidly catalyze hydrolysis. Solutions should be prepared in neutral, aprotic solvents whenever possible.
Recommended Storage and Handling Protocols
-
Trustworthiness through Self-Validation: These protocols are designed to prevent the degradation pathways described above, ensuring the compound's integrity.
| Condition | Recommendation | Rationale |
| Solid Form Storage | Store at room temperature or refrigerated (2-8°C). Protect from moisture. | Storing as a solid minimizes mobility and reaction rates. Room temperature is often sufficient, but refrigeration can further slow any potential degradation.[12] |
| Solution Storage | Prepare solutions fresh. If short-term storage is needed, use an aprotic solvent (e.g., acetonitrile, DMSO) and store at -20°C or -80°C.[22][23] | Aprotic solvents lack the protons to facilitate hydrolysis. Low temperatures drastically reduce reaction kinetics.[22][23][24][25] |
| Handling | Handle under an inert atmosphere (e.g., nitrogen or argon) when possible. Use dry glassware and solvents.[19] | Minimizes exposure to atmospheric moisture and oxygen.[19] |
| Shelf-Life | Re-analyze for chemical purity after three years to confirm integrity before use.[12] | Establishes a conservative re-test date to ensure continued quality. |
| Table 2: Recommended Storage and Handling for (±)-Mevalonolactone-4,4,5,5-d4. |
Part III: Validating Stability with Stress Testing
To build a truly robust analytical method and confirm the stability profile of the compound, forced degradation (stress testing) is an invaluable tool. It provides empirical evidence of the degradation pathways and validates that the chosen analytical method is "stability-indicating"—meaning it can separate the intact drug from its degradation products.[5]
Experimental Protocol: Forced Degradation Study
-
Objective: To intentionally degrade (±)-Mevalonolactone-4,4,5,5-d4 under various stress conditions to identify potential degradation products.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 2 hours. Neutralize before analysis.
-
Base Hydrolysis: Add 0.1 N NaOH and keep at room temperature for 30 minutes. Neutralize before analysis.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Stress: Heat the solid compound at 105°C for 24 hours.
-
Photolytic Stress: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[5]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC-MS method described in Part I.
-
Evaluation:
-
Confirm that the primary degradation product under acid/base stress is mevalonic acid-d4.
-
Verify that the HPLC method resolves the parent peak from all degradation product peaks.
-
Assess for any other unexpected degradation products.
-
By performing these studies, researchers can be confident that their analytical method accurately quantifies the intact (±)-Mevalonolactone-4,4,5,5-d4, even in the presence of potential impurities or degradants, ensuring the trustworthiness and integrity of their scientific findings.
References
- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).
- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem.
- Drug degradation pathways. Pharmaceutical - Pharmacy 180.
- A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds. Benchchem.
- Application Notes and Protocols for the Analytical Separation of Mevalonic Acid Isomers. Benchchem.
- What is the storage conditions and protocol for deuterated standards of organic compounds? ResearchGate.
- Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate.
- Degradation pathway of homoserine lactone bacterial signal molecules by halogen antimicrobials identified by liquid chromatography with photodiode array and mass spectrometric detection. PubMed.
- Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ResearchGate.
- Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate.
- A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds. Benchchem.
- Technical Support Center: Handling and Storing Deuterated Compounds. Benchchem.
- Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. PubMed.
- HPLC traces for the detection of mevalonolactone formed by internal... ResearchGate.
- Lactone. Wikipedia.
- Does Deuterium Have A Shelf Life? - Chemistry For Everyone. YouTube.
- Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. Chinese Journal of Analytical Chemistry.
- Isotope labeled internal standards (ILIS) as a basis for quality control in clinical studies using plasma samples. PubMed.
- (±)-Mevalonolactone-4,4,5,5-d4. CDN Isotopes.
- Quantitative Analysis of Mevalonate in Plasma Using LC-MS/MS. Thermo Fisher Scientific.
- Quantification of mevalonic acid in plasma/serum and urine using HPLC-MS/MS Master Thesis. FH Joanneum.
- Mevalonolactone, TMS derivative. NIST WebBook.
- Determination of mevalonolactone in capsules by capillary gas-liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC - NIH.
- Advantages and Limitations of Deuterated Solvents in Organic Synthesis. SYNMR.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? ResearchGate.
- Mevalonolactone, TMS derivative. NIST WebBook.
- Liquid Chromatography-Tandem Mass Spectrometry Method for the Measurement of Serum Mevalonic Acid: A Novel Marker of Hydroxymethylglutaryl Coenzyme A Reductase Inhibition by Statins. PubMed.
- DL-Mevalonolactone ((±)-Mevalonolactone). MedChemExpress.
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0006024). Human Metabolome Database.
- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.
- Mevalonic Acid Analysis Service. Creative Proteomics.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.
- DL-Mevalonolactone. Cayman Chemical.
- Synthesis of Deuterated Mevalonolactone Isotopomers. Sci-Hub.
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000150). Human Metabolome Database.
- Short, Enantioselective Synthesis of Mevalonic Acid. ChemRxiv.
- Can anyone help me for preparation of mevalonate from mevalonolactone? ResearchGate.
- Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. PubMed.
- Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Semantic Scholar.
- Showing Compound Mevalonolactone (FDB023804). FooDB.
- Purification of biomevalonate from fermentation broth and conversion of biomevalonate into biomevalonolactone. PubMed.
- Synthesis of Deuterated Enaminones with High Isotopic Fidelity. PMC - NIH.
- DL-Mevalonolactone (CAS 674-26-0). Cayman Chemical.
- Synthetic routes to mevalonate-5-phosphate. ResearchGate.
- Methanol-d4(811-98-3) 1H NMR spectrum. ChemicalBook.
- 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001311). Human Metabolome Database.
Sources
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Liquid chromatography-tandem mass spectrometry method for the measurement of serum mevalonic acid: a novel marker of hydroxymethylglutaryl coenzyme A reductase inhibition by statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnisotopes.com [cdnisotopes.com]
- 13. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of biomevalonate from fermentation broth and conversion of biomevalonate into biomevalonolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmacy180.com [pharmacy180.com]
- 16. Lactone - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. synmr.in [synmr.in]
- 22. medchemexpress.com [medchemexpress.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. Isotope labeled internal standards (ILIS) as a basis for quality control in clinical studies using plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Introduction: The Analytical Imperative in Steroid Pathway Research
An In-Depth Technical Guide to the Function of DL-Mevalonolactone-D4 in Steroid Biosynthesis
The biosynthesis of steroids, a process fundamental to human physiology, originates from the intricate mevalonate pathway. This metabolic route is responsible for producing not only cholesterol, the backbone of all steroid hormones, but also a plethora of other essential non-steroidal isoprenoids like coenzyme Q10 and dolichols.[1][2] Given its central role, the precise measurement of its intermediates is paramount for understanding metabolic regulation, diagnosing diseases, and developing targeted therapeutics. However, the inherent nature of these intermediates—often present at low concentrations with rapid turnover rates—poses a significant analytical challenge.[3] This guide elucidates the function of DL-Mevalonolactone-D4, a deuterated stable isotope, as an indispensable tool for overcoming these challenges, enabling researchers to achieve accurate and reproducible quantification of mevalonic acid, a key node in this vital pathway.
Chapter 1: The Mevalonate Pathway: A Cornerstone of Steroidogenesis
The journey to steroids begins with acetyl-CoA.[4] Through a series of enzymatic reactions, two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2] The subsequent step, the conversion of HMG-CoA to mevalonic acid (MVA), is the pathway's rate-limiting reaction, catalyzed by HMG-CoA reductase (HMGCR).[5] This enzyme is the pharmacological target of the widely used cholesterol-lowering statin drugs.[4][5]
Following its synthesis, MVA is phosphorylated and decarboxylated to yield the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[5][6] These units are sequentially condensed to form larger isoprenoid structures, ultimately leading to the synthesis of squalene, which undergoes cyclization to form lanosterol, the first steroidal precursor.[5][6] From lanosterol, a complex series of modifications yields cholesterol, the central molecule from which steroid hormones, bile acids, and vitamin D are derived.[1][5]
Figure 1: The Mevalonate Pathway leading to Steroid Precursors.
Chapter 2: The Analytical Challenge: Why Standard Quantification Falls Short
Quantifying metabolites like mevalonic acid in biological matrices (e.g., plasma, serum, urine) is fraught with difficulty. Endogenous levels are typically very low, often in the nanogram per milliliter (ng/mL) range.[7] Furthermore, analytical instruments, particularly mass spectrometers, are susceptible to "matrix effects." This phenomenon occurs when other molecules in the sample extract interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. This can drastically alter the signal intensity, causing inaccurate and unreliable measurements. Traditional external calibration methods are often insufficient to correct for these sample-specific variations.
Chapter 3: Isotope Dilution Mass Spectrometry (IDMS): The Gold Standard for Accuracy
To overcome the challenges of matrix effects and ensure the highest level of accuracy, Isotope Dilution Mass Spectrometry (IDMS) is the preferred methodology.[8] The principle of IDMS is both simple and powerful: a known quantity of a stable, heavy isotope-labeled version of the analyte—the internal standard—is added to the sample at the very beginning of the sample preparation process.
This "isotopologue" is chemically identical to the endogenous analyte and therefore behaves identically during every subsequent step, including extraction, derivatization, and chromatographic separation. Crucially, it will also experience the exact same degree of ion suppression or enhancement in the mass spectrometer. However, because it contains heavier isotopes (like Deuterium, ²H, or Carbon-13, ¹³C), it has a different mass and can be distinguished from the endogenous "light" analyte by the mass spectrometer.[9][10]
By measuring the ratio of the signal intensity of the endogenous analyte to the known amount of the spiked internal standard, one can calculate the precise concentration of the endogenous analyte, as the ratio remains constant regardless of sample loss or matrix effects.
Chapter 4: DL-Mevalonolactone-D4: The Ideal Internal Standard
DL-Mevalonolactone-D4 is the deuterated form of DL-mevalonolactone, which is the stable lactone (cyclic ester) form of mevalonic acid.[11][12] In aqueous solution and under physiological conditions, mevalonic acid exists in equilibrium with its lactone form. For analytical purposes, sample preparation often involves acidification, which drives the equilibrium entirely to the mevalonolactone form.[13][14] This form is less polar, making it more suitable for extraction from aqueous matrices and for reverse-phase liquid chromatography.
DL-Mevalonolactone-D4 serves as the ideal internal standard for MVA quantification for several reasons:
-
Near-Identical Physicochemical Properties: It co-elutes with the endogenous mevalonolactone during chromatography and experiences identical ionization behavior.
-
Mass Shift: The four deuterium atoms ("D4") provide a clear mass shift of +4 Daltons, allowing it to be easily distinguished from the unlabeled analyte by the mass spectrometer without isotopic overlap.
-
Stability: Deuterium is a stable (non-radioactive) isotope, making the compound safe to handle and stable for long-term storage.
| Property | DL-Mevalonolactone | DL-Mevalonolactone-D4 |
| CAS Number | 674-26-0[12][15] | Varies by manufacturer |
| Molecular Formula | C₆H₁₀O₃[12][15] | C₆H₆D₄O₃ |
| Molecular Weight | ~130.14 g/mol [12][15] | ~134.16 g/mol |
| Function | Endogenous Metabolite[16] | Internal Standard for IDMS |
| Key Application | Precursor in mevalonate pathway[12][17] | Accurate quantification of MVA[18] |
Table 1: Comparative Properties of DL-Mevalonolactone and its D4-labeled Isotopologue.
Chapter 5: Experimental Protocol: Quantification of Mevalonic Acid in Plasma via LC-MS/MS
This protocol provides a robust methodology for the quantification of mevalonic acid in human plasma using DL-Mevalonolactone-D4 as an internal standard. The method is adapted from principles described in established literature.[13][18]
Figure 2: Workflow for MVA Quantification using a Labeled Internal Standard.
Step-by-Step Methodology:
-
Sample Preparation:
-
Aliquot 500 µL of plasma into a clean microcentrifuge tube.
-
Spike the sample with a known amount (e.g., 20 ng) of DL-Mevalonolactone-D4 solution. This step is critical and must be done with high precision.
-
Vortex briefly to mix.
-
Acidify the sample by adding a strong acid (e.g., hydrochloric acid) to drive the conversion of mevalonate to mevalonolactone.[13]
-
-
Solid Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase cartridge) according to the manufacturer's instructions.
-
Load the acidified plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
Elute the mevalonolactone (both labeled and unlabeled) from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial LC mobile phase. This step concentrates the sample for improved sensitivity.
-
-
LC-MS/MS Analysis:
-
Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.
-
Perform chromatographic separation and mass spectrometric detection using optimized parameters.
-
| Parameter | Example Value / Condition |
| LC Column | C18 or PFP (Pentafluorophenyl) Column[18] |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Formate Buffer[13][18] |
| Mobile Phase B | Acetonitrile or Methanol[13][18] |
| Flow Rate | 200-400 µL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode[13][18] |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Light) | e.g., for MVA Lactone (Precursor Ion) -> (Product Ion) |
| MRM Transition (Heavy) | e.g., for MVA-D4 Lactone (Precursor Ion+4) -> (Product Ion) |
Table 2: Typical LC-MS/MS Parameters for Mevalonolactone Analysis.
-
Data Analysis and Quantification:
-
Prepare a calibration curve using known concentrations of unlabeled mevalonolactone standard, with each point containing the same fixed concentration of the D4-internal standard.
-
Plot the ratio of the light analyte peak area to the heavy internal standard peak area against the concentration of the calibrators.
-
Determine the concentration of mevalonic acid in the unknown samples by calculating their light/heavy peak area ratio and interpolating from the calibration curve.
-
Chapter 6: Applications in Research and Drug Development
The accurate quantification of mevalonic acid using DL-Mevalonolactone-D4 as an internal standard is a powerful tool with wide-ranging applications:
-
Pharmacodynamic Studies: Researchers can precisely measure the in vivo activity of HMG-CoA reductase inhibitors (statins) by quantifying the reduction in downstream MVA levels in patients.[13][18] This provides a direct biomarker of target engagement and drug efficacy.
-
Metabolic Disease Research: Inborn errors of metabolism, such as mevalonic aciduria, are characterized by deficiencies in enzymes of the mevalonate pathway, leading to a buildup of MVA.[12] Accurate measurement is essential for diagnosis and monitoring of such conditions.
-
Oncology: The mevalonate pathway is frequently upregulated in various cancers to support cell proliferation and membrane synthesis.[9] Quantifying MVA can provide insights into tumor metabolism and serve as a biomarker to assess the response to cancer therapies that target this pathway.
Conclusion
DL-Mevalonolactone-D4 is not a biologically active component of steroid synthesis but rather a sophisticated analytical tool that is critical for its study. By enabling highly accurate and precise quantification of mevalonic acid through isotope dilution mass spectrometry, it allows researchers and drug developers to reliably probe the activity of the mevalonate pathway. This capability is fundamental to advancing our understanding of steroid metabolism, developing more effective pharmaceuticals, and diagnosing metabolic disorders.
References
-
Steroid Biosynthesis | Pathway - PubChem - NIH. (2019-05-30). Available from: [Link]
-
5.3.8: Biosynthesis of Steroids - Chemistry LibreTexts. (2022-10-04). Available from: [Link]
-
Isotopomer spectral analysis of intermediates of cholesterol synthesis in human subjects and hepatic cells - PubMed. Available from: [Link]
-
Mevalonate pathway - Wikipedia. Available from: [Link]
-
The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio. Available from: [Link]
-
Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - NIH. (2023-08-17). Available from: [Link]
-
Cholesterol biosynthesis | Request PDF - ResearchGate. Available from: [Link]
-
(PDF) Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - ResearchGate. (2023-08-18). Available from: [Link]
-
Protocol to track the biosynthesis of cholesterol in cultured HCC cells using >13>C compound-specific stable isotopic tracers - PolyU Scholars Hub. (2023-09-15). Available from: [Link]
-
An ultrasensitive enzymatic method for measuring mevalonic acid in serum - PMC - NIH. Available from: [Link]
-
Quantification of urinary mevalonic acid as a biomarker of HMG-CoA reductase activity by a novel translational LC-MS/MS method - PubMed. Available from: [Link]
-
Quantification of urinary mevalonic acid as a biomarker of HMG-CoA reductase activity by a novel translational LC-MS/MS method - University of Edinburgh Research Explorer. Available from: [Link]
-
Liquid Chromatography-Tandem Mass Spectrometry Method for the Measurement of Serum Mevalonic Acid: A Novel Marker of Hydroxymethylglutaryl Coenzyme A Reductase Inhibition by Statins - PubMed. Available from: [Link]
Sources
- 1. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]
- 2. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 3. Isotopomer spectral analysis of intermediates of cholesterol synthesis in human subjects and hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 5. Steroid Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. An ultrasensitive enzymatic method for measuring mevalonic acid in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mevalonic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Quantification of urinary mevalonic acid as a biomarker of HMG-CoA reductase activity by a novel translational LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. DL-Mevalonolactone | Endogenous Metabolite | TargetMol [targetmol.com]
- 17. apexbt.com [apexbt.com]
- 18. Liquid chromatography-tandem mass spectrometry method for the measurement of serum mevalonic acid: a novel marker of hydroxymethylglutaryl coenzyme A reductase inhibition by statins - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring metabolic fate of DL-Mevalonolactone-4,4,5,5-D4
An In-Depth Technical Guide to the Metabolic Fate of DL-Mevanolactone-4,4,5,5-D4
A Senior Application Scientist's Perspective for Researchers in Drug Development
Abstract
The study of metabolic pathways is fundamental to drug discovery and development, providing critical insights into cellular function and disease pathogenesis. The mevalonate (MVA) pathway, a central route for the biosynthesis of cholesterol and a plethora of non-sterol isoprenoids, is a key area of investigation.[1][2] This technical guide provides a comprehensive exploration of the metabolic fate of DL-Mevalonolactone-4,4,5,5-D4, a deuterated isotopologue of a key precursor in the MVA pathway. We will delve into the rationale behind using stable isotope tracers, the design of in vivo and in vitro studies, state-of-the-art analytical methodologies for tracing deuterated metabolites, and the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage stable isotope-resolved metabolomics to unravel the complexities of the mevalonate pathway.
Introduction: The Mevalonate Pathway and the Significance of Isotopic Labeling
The mevalonate pathway is a vital metabolic cascade that commences with acetyl-CoA and culminates in the production of two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These isoprenoid precursors are the foundation for a vast array of biomolecules, including cholesterol, steroid hormones, coenzyme Q10, and prenylated proteins, which are crucial for diverse cellular functions.[1][2] Given its central role, the MVA pathway is a prime target for therapeutic intervention, most notably by statins, which inhibit the rate-limiting enzyme HMG-CoA reductase.[3][4]
To accurately probe the dynamics of this pathway, stable isotope tracing has emerged as a powerful technique.[5][6][7] The use of compounds labeled with stable isotopes, such as deuterium (²H), allows for the unambiguous tracking of atoms through metabolic networks.[8] this compound is a synthetic, deuterated version of mevalonolactone, the lactone form of mevalonic acid.[9][10] Its administration to a biological system enables the precise measurement of its conversion into downstream metabolites, providing a dynamic view of pathway flux that is not attainable through the measurement of static metabolite concentrations alone.
The deuterium labels on carbons 4 and 5 of the mevalonate backbone serve as a unique mass signature. As the D4-mevalonate is processed by the enzymatic machinery of the MVA pathway, this signature is carried forward into subsequent intermediates. By employing sensitive analytical techniques like mass spectrometry, we can detect and quantify these deuterated metabolites, thereby mapping the metabolic fate of the administered tracer.
Tracing the Deuterium Label: Predicted Metabolic Fate of DL-Mevanolactone-4,4,5,5-D4
Upon entering the cell, DL-mevalonolactone is hydrolyzed to its open-chain form, mevalonic acid-4,4,5,5-D4. From here, it enters the canonical mevalonate pathway. The key to a successful stable isotope tracing study is a clear understanding of how the isotopic label is retained or lost during enzymatic transformations.
The deuterium atoms on carbons 4 and 5 of mevalonate are not directly involved in the initial phosphorylation and decarboxylation reactions that lead to the formation of isopentenyl pyrophosphate (IPP). Therefore, we can predict the following mass shifts in key downstream metabolites:
-
Mevalonic Acid-4,4,5,5-D4: The starting point after hydrolysis of the lactone. Molecular Weight (MW) increases by 4 Da compared to the unlabeled molecule.
-
Mevalonate-5-Phosphate-4,4,5,5-D4: Phosphorylation at the C5 hydroxyl group does not affect the deuterium labels. MW +4 Da.
-
Mevalonate-5-Pyrophosphate-4,4,5,5-D4: A second phosphorylation at C5 also leaves the deuterium labels intact. MW +4 Da.
-
Isopentenyl Pyrophosphate (IPP)-2,3,3-D4 (from decarboxylation): The decarboxylation of mevalonate-5-pyrophosphate removes the C1 carboxyl group. The original C4 and C5 of mevalonate become C3 and C4 of IPP, respectively. Thus, the resulting IPP will carry all four deuterium atoms. MW +4 Da.
-
Dimethylallyl Pyrophosphate (DMAPP)-2,3,3-D4: Isomerization of IPP to DMAPP rearranges the double bond but does not involve the loss of the deuterium atoms. MW +4 Da.
From this point, the D4-labeled IPP and DMAPP units condense to form larger isoprenoid pyrophosphates:
-
Geranyl Pyrophosphate (GPP)-D8: Formed from one D4-IPP and one D4-DMAPP. MW +8 Da.
-
Farnesyl Pyrophosphate (FPP)-D12: Formed from GPP-D8 and one D4-IPP. MW +12 Da.
-
Squalene-D24: Formed from the condensation of two FPP-D12 molecules. MW +24 Da.
-
Cholesterol-D24: The cyclization of squalene to lanosterol and subsequent enzymatic modifications to form cholesterol are complex. However, the core carbon skeleton is derived from squalene, and it is expected that the majority, if not all, of the 24 deuterium atoms will be retained in the final cholesterol molecule.
Visualization of the Metabolic Pathway
Caption: Predicted metabolic fate of the D4 label from this compound.
Experimental Design for a Metabolic Fate Study
A robust experimental design is paramount for obtaining meaningful and reproducible data. The choice between an in vivo or in vitro model system will depend on the specific research question.
In Vivo Study Design
In vivo studies provide a systemic overview of metabolism and are essential for understanding the pharmacokinetics and biodistribution of a compound.[6]
Protocol: Oral Gavage Administration in a Rodent Model
-
Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats). Acclimatize the animals for at least one week under standard housing conditions.
-
Tracer Preparation: Prepare a dosing solution of this compound in a suitable vehicle (e.g., water, saline, or a formulation to enhance bioavailability). The concentration should be determined based on the desired dose and the volume to be administered.
-
Dosing: Administer the tracer solution via oral gavage. The dose will depend on the objectives of the study but should be sufficient to allow for the detection of labeled metabolites above the natural isotopic background.
-
Time Course Selection: Collect blood and tissues at various time points post-administration (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) to capture the dynamic changes in metabolite labeling.
-
Sample Collection and Processing:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and immediately freeze at -80°C.
-
Harvest tissues of interest (e.g., liver, brain, adipose tissue), flash-freeze in liquid nitrogen, and store at -80°C until analysis.
-
In Vitro Study Design
In vitro studies using cell cultures allow for a more controlled investigation of cellular metabolism and are useful for mechanistic studies.
Protocol: Stable Isotope Tracing in Cultured Cells
-
Cell Culture: Culture the cells of interest (e.g., HepG2 hepatocytes, primary neurons) to the desired confluency.
-
Tracer Incubation: Replace the standard culture medium with a medium containing a known concentration of this compound.
-
Time Course: Incubate the cells for various durations (e.g., 1h, 4h, 12h, 24h) to monitor the incorporation of the label into intracellular and secreted metabolites.
-
Sample Collection:
-
Aspirate the culture medium and store at -80°C for analysis of secreted metabolites.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells, collect the cell lysate, and centrifuge to pellet cellular debris.
-
Collect the supernatant containing the metabolites and store it at -80°C.
-
Visualization of the Experimental Workflow
Caption: General experimental workflow for in vivo and in vitro metabolic fate studies.
Analytical Methodology: LC-MS/MS for the Detection of Deuterated Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for quantifying low-abundance, polar metabolites like those in the mevalonate pathway.[2][11] The use of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides excellent sensitivity and selectivity.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. This typically involves protein precipitation and lipid extraction.
Protocol: Metabolite Extraction from Plasma and Tissues
-
Internal Standard Spiking: To a known volume of plasma or homogenized tissue, add a cocktail of stable isotope-labeled internal standards (e.g., D7-cholesterol, D6-lanosterol) to correct for extraction efficiency and matrix effects.[12][13]
-
Protein Precipitation and Lipid Extraction: Add a sufficient volume of a cold organic solvent mixture, such as methanol:dichloromethane (2:1, v/v) or a Bligh-Dyer extraction.[12][13]
-
Phase Separation: Vortex the mixture vigorously and centrifuge to separate the aqueous (polar metabolites) and organic (lipids) layers.
-
Drying and Reconstitution: Carefully collect the desired phase, evaporate the solvent under a stream of nitrogen, and reconstitute the dried extract in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Separation:
-
Column: A reversed-phase C18 column is suitable for the separation of sterols and other lipophilic intermediates. For more polar intermediates like mevalonate and its phosphorylated forms, a hydrophilic interaction liquid chromatography (HILIC) column may be necessary.[11]
-
Mobile Phases: A gradient elution using water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization efficiency.
Mass Spectrometry Detection:
-
Ionization Mode: ESI in either positive or negative ion mode, depending on the analytes of interest.
-
MRM Transitions: Develop specific MRM transitions for both the unlabeled (endogenous) and the deuterated (tracer-derived) metabolites. The precursor ion will be the [M+H]⁺ or [M-H]⁻ of the analyte, and the product ions will be characteristic fragments generated by collision-induced dissociation.
Table 1: Predicted MRM Transitions for Key Deuterated Metabolites
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) |
| Mevalonic Acid-D4 | 151.1 (M-H)⁻ | 59.0 (acetate fragment) |
| IPP-D4 | 247.0 (M-H)⁻ | 79.0 (PO₃)⁻ |
| DMAPP-D4 | 247.0 (M-H)⁻ | 79.0 (PO₃)⁻ |
| FPP-D12 | 383.2 (M-H)⁻ | 79.0 (PO₃)⁻ |
| Cholesterol-D24 | 411.4 (M+H-H₂O)⁺ | 393.4 |
Note: These are predicted transitions and must be empirically optimized.
Data Analysis and Interpretation
The primary output of the LC-MS/MS analysis will be chromatograms showing the abundance of each targeted metabolite over time.
Data Processing:
-
Peak Integration: Integrate the area under the curve for the MRM transitions of both the unlabeled and deuterated forms of each metabolite.
-
Isotopic Enrichment Calculation: Calculate the fractional isotopic enrichment for each metabolite at each time point. This is typically expressed as the ratio of the labeled metabolite to the total metabolite pool (labeled + unlabeled).
-
Metabolic Flux Analysis: More advanced analysis can involve metabolic flux analysis (MFA) to quantify the rates of the biochemical reactions in the pathway.[5]
Interpretation of Results:
-
Rate of Incorporation: A rapid increase in the isotopic enrichment of a downstream metabolite indicates a high flux through the preceding enzymatic steps.
-
Pathway Bottlenecks: An accumulation of a labeled intermediate with slow incorporation into the next metabolite may suggest a bottleneck or a point of regulation in the pathway.
-
Branching Pathways: By comparing the isotopic enrichment in different branches of the pathway (e.g., cholesterol synthesis vs. protein prenylation), the relative flux through these branches can be assessed.
Conclusion
The use of this compound in conjunction with modern LC-MS/MS techniques provides a powerful and precise approach to investigate the metabolic fate of mevalonate and the dynamics of the entire isoprenoid biosynthesis pathway. This in-depth technical guide has outlined the key considerations for designing and executing such studies, from the theoretical tracing of the deuterium label to the practical aspects of experimental design, sample analysis, and data interpretation. By applying these principles, researchers in drug development and other scientific fields can gain invaluable insights into the regulation and dysregulation of mevalonate metabolism in health and disease, ultimately paving the way for the development of novel therapeutics.
References
-
Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic. (2025). NIH. Retrieved from [Link]
-
Using isotope tracers to study metabolism: Application in mouse models. (2025). ResearchGate. Retrieved from [Link]
-
Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. (2011). LIPID MAPS. Retrieved from [Link]
-
Stable Isotopes for Tracing Cardiac Metabolism in Diseases. (2021). PMC. Retrieved from [Link]
-
Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Springer. Retrieved from [Link]
-
Isotopomer spectral analysis of cholesterol synthesis: applications in human hepatoma cells. (1995). PubMed. Retrieved from [Link]
-
A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. (2014). PubMed Central. Retrieved from [Link]
-
Trace each of the carbon atoms of mevalonate through the synthesis of cho... (2024). Filo. Retrieved from [Link]
-
Deuterated squalene and sterols from modified Saccharomyces cerevisiae. (2023). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Comparison of Deuterium Incorporation and Mass Isotopomer Distribution Analysis for Measurement of Human Cholesterol Biosynthesis. (2000). PubMed. Retrieved from [Link]
-
Mevalonate pathway. Wikipedia. Retrieved from [Link]
-
Endogenous sterol intermediates of the mevalonate pathway regulate HMGCR degradation and SREBP-2 processing. (2019). PMC. Retrieved from [Link]
-
The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms. MetwareBio. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2023). RSC Publishing. Retrieved from [Link]
-
In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated. (1995). PubMed. Retrieved from [Link]
-
ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS. (2011). NIH. Retrieved from [Link]
-
Comparison of two stable isotopic methods of determining human cholesterol synthesis. ResearchGate. Retrieved from [Link]
-
Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli. (2019). PubMed. Retrieved from [Link]
-
Biosynthesis of cholesterol. (2022). Proteopedia. Retrieved from [Link]
-
Analysis of Isoprenoid Pathway Metabolites by LC‐MS. ResearchGate. Retrieved from [Link]
-
From Archaea membranes to industry: the key to the mevalonate biosynthesis reaction revealed. Synchrotron SOLEIL. Retrieved from [Link]
-
Enzymes of the mevalonate pathway of isoprenoid biosynthesis. (2011). PubMed. Retrieved from [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Retrieved from [Link]
-
Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli. Springer Nature Experiments. Retrieved from [Link]
-
Cholesterol Synthesis (Part 2 of 6) - Stage 1: Mevalonate Synthesis. YouTube. Retrieved from [Link]
-
Decoding the crosstalk between mevalonate metabolism and T cell function. (2021). PMC. Retrieved from [Link]
-
Diagram of the mevalonate pathway, the first stage in the biosynthesis of cholesterol. ResearchGate. Retrieved from [Link]
-
Predictive Modeling for Metabolomics Data. (2019). PMC. Retrieved from [Link]
-
Machine Learning-Enabled Prediction of Metabolite Response in Genetic Disorders. (2023). CEUR-WS.org. Retrieved from [Link]
-
Mevalonate Metabolism in Immuno-Oncology. (2017). PMC. Retrieved from [Link]
-
A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. (2016). NIH. Retrieved from [Link]
-
HMDB 5.0: the Human Metabolome Database for 2022. (2022). PMC. Retrieved from [Link]
Sources
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 3. Decoding the crosstalk between mevalonate metabolism and T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stable Isotopes for Tracing Cardiac Metabolism in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
- 13. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Mevalonate Pathway: A Technical Guide to Foundational Research of its Intermediates
Introduction: The Centrality of the Mevalonate Pathway
The mevalonate (MVA) pathway is a critical metabolic route in eukaryotes, archaea, and some bacteria, responsible for the synthesis of a vast array of essential biomolecules.[1] This pathway commences with acetyl-CoA and culminates in the production of two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These fundamental units are the precursors to over 30,000 isoprenoid compounds, which include cholesterol, steroid hormones, coenzyme Q10, and vitamin K.[1] The dysregulation of this pathway is implicated in a multitude of human diseases, including cardiovascular conditions, cancer, and autoimmune disorders, making its study of paramount importance in drug development and biomedical research.[2][3][4]
This technical guide provides an in-depth exploration of the foundational research on mevalonate pathway intermediates. It is designed for researchers, scientists, and drug development professionals, offering not just methodologies, but also the underlying scientific rationale for experimental choices, ensuring a robust and insightful approach to investigating this pivotal metabolic cascade.
The Mevalonate Pathway: A Molecular Overview
The mevalonate pathway is a multi-step enzymatic process that can be broadly divided into an upper and lower pathway. The upper pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[1][5] HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGCR), which is the rate-limiting step of the pathway and the target of statin drugs.[6][7] Mevalonate is subsequently phosphorylated and decarboxylated to yield the isomeric C5 units, IPP and DMAPP.[6][8]
The lower mevalonate pathway involves the sequential condensation of these C5 units to form larger isoprenoid pyrophosphates. IPP and DMAPP condense to form the C10 compound geranyl pyrophosphate (GPP).[8] Another molecule of IPP is then added to GPP to create the C15 intermediate, farnesyl pyrophosphate (FPP).[8][9] FPP is a critical branch-point intermediate. It can be directed towards the synthesis of non-sterol isoprenoids, such as dolichol and ubiquinone, or it can be further elongated with another IPP molecule to form the C20 compound geranylgeranyl pyrophosphate (GGPP).[5][10] Both FPP and GGPP are essential for protein prenylation, a post-translational modification crucial for the function of signaling proteins like Ras and Rho GTPases.[11] Alternatively, two molecules of FPP can condense to form squalene, the precursor to all sterols, including cholesterol.[6][9]
Caption: The Mevalonate Pathway highlighting key intermediates and enzymatic steps.
Analytical Strategies for Mevalonate Pathway Intermediates
The analysis of mevalonate pathway intermediates presents a significant challenge due to their high polarity, low endogenous concentrations, and chemical instability.[8][11] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for their quantification, offering high sensitivity and specificity.[11][12]
Sample Preparation: The Critical First Step
The goal of sample preparation is to efficiently extract the intermediates from the biological matrix while minimizing degradation and artifact formation.
Causality in Experimental Choices:
-
Quenching Metabolism: Immediate quenching of metabolic activity is crucial to prevent enzymatic degradation of the intermediates. Snap-freezing the sample in liquid nitrogen is the most effective method.[9] Alternatively, adding ice-cold extraction solvent directly to the cells can also be used.[13][14]
-
Extraction Solvent: A mixture of organic solvent and aqueous buffer is typically used to extract both the polar and non-polar intermediates. A common choice is a mixture of acetonitrile or methanol with an aqueous buffer.[2][7] The choice of buffer and pH can be critical for the stability of the pyrophosphate groups.
-
Solid-Phase Extraction (SPE): For complex matrices like tissues, a C18 SPE column can be used to clean up the sample and enrich the isoprenoid pyrophosphates.[9]
Detailed Protocol for Extraction from Cultured Cells:
-
Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water) to the culture dish.
-
Scrape the cells into the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the extracted metabolites to a new tube for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The choice of chromatographic method is critical for separating the structurally similar and highly polar intermediates of the mevalonate pathway.
Causality in Experimental Choices:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of the highly polar early intermediates of the pathway, such as mevalonate, IPP, and DMAPP, which are poorly retained on traditional reversed-phase columns.[3][8]
-
Reversed-Phase Chromatography with Ion-Pairing Agents: For the more lipophilic, longer-chain isoprenoid pyrophosphates like FPP and GGPP, reversed-phase chromatography can be effective. The addition of an ion-pairing agent, such as tributylamine, to the mobile phase helps to improve the retention and peak shape of these anionic compounds.
-
Mass Spectrometry Detection: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of the phosphorylated intermediates.[6] Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[12]
Caption: A generalized workflow for the analysis of mevalonate pathway intermediates.
Detailed Protocol for LC-MS/MS Analysis of Isoprenoid Pyrophosphates:
-
Chromatography:
-
Column: A HILIC column (e.g., SeQuant ZIC-pHILIC) is recommended for the analysis of early intermediates.
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 9.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from high to low organic content.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for each analyte should be determined by infusion of authentic standards.
-
Quantitative Data and Interpretation
The table below summarizes the reported concentrations of key mevalonate pathway intermediates in mammalian tissues. These values can serve as a baseline for experimental studies.
| Intermediate | Tissue | Concentration (nmol/g wet tissue) | Reference |
| Farnesyl Pyrophosphate (FPP) | Mouse Brain | 0.355 ± 0.030 | [9] |
| Mouse Kidney | 0.320 ± 0.019 | [9] | |
| Mouse Liver | 0.326 ± 0.064 | [9] | |
| Mouse Heart | 0.364 ± 0.015 | [9] | |
| Geranylgeranyl Pyrophosphate (GGPP) | Mouse Brain | 0.827 ± 0.082 | [9] |
| Mouse Kidney | 0.293 ± 0.035 | [9] | |
| Mouse Liver | 0.213 ± 0.029 | [9] | |
| Mouse Heart | 0.349 ± 0.023 | [9] |
Interpreting Changes in Intermediate Levels:
The accumulation or depletion of specific intermediates can provide valuable insights into the regulation of the mevalonate pathway. For example:
-
Inhibition of HMG-CoA Reductase (e.g., by statins): Leads to a decrease in all downstream intermediates.
-
Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) (e.g., by bisphosphonates): Results in the accumulation of upstream intermediates like IPP, DMAPP, and GPP.
Advanced Topic: Analysis of Sterol Intermediates by GC-MS
While LC-MS/MS is ideal for the polar pyrophosphates, gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of the more lipophilic sterol intermediates, such as lanosterol and desmosterol.
Causality in Experimental Choices:
-
Saponification: A preliminary step of alkaline hydrolysis (saponification) is often required to release sterols from their esterified forms.[15][16]
-
Derivatization: Due to their low volatility, sterols must be derivatized before GC analysis. Silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach to increase their volatility and improve chromatographic performance.[15]
Conclusion: A Pathway to Discovery
The mevalonate pathway is a rich and complex area of study with profound implications for human health. The ability to accurately measure its intermediates is fundamental to unraveling its intricate regulation and its role in disease. The methodologies outlined in this guide, grounded in a clear understanding of the underlying chemical principles, provide a robust framework for researchers to explore this vital metabolic pathway. By combining rigorous analytical techniques with a solid biological context, scientists can continue to make significant strides in our understanding of the mevalonate pathway and its potential as a therapeutic target.
References
-
Tong, H., et al. (2008). Quantitative determination of farnesyl and geranylgeranyl diphosphate levels in mammalian tissue. PubMed. Available at: [Link]
-
Chhonker, Y. S., et al. (2018). Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS. National Institutes of Health. Available at: [Link]
-
Baidoo, E. E. K., et al. (2017). Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli. PubMed. Available at: [Link]
-
Tan, Y. Q., et al. (2023). Optimization of extraction conditions for LC-ToF-MS analysis of mevalonate pathway metabolites in engineered E. coli strain via statistical experimental designs. ResearchGate. Available at: [Link]
-
Köellner, T. G. (2015). Analysis of Isoprenoid Pathway Metabolites by LC‐MS. ResearchGate. Available at: [Link]
-
Tan, Y. Q., et al. (2023). Optimization of extraction conditions for LC-ToF-MS analysis of mevalonate pathway metabolites in engineered E. coli strain via statistical experimental designs. PubMed. Available at: [Link]
-
Chhonker, Y. S., et al. (2018). Inter-day precision (% RSD) and accuracy for GPP, FPP and GGPP in human plasma and buffer solution. ResearchGate. Available at: [Link]
- Holstein, S. A., & Hohl, R. J. (2004). Isoprenoids: remarkable diversity of form and function. Lipids.
-
Baidoo, E. E. K., et al. (2017). Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli. Springer Nature Experiments. Available at: [Link]
- Casey, P. J., & Seabra, M. C. (1996). Protein prenyltransferases. Journal of Biological Chemistry.
- Faulkner, R., & Jo, Y. (2022). Synthesis, function, and regulation of sterol and nonsterol isoprenoids. Frontiers in Molecular Biosciences.
-
García-Serrano, A., et al. (2018). Separation and Determination of Some of the Main Cholesterol-Related Compounds in Blood by Gas Chromatography-Mass Spectrometry (Selected Ion Monitoring Mode). MDPI. Available at: [Link]
-
Henneman, L., et al. (2008). Detection of non-sterol isoprenoids by HPLC-MS/MS. PMC. Available at: [Link]
-
Xu, F., et al. (2024). Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS. PubMed. Available at: [Link]
- Honda, A., et al. (2023).
-
Gascón-García, M., et al. (2020). Simultaneous determination of plasmatic phytosterols and cholesterol precursors using gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM). ResearchGate. Available at: [Link]
- Clendinen, C. S., et al. (2019).
-
Zhang, D., & Li, S. (2024). A Novel Method for the Determination of Squalene, Cholesterol and Their Oxidation Products in Food of Animal Origin by GC-TOF/MS. MDPI. Available at: [Link]
-
Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. University of Oxford. Available at: [Link]
-
Teng, Q., & Li, L. (2015). Extraction parameters for metabolomics from cell extracts. PMC. Available at: [Link]
Sources
- 1. pure.psu.edu [pure.psu.edu]
- 2. Optimization of extraction conditions for LC-ToF-MS analysis of mevalonate pathway metabolites in engineered E. coli strain via statistical experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 4. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative determination of farnesyl and geranylgeranyl diphosphate levels in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]
- 13. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Illuminating Isoprenoid Biology: A Guide to Metabolic Labeling with DL-Mevanolactone-D4
Introduction: Tracing the Mevalonate Pathway with Precision
The mevalonate (MVA) pathway is a cornerstone of cellular metabolism in eukaryotes, responsible for the synthesis of a diverse array of isoprenoids. These molecules are fundamental to numerous biological processes, including the formation of cholesterol, which modulates membrane fluidity, and the prenylation of proteins, a critical post-translational modification governing protein localization and function.[1][2] Given its central role, dysregulation of the MVA pathway is implicated in a range of pathologies, from cardiovascular disease to cancer.[3][4]
Metabolic labeling with stable isotopes is a powerful technique to dynamically trace the flow of metabolites through a specific pathway, providing a quantitative measure of metabolic flux.[5][6] DL-Mevalonolactone-D4 (MVA-D4) is a deuterated analog of mevalonolactone, the precursor to mevalonic acid.[7] Its use as a tracer allows for the precise tracking of carbon and hydrogen atoms as they are incorporated into downstream isoprenoids. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of DL-Mevanolactone-D4 for metabolic labeling studies, complete with detailed protocols and expert insights.
Scientific Rationale: The "Why" Behind the "How"
Choosing the right tracer is paramount for a successful metabolic labeling study. DL-Mevanolactone-D4 offers several advantages:
-
Direct Pathway Entry: Mevalonolactone is readily taken up by cells and converted to mevalonic acid, directly entering the MVA pathway.[8][9] This bypasses the initial rate-limiting step catalyzed by HMG-CoA reductase, allowing for a more focused investigation of the downstream pathway.
-
Stable Isotope Labeling: The use of deuterium (a stable, non-radioactive isotope) ensures safety and simplifies handling compared to radioactive tracers.[10] The mass shift introduced by the deuterium atoms allows for the sensitive and specific detection of labeled metabolites by mass spectrometry.
-
Minimal Perturbation: When used at appropriate concentrations, MVA-D4 has a negligible effect on cell physiology, ensuring that the observed metabolic flux is representative of the native state.[11]
The underlying principle of this technique is to introduce MVA-D4 into a biological system (e.g., cell culture) and, after a defined period, to extract and analyze the metabolites of interest. The extent of deuterium incorporation into downstream products such as cholesterol and prenylated proteins provides a direct measure of their de novo synthesis.
Experimental Design and Key Considerations
A well-designed experiment is crucial for obtaining robust and reproducible data. Here are key factors to consider:
| Parameter | Recommendation | Rationale |
| Cell Culture Media | Use dialyzed fetal bovine serum (dFBS) | Standard FBS contains endogenous mevalonate and other lipids that would compete with the MVA-D4 tracer, diluting the label and confounding results.[12] |
| Tracer Concentration | Titrate for optimal labeling without cytotoxicity (typically 50-500 µM) | Excessive concentrations can lead to off-target effects and cellular stress. A concentration curve should be established for each cell line. |
| Labeling Duration | Time-course experiment (e.g., 0, 4, 8, 12, 24 hours) | This allows for the determination of the kinetics of label incorporation and helps to identify the optimal time point for measuring steady-state labeling.[13] |
| Controls | Unlabeled control (vehicle only) and a positive control (e.g., cells known to have high MVA pathway activity) | These are essential for establishing baseline measurements and validating the experimental system. |
Visualizing the Workflow
The following diagram illustrates the general workflow for a metabolic labeling experiment using DL-Mevanolactone-D4.
Caption: Simplified overview of the Mevalonate pathway.
Detailed Protocols
Protocol 1: Cell Culture and Labeling
This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of labeling. Culture cells in complete growth medium supplemented with 10% dFBS.
-
Tracer Preparation: Prepare a stock solution of DL-Mevanolactone-D4 in a suitable solvent such as DMSO or ethanol. [14]The final concentration of the solvent in the culture medium should be less than 0.1% to avoid solvent-induced toxicity.
-
Labeling: On the day of the experiment, aspirate the growth medium and replace it with fresh medium containing the desired concentration of MVA-D4. For time-course experiments, add the tracer at staggered intervals.
-
Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO2) for the desired labeling period.
Protocol 2: Metabolite Extraction
This protocol describes a modified Bligh-Dyer extraction for the separation of polar and non-polar metabolites. [15]
-
Cell Harvest: At the end of the labeling period, place the culture plate on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quenching: Add a sufficient volume of ice-cold 50% methanol to each well to quench metabolic activity. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Lysis: Sonicate the cell suspension on ice to ensure complete cell lysis.
-
Phase Separation: Add chloroform to the lysate at a ratio of 1:1:1 (methanol:water:chloroform). Vortex vigorously and centrifuge at high speed to separate the aqueous (polar) and organic (non-polar) phases.
-
Fraction Collection: Carefully collect the upper aqueous layer and the lower organic layer into separate tubes. The organic layer will contain cholesterol and other lipids, while the aqueous layer will contain more polar intermediates of the MVA pathway.
-
Drying: Evaporate the solvent from both fractions under a stream of nitrogen or using a vacuum concentrator.
Protocol 3: Sample Analysis by Mass Spectrometry
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the target metabolites.
For Cholesterol Analysis (GC-MS): [16][17]
-
Derivatization: Re-suspend the dried organic extract in a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert cholesterol into a more volatile trimethylsilyl (TMS) ether.
-
GC-MS Analysis: Inject the derivatized sample onto a GC-MS system equipped with a suitable column (e.g., a non-polar column like DB-5ms).
-
Data Acquisition: Acquire data in full scan mode or selected ion monitoring (SIM) mode to detect the molecular ions of both unlabeled and D4-labeled cholesterol.
For Isoprenoid Intermediates and Prenylated Proteins (LC-MS): [18][19][20]
-
Sample Reconstitution: Re-suspend the dried extracts in a solvent compatible with the LC mobile phase.
-
LC-MS Analysis: Inject the sample onto an LC-MS/MS system. A C18 reversed-phase column is commonly used for the separation of isoprenoids.
-
Data Acquisition: Use multiple reaction monitoring (MRM) for targeted quantification of specific labeled and unlabeled metabolites. For prenylated proteins, analysis of proteolytically digested peptides will reveal the mass shift corresponding to the D4-labeled prenyl group.
Data Analysis and Interpretation
The primary output of the mass spectrometer will be the peak areas or intensities for the labeled and unlabeled forms of each metabolite. The percentage of label incorporation can be calculated as follows:
% Label Incorporation = (Peak Area of Labeled Metabolite) / (Peak Area of Labeled Metabolite + Peak Area of Unlabeled Metabolite) * 100
This value reflects the proportion of the metabolite pool that has been newly synthesized during the labeling period. By comparing the label incorporation under different experimental conditions (e.g., with and without a drug treatment), researchers can infer the effect of the treatment on the metabolic flux through the MVA pathway.
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| Low Label Incorporation | Inefficient tracer uptake; Low pathway activity; Use of non-dialyzed FBS | Increase tracer concentration or labeling time; Use a positive control cell line; Ensure the use of dFBS. |
| High Variability Between Replicates | Inconsistent cell numbers; Incomplete quenching or extraction | Normalize metabolite levels to cell number or protein concentration; Ensure rapid and consistent sample processing on ice. |
| No Labeled Signal Detected | Incorrect mass transitions in MS method; Degradation of tracer or metabolites | Verify the m/z values for labeled and unlabeled analytes; Ensure proper storage of samples and tracer stock solution at -20°C or below. [8] |
Conclusion: Advancing Research with Isotopic Precision
Metabolic labeling with DL-Mevanolactone-D4 is a robust and insightful technique for dissecting the dynamics of the mevalonate pathway. By providing a quantitative measure of de novo isoprenoid biosynthesis, this approach empowers researchers to investigate the role of this critical pathway in health and disease, and to evaluate the efficacy of novel therapeutic interventions. The protocols and guidelines presented here offer a solid foundation for the successful implementation of this powerful methodology.
References
- Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry. (n.d.). Springer Protocols.
-
He, W., et al. (2019). Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli. Methods in Molecular Biology, 1859, 209-224. Retrieved from [Link]
-
Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry. (2023). Methods in Molecular Biology, 2625, 141-148. Retrieved from [Link]
-
Wiemer, A. J., et al. (2016). Targeting prenylation inhibition through the mevalonate pathway. RSC Medicinal Chemistry. Retrieved from [Link]
-
Analysis of isoprenyl-phosphates by liquid chromatography-mass spectrometry. (2023). Methods in Enzymology, 683, 171-190. Retrieved from [Link]
-
Analysis of Cholesterol from the Liver Using Gas Chromatography-Mass Spectrometry. (n.d.). Springer Protocols. Retrieved from [Link]
-
MS analysis of deuterated sterol metabolites correlated to a revised proposal for cholesterol metabolism to C4-methyl sterols in C. elegans. (n.d.). ResearchGate. Retrieved from [Link]
-
Wada, K., et al. (2017). 13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli. Journal of Bioscience and Bioengineering, 123(4), 438-444. Retrieved from [Link]
-
The mevalonate/isoprenoid and protein prenylation pathways. (n.d.). ResearchGate. Retrieved from [Link]
-
van der Meer, I. M., et al. (2007). Detection of non-sterol isoprenoids by HPLC-MS/MS. Journal of Lipid Research, 48(11), 2503-2509. Retrieved from [Link]
-
Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
GC-MS characterization and quantification of sterols and cholesterol oxidation products. (1993). Journal of the American Oil Chemists' Society, 70(3), 275-281. Retrieved from [Link]
-
McDonald, J. G., et al. (2007). Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry. Journal of Lipid Research, 48(4), 955-973. Retrieved from [Link]
-
A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). (2025). Nature Protocols. Retrieved from [Link]
-
13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli. (2025). ResearchGate. Retrieved from [Link]
-
Mevalonate pathway inhibition results in protein prenylation defects due to GGPP depletion. (n.d.). ResearchGate. Retrieved from [Link]
-
Analysis of Isoprenoid Pathway Metabolites by LC‐MS. (n.d.). ResearchGate. Retrieved from [Link]
-
Harsha, H. C., & Pandey, A. (2009). Quantitative proteomics using stable isotope labeling with amino acids in cell culture. Nature Protocols, 4(4), 477-486. Retrieved from [Link]
-
Cordes, T., et al. (2020). Beyond the Mevalonate Pathway: Control of Post-Prenylation Processing by Mutant p53. Cancers, 12(11), 3296. Retrieved from [Link]
-
van der Burgh, R., et al. (2019). Compromised Protein Prenylation as Pathogenic Mechanism in Mevalonate Kinase Deficiency. Frontiers in Immunology, 10, 230. Retrieved from [Link]
-
Analytical methods for cholesterol quantification. (2018). Journal of Food and Drug Analysis, 26(4), 1250-1259. Retrieved from [Link]
-
Salen, G., et al. (1985). Sterol absorption and sterol balance in phytosterolemia evaluated by deuterium-labeled sterols: effect of sitostanol treatment. Journal of Lipid Research, 26(9), 1126-1133. Retrieved from [Link]
-
Stable isotope labeling by amino acids in cell culture. (n.d.). Wikipedia. Retrieved from [Link]
-
Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. (n.d.). LIPID MAPS. Retrieved from [Link]
-
The mevalonate pathway of isoprenoid biosynthesis supports metabolic flexibility in Mycobacterium marinum. (2021). eLife, 10, e63367. Retrieved from [Link]
-
Isotope Labeling in Metabolomics and Fluxomics. (2017). YouTube. Retrieved from [Link]
-
The mevalonate pathway as a metabolic requirement for autophagy–implications for growth control, proteostasis, and disease. (2016). Autophagy, 12(6), 893-903. Retrieved from [Link]
-
Jones, P. J., et al. (1993). Dietary Cholesterol Feeding Suppresses Human Cholesterol Synthesis Measured by Deuterium Incorporation and Urinary Mevalonic Acid Levels. Arteriosclerosis, Thrombosis, and Vascular Biology, 13(12), 1829-1836. Retrieved from [Link]
-
Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. (2018). Metabolites, 8(2), 26. Retrieved from [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Metabolic Engineering, 16, 12-25. Retrieved from [Link]
-
Jones, P. J., et al. (1993). Dietary cholesterol feeding suppresses human cholesterol synthesis measured by deuterium incorporation and urinary mevalonic acid levels. Arteriosclerosis and Thrombosis: A Journal of Vascular Biology, 13(12), 1829-1836. Retrieved from [Link]
-
Creek, D. J., et al. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 4(16), 2037-2051. Retrieved from [Link]
-
Mevalonate Metabolism in Immuno-Oncology. (2017). Frontiers in Immunology, 8, 1693. Retrieved from [Link]
-
Dickschat, J. S., et al. (2011). Synthesis of Deuterated Mevalonolactone Isotopomers. European Journal of Organic Chemistry, 2011(18), 3339-3346. Retrieved from [Link]
-
Faust, J. R., et al. (1982). Role of mevalonate in regulation of cholesterol synthesis and 3-hydroxy-3-methylglutaryl coenzyme A reductase in cultured cells and their cytoplasts. Proceedings of the National Academy of Sciences, 79(16), 5025-5029. Retrieved from [Link]
-
The cholesterol synthesis pathway, combined with a mathematical model. (n.d.). ResearchGate. Retrieved from [Link]
-
Mevalonolactone (HMDB0006024). (n.d.). Human Metabolome Database. Retrieved from [Link]
Sources
- 1. Frontiers | Compromised Protein Prenylation as Pathogenic Mechanism in Mevalonate Kinase Deficiency [frontiersin.org]
- 2. Mevalonate Metabolism in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting prenylation inhibition through the mevalonate pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Beyond the Mevalonate Pathway: Control of Post-Prenylation Processing by Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sci-hub.st [sci-hub.st]
- 8. caymanchem.com [caymanchem.com]
- 9. Role of mevalonate in regulation of cholesterol synthesis and 3-hydroxy-3-methylglutaryl coenzyme A reductase in cultured cells and their cytoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics [mdpi.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Analysis of Cholesterol from the Liver Using Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 17. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of isoprenyl-phosphates by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Detection of non-sterol isoprenoids by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Mevalonic Acid in Human Plasma by LC-MS/MS Using DL-Mevalonolactone-4,4,5,5-D4 as an Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals involved in biomarker analysis, particularly in the fields of cardiovascular disease, oncology, and metabolic disorders.
Introduction: The Significance of Mevalonic Acid Quantification
Mevalonic acid (MVA) is a cornerstone intermediate in the mevalonate pathway, the essential metabolic route responsible for the synthesis of cholesterol and a vast array of non-sterol isoprenoids.[1] These isoprenoids are vital for fundamental cellular processes, including protein prenylation, membrane integrity, and cell signaling. The enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid, is the rate-limiting step in this pathway.[1] This makes it a critical therapeutic target; statins, a class of cholesterol-lowering drugs, function by inhibiting HMG-CoA reductase.[2]
Consequently, the quantification of MVA in biological matrices like plasma serves as a direct and valuable biomarker for assessing the in vivo activity of HMG-CoA reductase and evaluating the pharmacodynamic effect of statin therapies.[2][3] Accurate measurement of MVA levels is crucial for clinical research into the efficacy of anti-hypercholesterolemic drugs and for investigating metabolic disorders linked to the mevalonate pathway.[3][4]
The Rationale for a Stable Isotope-Labeled Internal Standard
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for small molecule bioanalysis due to its high sensitivity and selectivity. However, the accuracy and reproducibility of LC-MS/MS quantification can be compromised by several factors, including variability in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[5]
To mitigate these variables, the use of a stable isotope-labeled internal standard (SIL-IS) is the preferred and most robust approach. An ideal SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[5] This near-identical chemical nature ensures that the SIL-IS co-elutes with the analyte and behaves similarly during extraction, ionization, and fragmentation. By calculating the ratio of the analyte's signal to the SIL-IS's signal, variations introduced during the analytical process are effectively normalized, leading to highly accurate and precise quantification.
DL-Mevalonolactone-4,4,5,5-D4 is an excellent internal standard for the quantification of mevalonic acid. In this method, MVA is first converted to its more chromatographically amenable lactone form, mevalonolactone (MVAL). The D4-labeled MVAL tracks the native MVAL throughout the entire process, correcting for any inconsistencies from sample extraction to detection.
The Mevalonate Pathway and Analytical Target
The following diagram illustrates the position of mevalonic acid in the cholesterol biosynthesis pathway and highlights the conversion to mevalonolactone for analysis.
Caption: The Mevalonate Pathway and Analytical Conversion.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the quantification of mevalonic acid in human plasma.
Preparation of Standards and Solutions
Expertise in solution preparation is foundational to analytical accuracy. All solutions should be prepared with HPLC-grade or higher purity reagents.
-
Analyte Stock Solution (1 mg/mL Mevalonolactone):
-
Accurately weigh 10 mg of DL-Mevalonolactone.
-
Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Store at -20°C. This solution is stable for at least 6 months.
-
-
Internal Standard Stock Solution (1 mg/mL D4-Mevalonolactone):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.
-
Store at -20°C.
-
-
Working Internal Standard Solution (100 ng/mL):
-
Perform a serial dilution of the D4-Mevalonolactone stock solution with 50% methanol (v/v).
-
For example, dilute 10 µL of the 1 mg/mL stock into 990 µL of 50% methanol to get 10 µg/mL.
-
Then, dilute 100 µL of the 10 µg/mL solution into 9.9 mL of 50% methanol to obtain the final 100 ng/mL working solution.
-
Prepare this solution fresh weekly and store at 2-8°C.
-
-
Calibration Standards and Quality Controls (QCs):
-
Prepare a series of working standard solutions of mevalonolactone by diluting the 1 mg/mL stock solution with 50% methanol.
-
To prepare calibration standards, spike drug-free human plasma with the appropriate working standard solution (typically 5% of the total volume) to achieve final concentrations ranging from 0.5 to 50 ng/mL.[6]
-
Prepare QC samples in the same manner at low, medium, and high concentrations (e.g., 1.5, 15, and 40 ng/mL).
-
Sample Preparation: Acidification and Solid-Phase Extraction (SPE)
The causality behind this protocol is twofold: acidification quantitatively converts the open-chain mevalonic acid to its closed-ring lactone form, which is less polar and thus better retained on a C18 reversed-phase SPE cartridge. The SPE step then efficiently removes proteins, salts, and other matrix interferences.
Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.
Detailed Protocol:
-
Sample Thawing & Spiking: Thaw plasma samples, calibrators, and QCs to room temperature. Vortex gently. To a 1.5 mL microcentrifuge tube, add 200 µL of plasma. Add 20 µL of the 100 ng/mL Working Internal Standard Solution.
-
Acidification (Lactonization): Add 20 µL of formic acid. Vortex for 30 seconds. Incubate at room temperature for 15 minutes to ensure complete conversion of MVA to mevalonolactone.
-
SPE Cartridge Conditioning: Place a C18 SPE cartridge (e.g., 100mg/1mL) onto an extraction manifold.[5] Pass 1 mL of methanol through the cartridge. Do not allow the sorbent to dry.
-
SPE Cartridge Equilibration: Pass 1 mL of HPLC-grade water through the cartridge.[5] Do not allow the sorbent to dry.
-
Sample Loading: Load the entire acidified plasma sample onto the cartridge. Apply gentle vacuum or positive pressure to ensure a slow, consistent flow rate (approx. 1 drop per second).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water (v/v) to remove polar interferences.[5]
-
Elution: Elute the mevalonolactone and the internal standard from the cartridge with 1 mL of acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water/Methanol with 0.1% Formic Acid). Vortex to ensure complete dissolution. Transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
The chromatographic separation is designed to resolve mevalonolactone from any remaining matrix components before it enters the mass spectrometer. The MS is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 3 min, hold for 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (MVAL) | m/z 131.1 → 113.1 (Quantifier), m/z 131.1 → 85.1 (Qualifier) |
| MRM Transition (D4-MVAL) | m/z 135.1 → 117.1 (Quantifier) |
| Collision Energy | Optimized for specific instrument (typically 10-20 eV) |
| Dwell Time | 100 ms |
| Source Temperature | 500°C |
| IonSpray Voltage | +5500 V |
Note: The precursor ion for MVAL ([M+H]⁺) is m/z 131.1. The transition to m/z 113.1 corresponds to the loss of water (H₂O). The precursor for D4-MVAL ([M+H]⁺) is m/z 135.1, and the corresponding loss of water results in the product ion m/z 117.1.
Method Validation and Performance
To ensure the trustworthiness of the results, the method must be validated according to industry standards, such as the FDA's Bioanalytical Method Validation guidance.[7] A fit-for-purpose validation approach is often suitable for biomarker assays.[8]
Table 3: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Linearity | The range over which the assay is accurate and precise. | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Accuracy within ±20%, Precision ≤20% CV |
| Accuracy | Closeness of measured value to the nominal value. | Within ±15% of nominal (±20% at LLOQ) |
| Precision (Intra- & Inter-day) | Variability of measurements within and between analytical runs. | ≤15% CV (≤20% CV at LLOQ) |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte or IS. |
| Matrix Effect | The effect of co-eluting matrix components on ionization. | IS-normalized matrix factor should be consistent across lots (CV ≤15%). |
| Stability | Analyte stability under various storage and processing conditions (freeze-thaw, bench-top, etc.). | Mean concentration within ±15% of initial. |
This method, when validated, typically demonstrates a linear range from 0.5 to 50 ng/mL with excellent accuracy and precision, making it suitable for quantifying both endogenous MVA levels in healthy individuals and the suppressed levels in statin-treated patients.[9]
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of mevalonic acid in human plasma. The strategic conversion of mevalonic acid to mevalonolactone, combined with a streamlined solid-phase extraction protocol, ensures a clean sample suitable for sensitive analysis. The use of the stable isotope-labeled internal standard, this compound, is critical for correcting matrix effects and other sources of analytical variability, thereby guaranteeing the highest level of data integrity. This method provides researchers and clinicians with a powerful tool to investigate the mevalonate pathway and assess the efficacy of related therapeutic interventions.
References
-
SCION Instruments. The Role of Internal Standards In Mass Spectrometry. Available at: [Link]
-
Clarke, M. W., et al. (2011). Liquid Chromatography-Tandem Mass Spectrometry Method for the Measurement of Serum Mevalonic Acid: A Novel Marker of Hydroxymethylglutaryl Coenzyme A Reductase Inhibition by Statins. Journal of Clinical Biochemistry and Nutrition, 48(1), 58-64. Available at: [Link]
-
Wikipedia. Mevalonic acid. Available at: [Link]
-
Saini, G. S., et al. (2006). Validation of the LC-MS/MS method for the quantification of mevalonic acid in human plasma and determination of the matrix effect. Journal of Lipid Research, 47(10), 2354-2361. Available at: [Link]
-
Poon, G. K. (2010). The validation of a simple LC/MS/MS method for determining the level of mevalonic acid in human plasma. Biomedical Chromatography, 24(10), 1055-1061. Available at: [Link]
-
Rodrigues, M. (2022). Quantification of mevalonic acid in plasma/serum and urine using HPLC-MS/MS. Master Thesis, FH Joanneum. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
C18 Cartridge Solid Phase Extraction (SPE) for MS analysis. University of Washington Proteomics Resource. Available at: [Link]
-
Connelly, A. (2017). Preparation of calibration standards. WordPress.com. Available at: [Link]
-
Hawach Scientific. (2023). General Procedure for Solid Phase Extraction. Available at: [Link]
-
Agilent Technologies. SPE Method Development Tips and Tricks. Available at: [Link]
-
Stevenson, L., et al. (2022). Biomarker Assay Validation by Mass Spectrometry. The AAPS Journal, 24(3), 59. Available at: [Link]
-
Saini, G. S., et al. (2006). Validation of the LC-MS/MS method for the quantification of mevalonic acid in human plasma and determination of the matrix effect. ResearchGate. Available at: [Link]
-
Poon, G.K. (2010). The validation of a simple LC/MS/MS method for determining the level of mevalonic acid in human plasma. Semantic Scholar. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Mevalonolactone, TMS derivative [webbook.nist.gov]
- 4. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. mzCloud – Mevalonolactone [mzcloud.org]
- 9. epub.fh-joanneum.at [epub.fh-joanneum.at]
Tracing the Mevalonate Pathway: Applications of DL-Mevalonolactone-4,4,5,5-D4 in Cell Culture
Introduction: Unraveling Cellular Metabolism with Isotopic Precision
DL-Mevalonolactone-4,4,5,5-D4 is a deuterium-labeled stable isotope of mevalonolactone, the precursor to mevalonic acid and a key intermediate in the vital mevalonate (MVA) pathway.[1][2] This metabolic route is fundamental to the synthesis of a diverse array of essential biomolecules, including cholesterol, steroid hormones, and non-sterol isoprenoids.[3][4][5] The latter are critical for post-translational modifications of proteins, such as prenylation, which governs the function and localization of key signaling proteins.[6] Given the central role of the MVA pathway in cellular proliferation, differentiation, and signaling, its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[7][8]
The integration of stable isotopes into metabolic studies has revolutionized our ability to dissect complex biochemical pathways. This compound serves as a powerful tool for researchers, enabling the precise tracing of the metabolic fate of mevalonate through its downstream products. By introducing this labeled precursor into cell culture systems, scientists can quantitatively measure the flux through the cholesterol biosynthesis and protein prenylation pathways using mass spectrometry. This approach provides invaluable insights into the dynamic regulation of these processes under various physiological and pathological conditions.[4][9]
This comprehensive guide provides detailed application notes and protocols for the effective use of this compound in cell culture. It is designed for researchers, scientists, and drug development professionals seeking to employ stable isotope-resolved metabolomics to investigate the intricacies of the mevalonate pathway.
Core Principles and Applications
The fundamental principle behind using this compound is metabolic labeling. When introduced to cells in culture, it is taken up and processed by the same enzymatic machinery as its unlabeled counterpart. The deuterium atoms act as a "heavy" tag, increasing the mass of downstream metabolites by four atomic mass units (AMU). This mass shift is readily detectable by mass spectrometry, allowing for the differentiation between pre-existing (unlabeled) and newly synthesized (labeled) molecules.[10]
Primary Applications:
-
Metabolic Flux Analysis of Cholesterol Biosynthesis: Quantify the rate of de novo cholesterol synthesis in response to various stimuli, genetic modifications, or drug treatments.[11][12]
-
Investigation of Protein Prenylation: Trace the incorporation of deuterium-labeled isoprenoid precursors (farnesyl pyrophosphate and geranylgeranyl pyrophosphate) into proteins, providing a measure of prenyltransferase activity.[5][6]
-
Drug Discovery and Development: Evaluate the on-target and off-target effects of drugs that modulate the mevalonate pathway, such as statins.[13]
-
Disease Modeling: Study the metabolic reprogramming of the mevalonate pathway in cancer cells and other disease models.[7][14]
Experimental Design and Considerations
Successful metabolic labeling experiments with this compound require careful planning and optimization.
Material and Reagent Preparation
| Reagent/Material | Preparation and Storage |
| This compound | Supplied as a neat oil or solid. Prepare a stock solution in a suitable organic solvent such as ethanol or DMSO.[15] For example, a 10 mg/ml stock in ethanol is a common starting point. Store at -20°C.[15] Stability of the stock solution should be considered; for long-term storage, -80°C is recommended.[16] |
| Cell Culture Media | Use standard, appropriate media for the cell line of interest. The stability of mevalonolactone in aqueous solutions can be a factor, so it is advisable to add the labeled compound to the media immediately before use.[15] |
| Cell Lines | Adherent or suspension cell lines can be used. Ensure cells are in the logarithmic growth phase for optimal uptake and metabolism of the tracer.[17] |
| Solvents for Extraction | High-purity solvents such as chloroform, methanol, and toluene are required for lipid extraction.[18][19] |
Experimental Workflow Overview
The following diagram illustrates the general workflow for a metabolic labeling experiment using this compound.
Caption: General workflow for metabolic labeling with this compound.
Detailed Protocols
Protocol 1: Metabolic Labeling for Cholesterol Biosynthesis Analysis
This protocol is designed to measure the incorporation of deuterium from this compound into newly synthesized cholesterol.
I. Cell Culture and Labeling
-
Cell Seeding: Seed adherent cells (e.g., HEK293, HepG2) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight.
-
Preparation of Labeling Medium: On the day of the experiment, prepare fresh culture medium containing the desired concentration of this compound. A typical starting concentration range is 10-100 µM. The optimal concentration should be determined empirically for each cell line.
-
Labeling: Remove the existing medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to each well.
-
Incubation: Incubate the cells for a specific period. A time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) is recommended to determine the optimal labeling time.
II. Sample Preparation for Cholesterol Analysis
-
Quenching and Harvesting: At the end of the incubation period, place the culture plates on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.
-
Lipid Extraction (Modified Bligh-Dyer Method):
-
To the cell suspension, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of water and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (containing lipids) into a new glass tube.[18]
-
-
Drying and Derivatization:
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
To analyze free cholesterol by GC-MS, it is often necessary to derivatize it to a more volatile form. A common method is silylation to form trimethylsilyl (TMS) ethers.[20] Alternatively, for LC-MS analysis, derivatization may not be necessary.[21]
-
III. Mass Spectrometry Analysis
-
Instrumentation: Utilize either a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS).
-
Analysis:
-
GC-MS: Separate the derivatized cholesterol on an appropriate GC column. Monitor the ion fragments corresponding to unlabeled (M+0) and labeled (M+4) cholesterol.[20]
-
LC-MS/MS: Separate the extracted lipids on a C18 reverse-phase column. Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to detect the precursor and product ions for both unlabeled and D4-labeled cholesterol.[21]
-
IV. Data Analysis
-
Calculate the fractional new synthesis of cholesterol using the following formula: Fractional New Synthesis = (Intensity of M+4) / (Intensity of M+0 + Intensity of M+4)
-
Plot the fractional new synthesis over time to determine the rate of cholesterol biosynthesis.
Protocol 2: Analysis of Protein Prenylation
This protocol outlines the steps to investigate the incorporation of the D4 label into isoprenoid precursors for protein prenylation.
I. Cell Culture and Labeling
-
Follow the same cell seeding, labeling medium preparation, and incubation steps as in Protocol 1. It is often beneficial to co-treat cells with a statin to inhibit endogenous mevalonate synthesis, thereby enhancing the incorporation of the labeled mevalonate.
II. Sample Preparation for Prenylated Protein Analysis
-
Cell Lysis: After labeling, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Precipitation: Precipitate the proteins from the cell lysate using a method such as acetone or trichloroacetic acid (TCA) precipitation.
-
Proteolysis: Resuspend the protein pellet and digest the proteins into peptides using trypsin.
-
Enrichment of Prenylated Peptides (Optional): For low-abundance prenylated proteins, an enrichment step using techniques like solid-phase extraction or antibody-based methods may be necessary.
III. Mass Spectrometry Analysis
-
Instrumentation: Use a high-resolution LC-MS/MS system.
-
Analysis:
-
Separate the peptides using reverse-phase liquid chromatography.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
Identify peptides that show a +4 Da mass shift in their farnesylated or geranylgeranylated forms.
-
IV. Data Analysis
-
Use proteomics software to search the MS/MS data against a protein database, including the mass modifications for farnesylation (+204.187 Da) and geranylgeranylation (+272.250 Da), as well as their D4-labeled counterparts (+208.212 Da and +276.275 Da, respectively).
-
Quantify the relative abundance of labeled versus unlabeled prenylated peptides to determine the extent of new protein prenylation.[22]
Signaling Pathway Visualization
The following diagram illustrates the mevalonate pathway and the entry point of this compound.
Caption: The mevalonate pathway, highlighting the incorporation of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low incorporation of the D4 label | - Insufficient concentration of the tracer.- Short incubation time.- High endogenous synthesis of mevalonate.- Poor cell health. | - Increase the concentration of this compound.- Extend the incubation period.- Co-treat with a low dose of a statin (e.g., lovastatin, simvastatin) to inhibit HMG-CoA reductase.- Ensure cells are healthy and in the logarithmic growth phase. |
| High background noise in mass spectrometry | - Contamination from cell culture media or reagents.- Incomplete extraction or derivatization. | - Use high-purity solvents and reagents.- Include appropriate wash steps in the extraction protocol.- Optimize the derivatization reaction conditions. |
| Difficulty in detecting labeled products | - Low abundance of the target metabolite.- Insufficient sensitivity of the mass spectrometer. | - Increase the number of cells used for the experiment.- Consider an enrichment step for the target analyte.- Optimize the mass spectrometer parameters for sensitivity. |
Conclusion
This compound is an indispensable tool for researchers investigating the complex and highly regulated mevalonate pathway. By enabling the precise tracing of metabolic flux, this stable isotope-labeled compound facilitates a deeper understanding of cellular processes reliant on isoprenoid and cholesterol biosynthesis. The protocols and guidelines presented here provide a robust framework for designing and executing successful metabolic labeling experiments in cell culture. With careful optimization and data interpretation, the use of this compound will continue to yield significant insights into the roles of the mevalonate pathway in health and disease, ultimately aiding in the development of novel therapeutic strategies.
References
-
MetwareBio. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms. [Link]
-
Wikipedia. Mevalonate pathway. [Link]
- Castaño-Cerezo S, Kulyk-Barbier H, Millard P, et al. Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling. Metabolomics. 2019;15(9):119.
-
LIPID MAPS. Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. [Link]
-
Castaño-Cerezo S, Kulyk-Barbier H, Millard P, et al. Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling. ResearchGate. 2019-08-13. [Link]
- Zhang Y, Eilers PPH, van der Meer MTJ, Schouten S, Sinninghe Damsté JS. Metabolic exchange between pathways for isoprenoid synthesis and implications for biosynthetic hydrogen isotope fractionation. New Phytol. 2021;231(5):1786-1798.
- Huttunen M, Auvinen P, Auvinen E, et al. High-content assay to study protein prenylation. J Biomol Screen. 2008;13(4):317-326.
- DeGraw AJ, Charron G, L-Ghoussaini M, et al. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications. ACS Chem Biol. 2016;11(7):1749-1760.
- Liu L, et al. Mevalonate Pathway Provides Ubiquinone to Maintain Pyrimidine Synthesis and Survival in p53-Deficient Cancer Cells Exposed to Metabolic Stress. Cancer Res. 2018;78(14):3748-3756.
- Schwaiger-Haber M, et al. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites. 2020;10(6):229.
- Kerfah R, et al. Labeling of methyl groups: a streamlined protocol and guidance for the selection of 2H precursors based on molecular weight. J Biomol NMR. 2017;68(2):107-115.
- V-A L, et al. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. J Lipid Res. 2014;55(8):1796-1806.
- Gill S, et al. Cholesterol efflux analyses using stable isotopes and mass spectrometry. J Lipid Res. 2011;52(1):158-167.
-
Wikipedia. Mevalonic acid. [Link]
- Beynon RJ, et al. Metabolic Labeling of Proteins for Proteomics. Mol Cell Proteomics. 2005;4(7):857-872.
-
ResearchGate. Characterisation of purified perdeuterated cholesterol by GC-MS. [Link]
- Yuan J, et al. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Curr Opin Biotechnol. 2012;23(1):36-42.
- Mullen PJ, et al. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy. Front Oncol. 2016;6:229.
- Moseley HN, et al. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods Mol Biol. 2019;1862:3-17.
-
LIPID MAPS. Sterols Mass Spectra Protocol. [Link]
- Shu X, et al. A metabolic labeling protocol to detect transcriptome-wide mRNA N6-methyladenosine (m6A) at base resolution. STAR Protoc. 2020;1(3):100183.
- Clendening JW, et al. Targeting tumor cell metabolism via the mevalonate pathway: Two hits are better than one. Cell Cycle. 2010;9(18):3687-3691.
- Gab-Alla A-A, et al. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy. Front Oncol. 2021;11:627127.
- Moseley HN, et al. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods Mol Biol. 2019;1862:3-17.
- Velyvis A, et al. A rapid and robust method for selective isotope labeling of proteins. J Biomol NMR. 2012;53(4):261-271.
- Grünbacher G, et al. Mevalonate metabolism governs cancer immune surveillance. Cell Metab. 2016;23(1):13-14.
- Clendening JW, et al. Targeting tumor cell metabolism via the mevalonate pathway: Two hits are better than one. Cell Cycle. 2010;9(18):3687-3691.
- Kurauskas V, et al. Selective isotope labeling for NMR structure determination of proteins in complex with unlabeled ligands. Sci Rep. 2019;9(1):6654.
- Isotope Labeling in Mammalian Cells. Methods Mol Biol. 2012;831:59-69.
- T-Y L, et al. Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Anal Chem. 2011;83(5):1709-1715.
-
ResearchGate. Can anyone help me for preparation of mevalonate from mevalonolactone? [Link]
- Mitsche MA, et al.
-
ResearchGate. A model of flux regulation in the cholesterol biosynthesis pathway: Immune mediated graduated flux reduction versus statin-like led stepped flux reduction. [Link]
- Mazein A, et al. A comprehensive machine-readable view of the mammalian cholesterol biosynthesis pathway. Biochem Pharmacol. 2013;86(1):56-66.
- Parker RA, et al. Plasma Mevalonate as a Measure of Cholesterol Synthesis in Man. J Clin Invest. 1984;74(3):795-804.
- Mitsche MA, et al.
Sources
- 1. youtube.com [youtube.com]
- 2. Mevalonic acid - Wikipedia [en.wikipedia.org]
- 3. Metabolic Flux Analysis of Plastidic Isoprenoid Biosynthesis in Poplar Leaves Emitting and Nonemitting Isoprene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoprenoids: Metabolism, Functions, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 5. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 7. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting tumor cell metabolism via the mevalonate pathway: Two hits are better than one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mevalonate metabolism governs cancer immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lipidmaps.org [lipidmaps.org]
- 19. lipidmaps.org [lipidmaps.org]
- 20. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cholesterol efflux analyses using stable isotopes and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Proteomics Analysis of Prenylation - Creative Proteomics [creative-proteomics.com]
Tracing the Mevalonate Pathway: A Guide to Mass Spectrometry Analysis of DL-Mevalonolactone-D4 Labeled Metabolites
An Application Guide for Drug Discovery and Metabolic Research
Abstract
The mevalonate (MVA) pathway is a critical metabolic route responsible for the synthesis of cholesterol and a diverse array of non-sterol isoprenoids essential for cellular function.[1][2] Dysregulation of this pathway is implicated in numerous diseases, including cardiovascular disorders, cancer, and inflammatory conditions, making it a key target for therapeutic intervention.[1][3] Stable isotope tracing, a powerful technique for elucidating metabolic dynamics, allows researchers to follow the journey of a labeled substrate through a series of biochemical reactions.[4][5][6] This application note provides a comprehensive protocol for utilizing DL-Mevalonolactone-D4, a deuterium-labeled tracer, to investigate the MVA pathway. We offer detailed, field-tested methodologies for experimental design, metabolite extraction, and quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), empowering researchers to accurately probe the activity of this vital pathway.
Introduction: The Mevalonate Pathway and the Power of Isotope Tracing
The MVA pathway converts acetyl-CoA into two five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These fundamental precursors are the foundation for a vast family of molecules known as isoprenoids, which include cholesterol, coenzyme Q10, dolichols, and prenylated proteins. Given its central role, understanding the flux and regulation of the MVA pathway is paramount for developing novel therapeutics.
Metabolic labeling with stable isotopes offers a dynamic view of pathway activity that endpoint measurements of metabolite levels alone cannot provide.[4][5] By introducing a "heavy" version of a natural substrate, we can trace its incorporation into downstream products. DL-Mevalonolactone is the stable lactone form of mevalonic acid, a key intermediate in the pathway.[3] Using DL-Mevalonolactone-D4 (a molecule where four hydrogen atoms are replaced by deuterium) allows for precise tracking of its conversion into subsequent metabolites by mass spectrometry, as the deuterium atoms increase the mass of the molecule by four Daltons. This guide details a robust workflow for applying this tracer to unravel the complexities of MVA metabolism.
Biochemical Context: Mapping the Isoprenoid Synthesis Route
The MVA pathway is a multi-step enzymatic cascade. It begins with the condensation of three acetyl-CoA molecules to form HMG-CoA, which is then reduced to mevalonate by HMG-CoA reductase (HMGCR) — the rate-limiting enzyme and the target of statin drugs. Mevalonate is subsequently phosphorylated and decarboxylated to yield IPP, which can be isomerized to DMAPP. These C5 units are then sequentially condensed to form larger isoprenoid precursors like geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20), which lead to the synthesis of cholesterol, ubiquinone, and other vital compounds.
DL-Mevalonolactone-D4 enters the pathway after being hydrolyzed to mevalonate-D4, bypassing the HMGCR step. This makes it an excellent tool for studying the lower portion of the pathway, independent of HMGCR activity, or for assessing pathway restoration in the presence of statins.
Caption: The Mevalonate (MVA) Pathway and Tracer Incorporation.
Experimental Protocol I: Cell Culture and Isotope Labeling
The success of any stable isotope tracing experiment hinges on careful planning and execution of the labeling phase. The goal is to achieve sufficient incorporation of the D4 label into the metabolite pool to allow for robust detection by LC-MS/MS.
Rationale Behind the Protocol
-
Choice of Tracer Concentration: The concentration of DL-Mevalonolactone-D4 should be high enough to compete effectively with the endogenous, unlabeled mevalonate pool but not so high as to cause cytotoxic effects or artificially perturb the pathway. A preliminary dose-response experiment is highly recommended.
-
Time Course (Dynamic Labeling): Analyzing samples at multiple time points after introducing the tracer is crucial.[7] This "dynamic" approach reveals the rate at which the label is incorporated, providing insights into metabolic flux.[7] A short time course (e.g., 0, 1, 4, 8, 24 hours) can capture the kinetics of different parts of the pathway.
Step-by-Step Labeling Protocol
-
Cell Seeding: Plate cells in an appropriate vessel (e.g., 6-well or 10 cm plates) and grow them to the desired confluency (typically 70-80%). Ensure enough replicate plates for each time point and condition.
-
Prepare Labeling Medium: Prepare fresh culture medium. Warm it to 37°C. Prepare a sterile, concentrated stock solution of DL-Mevalonolactone-D4 in DMSO or ethanol. The final concentration of the organic solvent in the medium should be minimal (<0.1%) to avoid cellular stress.
-
Initiate Labeling: Aspirate the old medium from the cells. Wash once with pre-warmed PBS. Add the prepared labeling medium containing DL-Mevalonolactone-D4 to the cells.
-
Incubation: Return the cells to the incubator (37°C, 5% CO₂). This marks Time Zero (T=0) of your experiment.
-
Harvesting: At each designated time point, remove the plates from the incubator and proceed immediately to the Metabolite Extraction protocol. Work quickly and efficiently to minimize metabolic changes during harvesting.[8]
Experimental Protocol II: Metabolite Extraction
The objective of extraction is to efficiently lyse the cells and solubilize the metabolites of interest while simultaneously quenching all enzymatic activity to preserve the metabolic snapshot at the moment of harvesting.
Rationale Behind the Protocol
-
Metabolism Quenching: Cellular metabolism is incredibly fast. Delay between removing cells from culture conditions and inactivating their enzymes can lead to significant changes in metabolite levels. The use of ice-cold solvents is a cornerstone of quenching.[9]
-
Solvent System: A polar solvent system is required to extract the highly polar and often phosphorylated intermediates of the MVA pathway. A common and effective choice is a mixture of a water-miscible organic solvent (like acetonitrile or isopropanol) and an aqueous buffer.[9][10] The buffer helps maintain pH and improve the stability of certain metabolites.
Step-by-Step Extraction Protocol
-
Quenching and Rinsing: Place the culture plate on ice. Quickly aspirate the labeling medium. Wash the cell monolayer twice with 1-2 mL of ice-cold PBS to remove any extracellular tracer.
-
Cell Lysis and Extraction: Add 1 mL of ice-cold extraction solvent (e.g., Acetonitrile:Water, 80:20, v/v) to each well of a 6-well plate.
-
Scraping: Immediately use a cell scraper to scrape the cells into the extraction solvent. Ensure the entire surface is scraped thoroughly.
-
Collection: Pipette the cell lysate/solvent mixture into a pre-chilled microcentrifuge tube.
-
Homogenization (Optional): For enhanced extraction, sonicate the samples on ice or vortex vigorously.
-
Protein Precipitation: Centrifuge the tubes at maximum speed (e.g., >15,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant, which contains the metabolites, to a new clean tube. Avoid disturbing the pellet.
-
Storage: Samples can be stored at -80°C until LC-MS/MS analysis. For long-term storage, drying the solvent under a stream of nitrogen and storing the dried extract at -80°C is recommended to prevent degradation.
Experimental Protocol III: LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry is the analytical engine of this workflow, providing the necessary selectivity and sensitivity to detect and quantify the low-abundance, deuterium-labeled metabolites within a complex biological matrix.[1][11]
Caption: Overall experimental workflow from cell labeling to data interpretation.
Instrumentation
-
Liquid Chromatograph: A UHPLC system capable of delivering stable gradients at low flow rates.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole) is ideal for this targeted analysis due to its high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode. High-resolution instruments (QTOF, Orbitrap) can also be used.[10][12]
LC Method Parameters
The separation of polar MVA intermediates can be challenging. Hydrophilic Interaction Chromatography (HILIC) is often a good choice.
| Parameter | Recommended Setting | Rationale |
| Column | HILIC Column (e.g., Amide, Z-HILIC) | Provides retention for very polar analytes that are not retained on traditional reversed-phase columns. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 | The aqueous component. The basic pH helps to deprotonate acidic functional groups, improving peak shape. |
| Mobile Phase B | Acetonitrile | The organic component, which is the weak solvent in HILIC. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical scale columns. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Gradient | Start at 95% B, hold for 1 min, decrease to 40% B over 8 min, hold for 2 min, return to 95% B and re-equilibrate. | A typical gradient for separating polar compounds on a HILIC column. Must be optimized for the specific column and analytes. |
MS Method Parameters
Analysis is typically performed in negative ion mode via Electrospray Ionization (ESI), as the phosphate groups on many MVA intermediates are readily deprotonated.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Negative | Best for detecting anionic species like phosphorylated metabolites. |
| Capillary Voltage | -3.0 to -4.5 kV | Optimized for stable spray and maximum ion generation. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. |
| Gas Temp. | 300 - 350°C | Facilitates desolvation of the ESI droplets. |
| Gas Flow | 8 - 12 L/min | Aids in desolvation. |
| Collision Gas | Argon | Inert gas used to fragment the precursor ion in the collision cell. |
MRM Transitions for Key Metabolites
The following table provides example MRM transitions. Note: These values must be empirically optimized on the specific mass spectrometer being used. The "M+4" isotopologues represent the fully D4-labeled species derived from the tracer.
| Compound | Label | Precursor Ion (m/z) | Product Ion (m/z) |
| Mevalonate-5-Phosphate | M+0 | 227.0 | 79.0 (PO₃⁻) |
| M+4 | 231.0 | 79.0 (PO₃⁻) | |
| Mevalonate-5-Pyrophosphate | M+0 | 307.0 | 159.0 (H₂P₂O₇⁻) |
| M+4 | 311.0 | 159.0 (H₂P₂O₇⁻) | |
| Isopentenyl Pyrophosphate (IPP) | M+0 | 245.0 | 79.0 (PO₃⁻) |
| M+4 | 249.0 | 79.0 (PO₃⁻) | |
| Farnesyl Pyrophosphate (FPP) | M+0 | 381.1 | 79.0 (PO₃⁻) |
| M+4 | 385.1 | 79.0 (PO₃⁻) |
Data Analysis and Interpretation
Raw data from the LC-MS/MS is processed to integrate the peak areas for each targeted metabolite and its corresponding D4-labeled isotopologue at every time point.
Calculating Fractional Enrichment
The key metric derived from a stable isotope tracing experiment is the fractional enrichment (FE), which represents the proportion of a metabolite pool that has become labeled. It is calculated for each metabolite at each time point:
Fractional Enrichment (FE) = [Peak Area (M+4)] / [Peak Area (M+0) + Peak Area (M+4)]
An FE of 0.5, for example, means that 50% of that particular metabolite pool has been synthesized from the supplied DL-Mevalonolactone-D4 tracer.
Interpreting the Data
-
Rate of Labeling: A faster increase in FE over time indicates a higher flux through the pathway leading to that metabolite. Comparing these rates between different experimental conditions (e.g., drug-treated vs. control) can reveal how a perturbation affects pathway activity.
-
Steady-State Enrichment: The maximum FE achieved at later time points indicates the proportion of the metabolite pool that is derived from the mevalonate pathway versus other contributing pathways. If the FE of a downstream metabolite is significantly lower than an upstream one, it could suggest a bottleneck or dilution from another metabolic route.
-
Pinpointing Drug Effects: By observing where the incorporation of the D4 label is inhibited or enhanced, one can pinpoint the specific enzymatic steps affected by a compound. For instance, a drug that inhibits FPP synthase would cause a buildup of labeled upstream intermediates (like IPP-D4) and a decrease in labeled downstream products (like FPP-D4).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Low Signal for Metabolites | Inefficient extraction; Metabolite degradation; Poor ionization. | Optimize extraction solvent and procedure; Ensure samples are kept cold/frozen; Optimize MS source parameters (polarity, voltages). |
| Poor Peak Shape | Inappropriate LC column or mobile phase; Sample overload. | Switch to a more suitable column (e.g., HILIC); Adjust mobile phase pH; Dilute sample extract. |
| No D4-Label Incorporation | Tracer not taken up by cells; Insufficient labeling time; Incorrect tracer concentration. | Verify cell viability; Perform a time-course experiment; Optimize tracer concentration. |
| High Background/Interference | Contamination from solvents, tubes, or medium; Co-eluting isobaric compounds. | Use high-purity LC-MS grade solvents; Check for contaminants in a blank run; Improve chromatographic separation. |
Conclusion
The use of DL-Mevalonolactone-D4 as a metabolic tracer, combined with the analytical power of LC-MS/MS, provides an exceptionally detailed view of mevalonate pathway dynamics. This application note delivers a foundational workflow, from experimental design to data interpretation, that can be adapted and optimized for specific research questions. By carefully tracing the fate of deuterium-labeled intermediates, researchers in drug development and metabolic science can gain invaluable insights into the regulation of isoprenoid and cholesterol biosynthesis, accelerating the discovery of novel therapeutics for a range of metabolic diseases.
References
-
Millard, P., et al. (2019). Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling. PMC - NIH. [Link]
-
Bederman, I., et al. (2014). Quantifying cholesterol synthesis in vivo using 2H2O: enabling back-to-back studies in the same subject. Journal of Lipid Research. [Link]
-
Schwaiger, M., et al. (2022). Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line. Frontiers in Molecular Biosciences. [Link]
-
Mazzoleni, L., et al. (2024). Concise synthesis of deuterium-labelled proanthocyanidin metabolite 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone as an analytical tool. RSC Advances. [Link]
-
Zhang, P., et al. (2024). Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS. Journal of Chromatography A. [Link]
-
George, K.W., et al. (2018). The isoprenoid alcohol pathway, a synthetic route for isoprenoid biosynthesis. Science Advances. [Link]
-
Mazzoleni, L., et al. (2024). Concise synthesis of deuterium-labelled proanthocyanidin metabolite 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone as an analytical tool. RSC Publishing. [Link]
-
Bederman, I., et al. (2014). Quantifying cholesterol synthesis in vivo using (2)H(2)O: enabling back-to-back studies in the same subject. PubMed. [Link]
-
Dölken, L. (2013). Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. Journal of Visualized Experiments. [Link]
-
Jones, P.J.H., et al. (1993). Dietary Cholesterol Feeding Suppresses Human Cholesterol Synthesis Measured by Deuterium Incorporation and Urinary Mevalonic Acid Levels. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
-
Davidson, S.M., & Vander Heiden, M.G. (2023). Metabolic pathway analysis using stable isotopes in patients with cancer. Nature Reviews Cancer. [Link]
-
Kierończyk, A., et al. (2021). Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. Metabolites. [Link]
-
Geoghegan, A.J., et al. (2023). Biosynthesis and characterisation of deuterated cholesterol. Organic & Biomolecular Chemistry. [Link]
-
Munger, J., et al. (2009). A roadmap for interpreting 13C metabolite labeling patterns from cells. Trends in Endocrinology & Metabolism. [Link]
-
Yuan, J., et al. (2010). Metabolite target analysis of isoprenoid pathway in Saccharomyces cerevisiae in response to genetic modification by GC-SIM-MS coupled with chemometrics. ResearchGate. [Link]
-
Le, L., et al. (2007). Liquid Chromatography-Tandem Mass Spectrometry Method for the Measurement of Serum Mevalonic Acid: A Novel Marker of Hydroxymethylglutaryl Coenzyme A Reductase Inhibition by Statins. Clinical Chemistry. [Link]
-
Tan, S.I., et al. (2023). Optimization of extraction conditions for LC-ToF-MS analysis of mevalonate pathway metabolites in engineered E. coli strain via statistical experimental designs. Talanta. [Link]
-
Chubukov, V., et al. (2018). Two-step pathway for isoprenoid synthesis. PNAS. [Link]
-
Nanì, F., et al. (2021). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Journal of the American Society for Mass Spectrometry. [Link]
-
Crown, S.B., & Nick, H.S. (2015). Stable isotope tracers for metabolic pathway analysis. Methods in Molecular Biology. [Link]
-
Wagner, D.A. (2013). Determining de novo lipogenesis and cholesterol synthesis with Deuteromics. Metabolic Solutions. [Link]
-
El-Bacha, T., et al. (2022). Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. MDPI. [Link]
-
Roci, I., et al. (2022). Complex Cells Metabolism Measurement by Stable Isotope Tracing. JoVE. [Link]
Sources
- 1. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolites – A Serious Challenge for LC/MS Separations and Usual Detection Techniques [sigmaaldrich.com]
- 3. apexbt.com [apexbt.com]
- 4. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment [mdpi.com]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of extraction conditions for LC-ToF-MS analysis of mevalonate pathway metabolites in engineered E. coli strain via statistical experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isoprenoids: Metabolism, Functions, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 12. Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Tracing Isoprenoid Biosynthesis with DL-Mevalonolactone-D4
Introduction: Illuminating the Mevalonate Pathway
Isoprenoids represent one of the largest and most diverse classes of natural products, with over 55,000 identified compounds. In eukaryotes and archaea, the biosynthesis of these vital molecules, which include cholesterol, steroid hormones, dolichols, and prenylated proteins, is predominantly accomplished via the mevalonate (MVA) pathway.[1][2][3] This pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks for all isoprenoids.[1]
Given its central role in cellular physiology and its implication in diseases such as cancer and cardiovascular disease, the ability to quantitatively measure the flux through the MVA pathway is of paramount importance to researchers in basic science and drug development. Stable isotope tracing, a powerful technique in metabolic flux analysis (MFA), allows for the precise tracking of atoms from a labeled precursor through a metabolic network.[4][5] This application note provides a detailed guide to utilizing DL-Mevalonolactone-D4, a deuterated stable isotope of a key pathway intermediate, to trace and quantify the dynamics of isoprenoid biosynthesis in cultured cells.
Principle of the Method
The core of this technique lies in metabolic labeling.[6][7] Cultured cells are supplied with DL-Mevalonolactone-D4 in their growth medium. Mevalonolactone is a stable, cell-permeable prodrug form of mevalonic acid (MVA). Once inside the cell, the lactone is hydrolyzed to form D4-mevalonate. This labeled mevalonate is then processed by the downstream enzymes of the MVA pathway.
The "D4" designation indicates that four hydrogen atoms on the mevalonate molecule have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen. As D4-mevalonate is converted into IPP and DMAPP, and subsequently into larger isoprenoids like geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP), the deuterium label is incorporated into these molecules.
By using high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS), we can separate these isoprenoid intermediates and distinguish between the unlabeled (M+0) and the D4-labeled (M+4) isotopologues based on their mass-to-charge (m/z) ratio.[8][9] The ratio of labeled to unlabeled species provides a direct measure of the fractional contribution of the exogenous mevalonate to the synthesis of new isoprenoids, offering a clear window into pathway activity and flux.
Diagram of the Mevalonate Pathway and D4 Label Incorporation
Caption: The Mevalonate (MVA) pathway showing the entry point of DL-Mevalonolactone-D4.
Materials and Reagents
| Item | Recommended Supplier & Cat. No. | Notes |
| DL-Mevalonolactone-D4 | Cambridge Isotope Labs (DLM-597) | Or equivalent, ensure isotopic purity >98% |
| Cell Culture Medium | Varies by cell line | e.g., DMEM, RPMI-1640 |
| Fetal Bovine Serum (FBS) | Varies | Use dialyzed FBS to reduce endogenous mevalonate if necessary. |
| Cell Scrapers | Standard lab supplier | For adherent cells. |
| LC-MS Grade Acetonitrile | Fisher Scientific (A955) | |
| LC-MS Grade Methanol | Fisher Scientific (A456) | |
| LC-MS Grade Water | Fisher Scientific (W6) | |
| Ammonium Hydroxide | Sigma-Aldrich (221228) | For mobile phase preparation. |
| Ammonium Carbonate | Sigma-Aldrich (207861) | For mobile phase preparation. |
| 1.5 mL Microcentrifuge Tubes | Standard lab supplier | Use low-protein binding tubes. |
| Refrigerated Centrifuge | Standard lab equipment | Capable of 4°C and >15,000 x g. |
| LC-MS/MS System | e.g., Sciex, Thermo, Agilent | Triple quadrupole required for MRM/SRM analysis. |
| HPLC Column | Phenomenex, Waters | C18 reverse-phase, e.g., Phenomenex Luna C18(2) or Waters ACQUITY UPLC BEH C18.[9] |
Experimental Design Considerations
Cell Line Selection
This protocol is broadly applicable to most mammalian cell lines. Cell lines with known high rates of cholesterol synthesis or sensitivity to statins (e.g., HepG2, A549, PC-3) are excellent models.
Tracer Concentration and Labeling Time
The optimal concentration of DL-Mevalonolactone-D4 and the incubation time are critical parameters that must be determined empirically for each cell system.
-
Concentration: Start with a range of 10-100 µM. High concentrations can lead to pathway saturation or feedback inhibition. A concentration that results in 20-50% labeling of downstream isoprenoids after the desired time point is often ideal.
-
Time Course: Perform a time-course experiment (e.g., 0, 2, 4, 8, 16, 24 hours) to determine the kinetics of label incorporation. This will reveal the time required to reach isotopic steady-state, where the ratio of labeled to unlabeled metabolites becomes stable.
Controls
-
Unlabeled Control (M+0): Culture cells under identical conditions without the D4 tracer. This is essential for determining the natural isotopic distribution and confirming the m/z of the unlabeled analytes.
-
Time Zero (T=0): Harvest a plate of cells immediately after adding the D4 tracer. This sample serves as a baseline and helps control for any non-specific binding or background signals.
Detailed Step-by-Step Protocols
Overall Experimental Workflow
Caption: High-level workflow from cell culture to data analysis.
Protocol 1: Cell Culture and Metabolic Labeling
-
Cell Seeding: Seed cells in 6-well or 10 cm plates at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to attach and grow for at least 24 hours.
-
Prepare Labeling Medium: Prepare fresh culture medium containing the desired final concentration of DL-Mevalonolactone-D4. Warm the medium to 37°C.
-
Labeling: Aspirate the old medium from the cells. Gently wash the cells once with warm PBS. Add the pre-warmed labeling medium to the cells.
-
Incubation: Return the plates to the incubator (37°C, 5% CO₂) for the predetermined labeling duration.
Protocol 2: Metabolite Extraction
Scientist's Note: This protocol must be performed quickly and on ice to quench all enzymatic activity and preserve the integrity of the pyrophosphate-containing isoprenoids, which are susceptible to hydrolysis.[10]
-
Quenching: At the end of the labeling period, remove the plate from the incubator and immediately place it on ice. Aspirate the labeling medium.
-
Washing: Quickly wash the cell monolayer twice with 4 mL of ice-cold PBS. Ensure complete removal of the PBS after the final wash.
-
Lysis & Extraction: Add 1 mL of ice-cold extraction solvent (Methanol:Acetonitrile:Water, 40:40:20 v/v/v) directly to the plate.
-
Cell Scraping: Using a cell scraper, scrape the cells into the extraction solvent. Pipette the resulting cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.
-
Homogenization: Vortex the tube vigorously for 30 seconds.
-
Precipitation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new clean, pre-chilled 1.5 mL tube.
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac). Do not use excessive heat.
-
Storage: The dried metabolite pellet can be stored at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis
Scientist's Note: Isoprenoid pyrophosphates are challenging to analyze due to their polar nature. The following LC and MS conditions are a robust starting point, but may require optimization for your specific system.[8][11]
-
Sample Reconstitution: Reconstitute the dried metabolite pellet in 100 µL of mobile phase A (see below). Vortex briefly and centrifuge at high speed for 5 minutes to pellet any insoluble material. Transfer the supernatant to an LC-MS vial.
-
Liquid Chromatography:
-
Column: C18 reverse-phase, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Carbonate + 0.1% Ammonium Hydroxide in Water, pH ~9.7.[8]
-
Mobile Phase B: 0.1% Ammonium Hydroxide in Acetonitrile/Methanol (75:25).[8]
-
Flow Rate: 0.25 mL/min.
-
Gradient:
Time (min) % B 0.0 10 7.0 65 7.1 95 9.0 95 9.1 10 | 12.0 | 10 |
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion ([M-H]⁻) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. These transitions must be optimized for your instrument.
-
| Analyte | Precursor (m/z) | Product (m/z) | Notes |
| FPP M+0 | 381.1 | 79.0 | Product ion corresponds to [PO₃]⁻. |
| FPP M+4 | 385.1 | 79.0 | Labeled FPP. |
| GGPP M+0 | 449.2 | 79.0 | |
| GGPP M+4 | 453.2 | 79.0 | Labeled GGPP. |
Data Analysis and Interpretation
-
Peak Integration: Integrate the chromatographic peak areas for both the unlabeled (M+0) and labeled (M+4) isotopologues for each target analyte (e.g., FPP, GGPP) using the instrument's software.
-
Correction for Natural Isotope Abundance: Correct the raw peak areas for the natural abundance of heavy isotopes. This is a minor correction but important for high-accuracy work.
-
Calculate Fractional Contribution (FC): The fractional contribution of the tracer to the synthesis of the product is calculated using the following formula:
FC = Area(M+4) / (Area(M+0) + Area(M+4))
-
Interpretation: The FC value represents the proportion of the analyte pool that was newly synthesized from the exogenous D4-mevalonolactone tracer during the labeling period. For example, an FC of 0.35 for FPP after 8 hours indicates that 35% of the total FPP pool was synthesized via the MVA pathway using the provided tracer within that timeframe. Comparing FC values between different experimental conditions (e.g., control vs. drug-treated) provides a quantitative measure of changes in pathway flux.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low label incorporation | 1. Tracer concentration too low.2. Labeling time too short.3. Cells have low MVA pathway activity.4. Tracer degradation. | 1. Increase D4-Mevalonolactone concentration.2. Increase labeling time.3. Use a positive control cell line (e.g., HepG2).4. Prepare fresh labeling medium. |
| Poor peak shape or sensitivity | 1. Analyte degradation.2. Suboptimal LC-MS conditions. | 1. Keep samples cold at all times during extraction.2. Optimize mobile phase pH, gradient, and MS source parameters. Use a fresh column. |
| High background/interference | 1. Contamination from reagents.2. Matrix effects from cell extract. | 1. Use high-purity, LC-MS grade reagents.2. Dilute the sample or consider a solid-phase extraction (SPE) cleanup step. |
| Labeling exceeds 100% (FC > 1) | 1. Calculation error.2. Incorrect integration of peaks.3. Isotopic instability. | 1. Double-check all formulas.2. Manually review peak integration to ensure accuracy.3. Unlikely with deuterium but check tracer purity. |
References
- Wada, K., et al. (2017). 13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli. Journal of Bioscience and Bioengineering.
-
Wada, K., et al. (2017). 13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli. PubMed. Available at: [Link]
-
Dickschat, J. S., et al. (2011). Synthesis of Deuterated Mevalonolactone Isotopomers. European Journal of Organic Chemistry. Available at: [Link]
-
Jandial, D. D., et al. (2018). Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS. National Institutes of Health. Available at: [Link]
-
van der Hoorn, F. A., et al. (2007). Detection of non-sterol isoprenoids by HPLC-MS/MS. National Institutes of Health. Available at: [Link]
-
Baidoo, E. E. K., et al. (2019). Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli. PubMed. Available at: [Link]
-
Zamir, L. O., & Nguyen, C. D. (1988). New stereospecific labeling of mevalonolactone at position C-5 with deuterium and tritium. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
-
Lippert, D. N., & Dörmann, P. (2023). Analysis of isoprenyl-phosphates by liquid chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Eguchi, T., et al. (2000). Multigram Synthesis of Mevalonolactone-d9 and Its Application to Stereochemical Analysis by 1H NMR of the Saturation Reaction in the Biosynthesis of the 2,3-Di-O-phytanyl-sn-glycerol Core of the Archaeal Membrane Lipid. Journal of the American Chemical Society. Available at: [Link]
-
Lippert, D. N., & Dörmann, P. (2023). Analysis of isoprenyl-phosphates by liquid chromatography-mass spectrometry. ResearchGate. Available at: [Link]
-
Geisel, T. J., et al. (2022). The mevalonate pathway of isoprenoid biosynthesis supports metabolic flexibility in Mycobacterium marinum. National Institutes of Health. Available at: [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. National Institutes of Health. Available at: [Link]
-
Stockmann, H., et al. (2021). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Nargund, S., & Young, J. D. (2017). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. National Institutes of Health. Available at: [Link]
-
Irawan, H., et al. (2022). Schematic representation of isoprenoid biosynthesis by mevalonate... ResearchGate. Available at: [Link]
-
Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics. Available at: [Link]
-
Miziorko, H. M. (2011). Enzymes of the mevalonate pathway of isoprenoid biosynthesis. National Institutes of Health. Available at: [Link]
-
Miziorko, H. M. (2011). Enzymes of the mevalonate pathway of isoprenoid biosynthesis. PubMed. Available at: [Link]
-
Lane, A. N., et al. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PubMed Central. Available at: [Link]
-
Martin, V. J., et al. (2003). Balancing a heterologous mevalonate pathway for improved isoprenoid production in Escherichia coli. PubMed. Available at: [Link]
-
Beynon, R. J., & Pratt, J. M. (2005). Metabolic labeling of proteins for proteomics. PubMed. Available at: [Link]
-
Krijgsveld, J., et al. (2003). Quantitative Proteomics by Metabolic Labeling of Model Organisms. National Institutes of Health. Available at: [Link]
Sources
- 1. The mevalonate pathway of isoprenoid biosynthesis supports metabolic flexibility in Mycobacterium marinum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymes of the mevalonate pathway of isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 5. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. liverpool.ac.uk [liverpool.ac.uk]
- 7. Metabolic labeling of proteins for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of non-sterol isoprenoids by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of isoprenyl-phosphates by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: DL-Mevalonolactone-D4 in Drug Discovery
Introduction: The Mevalonate Pathway as a Pivotal Drug Target
The mevalonate (MVA) pathway is a fundamental metabolic cascade essential for the synthesis of a vast array of critical biomolecules.[1] Beginning with acetyl-CoA, this pathway yields sterol isoprenoids, such as cholesterol, and non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2] These non-sterol isoprenoids are indispensable for vital cellular functions, including protein prenylation, which anchors proteins to cell membranes, a process critical for the function of small GTPases like Ras and Rho that are implicated in cell signaling, proliferation, and survival.[3]
Given its central role in these processes, the MVA pathway is a key therapeutic target in a range of diseases. Upregulation of this pathway is a hallmark of many cancers, which rely on its products to sustain rapid growth and metastasis.[3][4] Consequently, inhibitors of the MVA pathway, such as statins, are being actively investigated as anti-cancer agents.[3][5][6][7] The pathway is also central to cardiovascular disease through its role in cholesterol synthesis, and its dysregulation is implicated in autoimmune and neurodegenerative disorders.[8]
DL-Mevalonolactone is the lactone form of mevalonic acid, a key intermediate in this pathway.[9] The deuterated form, DL-Mevalonolactone-D4, serves as a powerful research tool. As a stable isotope-labeled tracer, it allows for the precise tracking and quantification of metabolic flux through the MVA pathway without the safety concerns associated with radioactive isotopes.[10][11] This enables researchers to elucidate drug mechanisms of action, assess target engagement, and study pharmacokinetic profiles with high sensitivity and specificity using mass spectrometry.[12][13][14]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of DL-Mevalonolactone-D4 in drug discovery. It offers detailed protocols for metabolic flux analysis, pharmacokinetic studies, and target engagement assays, grounded in scientific principles to ensure robust and reproducible results.
I. Understanding the Mevalonate Pathway
The MVA pathway is a multi-step enzymatic process that converts acetyl-CoA into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the foundational building blocks for all isoprenoids.[1] The pathway can be conceptually divided into an upper and lower section. The initial steps, culminating in the formation of mevalonate, are catalyzed by enzymes including HMG-CoA reductase, the rate-limiting enzyme and the target of statin drugs.[1] The subsequent reactions convert mevalonate into IPP and DMAPP.
Caption: Workflow for Metabolic Flux Analysis.
Detailed Protocol
1. Cell Culture and Treatment:
-
Cell Line Selection: Choose a cell line with a highly active MVA pathway, such as a cancer cell line known to be dependent on this pathway (e.g., ovarian cancer cells). [3] * Seeding: Plate cells in a multi-well format (e.g., 6-well plates) and allow them to adhere and reach exponential growth phase.
-
Drug Incubation: Treat cells with the drug candidate at various concentrations and for a predetermined time course. Include a vehicle control.
-
Tracer Labeling: Following drug incubation, replace the medium with fresh medium containing DL-Mevalonolactone-D4. The final concentration of the tracer should be optimized but a starting point of 10-50 µM is recommended. The labeling duration can range from a few hours to 24 hours depending on the metabolic rate of the cell line.
2. Sample Preparation:
-
Quenching and Lysis: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a cold extraction solvent, such as a mixture of acetonitrile, methanol, and water. [4][15] * Metabolite Extraction: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed to pellet cellular debris.
-
Drying and Reconstitution: Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a solvent compatible with the LC-MS system.
3. LC-MS/MS Analysis:
-
Chromatography: Separate the metabolites using a suitable HPLC column, such as a C18 column, with a gradient elution. [4] * Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. [4]The mass transitions for the D4-labeled and unlabeled isoprenoid pyrophosphates will need to be determined empirically.
4. Data Analysis:
-
Isotopologue Distribution: Determine the relative abundance of the different isotopologues (M+0, M+1, M+2, M+3, M+4) for each downstream metabolite.
-
Flux Calculation: Use specialized software to calculate the metabolic flux through the pathway based on the isotopologue distribution data.
| Parameter | Recommendation | Rationale |
| Cell Line | Ovarian Cancer Cell Line (e.g., SKOV3) | High MVA pathway activity. |
| Tracer | DL-Mevalonolactone-D4 | Stable isotope tracer for MVA pathway. |
| Tracer Concentration | 10-50 µM | Sufficient for detection without perturbing pathway. |
| Labeling Time | 4-24 hours | Allows for incorporation into downstream metabolites. |
| Extraction Solvent | Acetonitrile:Methanol:Water (40:40:20) | Efficiently extracts polar metabolites. |
| LC Column | C18 Reversed-Phase | Good separation of isoprenoids. |
| MS Detection | Negative Ion Mode ESI-MS/MS | Sensitive detection of pyrophosphates. |
III. Application 2: Pharmacokinetic (ADME) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is critical for its development. [10][12]Stable isotope-labeled compounds are invaluable tools in these studies. [13][16]Co-administering a therapeutic dose of an unlabeled drug with a microdose of its stable isotope-labeled counterpart allows for the precise determination of its pharmacokinetic properties.
Scientific Rationale
By using DL-Mevalonolactone-D4 as a tracer, researchers can follow its journey through a biological system, providing insights into its bioavailability, tissue distribution, and clearance rate. This is particularly useful for understanding how a drug targeting the MVA pathway might be delivered to its site of action and how it is eventually eliminated from the body.
Detailed Protocol
1. Animal Model and Dosing:
-
Model Selection: Use an appropriate animal model, such as mice or rats.
-
Dosing: Administer DL-Mevalonolactone-D4 via the intended clinical route (e.g., oral gavage, intravenous injection). A typical dose might be in the range of 1-10 mg/kg.
2. Sample Collection:
-
Time Points: Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).
-
Tissue and Excreta: At the end of the study, collect relevant tissues (e.g., liver, tumor) and excreta (urine, feces).
3. Sample Preparation:
-
Plasma: Separate plasma from blood by centrifugation.
-
Tissue Homogenization: Homogenize tissue samples in a suitable buffer.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the biological matrix.
4. LC-MS/MS Analysis:
-
Quantification: Use a validated LC-MS/MS method to quantify the concentration of DL-Mevalonolactone-D4 and its metabolites in each sample. An unlabeled internal standard should be used for accurate quantification.
5. Pharmacokinetic Analysis:
-
Software: Use pharmacokinetic modeling software to calculate key parameters such as half-life (t1/2), volume of distribution (Vd), clearance (CL), and area under the curve (AUC).
| Parameter | Recommendation | Rationale |
| Animal Model | Mouse or Rat | Standard preclinical models. |
| Dose | 1-10 mg/kg | Dependent on desired exposure levels. |
| Sample Matrix | Plasma, Liver, Tumor, Urine, Feces | Comprehensive ADME profiling. |
| Extraction | Liquid-Liquid or Solid-Phase | Efficiently cleans up complex samples. |
| Quantification | LC-MS/MS with Internal Standard | Gold standard for bioanalysis. |
IV. Application 3: Target Engagement and Mechanism of Action Studies
Confirming that a drug binds to its intended target within a cell is a crucial step in drug discovery. [17][18][19][20][21]DL-Mevalonolactone-D4 can be used to probe the engagement of drugs that target enzymes downstream of mevalonate.
Scientific Rationale
If a drug effectively engages and inhibits its target enzyme, there will be a measurable change in the metabolic flux at that point in the pathway. By supplying cells with DL-Mevalonolactone-D4, the accumulation of the D4-labeled substrate of the target enzyme and a corresponding decrease in the D4-labeled product can be quantified, providing a direct readout of target engagement in a cellular context.
Experimental Workflow
Caption: Target Engagement Assay Workflow.
Detailed Protocol
1. Cellular Assay:
-
Follow the cell culture, drug treatment, and tracer labeling steps as outlined in the Metabolic Flux Analysis protocol. A dose-response of the drug candidate should be performed.
2. Metabolite Quantification:
-
Perform metabolite extraction and LC-MS/MS analysis as previously described. The focus will be on accurately quantifying the D4-labeled substrate and product of the target enzyme.
3. Data Analysis:
-
Substrate/Product Ratio: For each drug concentration, calculate the ratio of the D4-labeled substrate to the D4-labeled product.
-
EC50 Determination: Plot the substrate/product ratio against the drug concentration and fit the data to a dose-response curve to determine the EC50, the concentration of the drug that produces a half-maximal effect.
Conclusion
DL-Mevalonolactone-D4 is a versatile and powerful tool for drug discovery programs targeting the mevalonate pathway. Its application in metabolic flux analysis, pharmacokinetic studies, and target engagement assays can provide critical insights into the efficacy, ADME properties, and mechanism of action of novel drug candidates. The protocols outlined in this guide provide a robust framework for researchers to integrate this valuable tracer into their workflows, thereby accelerating the development of new therapeutics for a range of diseases.
References
-
Mullen, P. J., Yu, R., Longo, J., Archer, M. C., & Penn, L. Z. (2016). The interplay between cell signalling and the mevalonate pathway in cancer. Nature reviews. Cancer, 16(11), 718–731. [Link]
-
Wada, K., Noguchi, T., & Shimizu, K. (2017). 13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli. Journal of bioscience and bioengineering, 123(2), 177–182. [Link]
-
Buhaescu, I., & Izzedine, H. (2007). Mevalonate pathway: a review of clinical and therapeutical implications. Clinical biochemistry, 40(9-10), 575–584. [Link]
-
van der Meer, I. M., Schoonderwoerd, G. C., van der Knaap, M. S., & Waterham, H. R. (2007). Detection of non-sterol isoprenoids by HPLC-MS/MS. Journal of lipid research, 48(1), 244–251. [Link]
-
Clendening, J. W., Pandyra, A., Boutros, P. C., El Ghamrasni, S., Kalna, G., & Penn, L. Z. (2010). Inhibitors of the mevalonate pathway as potential therapeutic agents in multiple myeloma. Oncotarget, 1(1), 44–56. [Link]
-
Wiechert, W. (2002). 13C metabolic flux analysis. Metabolic engineering, 4(3), 165–173. [Link]
-
Sauer, U. (2006). High-throughput phenomics: experimental methods for mapping fluxomes. Current opinion in biotechnology, 17(6), 590–597. [Link]
-
Gruenbacher, G., & Thurnher, M. (2015). Targeting the mevalonate pathway in cancer. Expert opinion on therapeutic targets, 19(2), 165–177. [Link]
-
Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2008). A mass spectrometry-based assay for measuring the flux of isoprenoid precursors in Escherichia coli. Biotechnology and bioengineering, 101(1), 192–199. [Link]
-
Wikipedia. (2024). Mevalonate pathway. [Link]
-
Ng, P., Khoo, L. W., Thong, A., & Chew, W. (2023). Optimization of extraction conditions for LC-ToF-MS analysis of mevalonate pathway metabolites in engineered E. coli strain via statistical experimental designs. Talanta, 254, 124182. [Link]
-
Iannelli, F., Lombardi, R., Milone, M. R., Pucci, B., De Rienzo, S., Budillon, A., & Bruzzese, F. (2018). Targeting Mevalonate Pathway in Cancer Treatment: Repurposing of Statins. Recent patents on anti-cancer drug discovery, 13(2), 184–200. [Link]
-
Gesell, J., Schmaljohann, J., & Boland, W. (2009). Quantifying isoprenoids in the ergosterol biosynthesis by gas chromatography-mass spectrometry. Molecules (Basel, Switzerland), 14(11), 4694–4707. [Link]
-
Kiefer, P., Delmotte, N., & Vorholt, J. A. (2019). Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling. Metabolomics : Official journal of the Metabolomic Society, 15(9), 118. [Link]
-
Alonso-Gutierrez, J., Kim, E. M., Batth, T. S., Cho, N., Hu, Q., Chan, L. J., Petzold, C. J., Adams, P. D., Keasling, J. D., Garcia Martin, H., & Lee, T. S. (2015). Protocols for the Production and Analysis of Isoprenoids in Bacteria and Yeast. Methods in molecular biology (Clifton, N.J.), 1248, 227–251. [Link]
-
St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of medicinal chemistry, 68(12), 12331–12368. [Link]
-
Ducker, G. S., & Rabinowitz, J. D. (2017). Metabolic flux analysis with isotope tracing using deuterium-labelled substrates demonstrates metabolic flux compensation through a paralogue pathway. Nature protocols, 12(3), 547–565. [Link]
-
Creek, D. J., Chokkathukalam, A., Jankevics, A., Burgess, K. E., Breitling, R., & Barrett, M. P. (2012). Stable isotope-assisted metabolomics for network-wide metabolic pathway elucidation. Analytical chemistry, 84(20), 8442–8447. [Link]
-
Ng, P., Khoo, L. W., Thong, A., & Chew, W. (2023). Optimization of extraction conditions for LC-ToF-MS analysis of mevalonate pathway metabolites in engineered E. coli strain via statistical experimental designs. Talanta, 254, 124182. [Link]
-
Weindl, D., Wegner, A., & Hiller, K. (2015). Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line. Frontiers in bioengineering and biotechnology, 3, 117. [Link]
-
St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of medicinal chemistry, 68(12), 12331–12368. [Link]
-
Yogev, Y., Shorer, Z., & Vissing, J. (2023). Limb girdle muscular disease caused by HMGCR mutation and statin myopathy treatable with mevalonolactone. Proceedings of the National Academy of Sciences of the United States of America, 120(7), e2217831120. [Link]
-
Eurofins DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. [Link]
-
Dr Matt & Dr Mike. (2017, July 2). Mechanism of action of Statins [Video]. YouTube. [Link]
-
Pujos-Guillot, E., & Cantié, J. P. (2011). Isotopic labeling of metabolites in drug discovery applications. Current drug metabolism, 12(1), 2–11. [Link]
-
Schürmann, M., Grote, M., & Ottmann, C. (2016). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Chemical Society reviews, 45(6), 1530–1544. [Link]
-
Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023). Frontiers in Cell and Developmental Biology, 11, 1163629. [Link]
-
Bueschl, C., Krska, R., & Kluger, B. (2015). An optimization method for untargeted MS-based isotopic tracing investigations of metabolism. Metabolites, 5(3), 446–462. [Link]
-
van Breemen, R. B., & DeLuca, S. (2007). Applications of stable isotopes in clinical pharmacology. British journal of clinical pharmacology, 64(3), 253–263. [Link]
-
Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical research in toxicology, 21(9), 1674–1691. [Link]
-
Kwak, M. J., Kim, S. K., & Kim, J. Y. (2013). The effects of statins on the mevalonic acid pathway in recombinant yeast strains expressing human HMG-CoA reductase. Journal of translational medicine, 11, 209. [Link]
-
Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]
-
SciTechnol. (n.d.). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. [Link]
-
Henriksen, I. A., Laursen, T. L., & Schou, M. (2021). Mevalonate in blood and muscle: Response to atorvastatin treatment and the relationship to statin intolerance in patients with coronary heart disease. Atherosclerosis, 335, 1–8. [Link]
-
ResearchGate. (n.d.). Mechanism of action of statins on the mevalonate pathway. Adapted from.[22] [Link]
-
ChemRxiv. (2024). Short, Enantioselective Synthesis of Mevalonic Acid. [Link]
-
Dickschat, J. S., Citron, C. A., Brock, N. L., Riclea, R., & Kuhz, H. (2011). Synthesis of Deuterated Mevalonolactone Isotopomers. European Journal of Organic Chemistry, 2011(18), 3339–3346. [Link]
-
Wilson, W. K., Scallen, T. J., & Morrow, C. U. (1982). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Journal of lipid research, 23(4), 645–652. [Link]
Sources
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug repositioning of mevalonate pathway inhibitors as antitumor agents for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of non-sterol isoprenoids by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the mevalonate pathway as potential therapeutic agents in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the Mevalonate Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scitechnol.com [scitechnol.com]
- 12. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. metsol.com [metsol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kinampark.com [kinampark.com]
- 18. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Critical Needs in Cellular Target Engagement [discoverx.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing DL-Mevalonolactone-D4 Concentration for Cell Labeling
Welcome to the technical support guide for optimizing the use of DL-Mevalonolactone-D4 in cell labeling experiments. This resource is designed for researchers, scientists, and drug development professionals who are leveraging stable isotope tracing to explore the dynamics of the mevalonate pathway. Here, you will find in-depth answers to frequently asked questions, a comprehensive troubleshooting guide to navigate common experimental hurdles, and detailed protocols to ensure the robustness and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the use of DL-Mevalonolactone-D4 for metabolic labeling.
Q1: What is the mechanism of cell labeling with DL-Mevalonolactone-D4?
DL-Mevalonolactone-D4 is a deuterated, cell-permeable form of mevalonic acid, a key precursor in the mevalonate (MVA) pathway.[1][2][3] Once inside the cell, the lactone is hydrolyzed to form mevalonate-D4. This labeled mevalonate is then utilized by the MVA pathway to synthesize a wide array of critical biomolecules, including sterol isoprenoids like cholesterol and non-sterol isoprenoids such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[4][5] The deuterium atoms (D4) act as a stable isotopic tracer, allowing for the downstream tracking and quantification of these labeled metabolites using mass spectrometry (MS). This technique, known as metabolic flux analysis (MFA), provides a dynamic view of the pathway's activity.[6][7][8]
Q2: What is a typical starting concentration for DL-Mevalonolactone-D4?
A typical starting concentration for in vitro cell labeling experiments can range from 10 µM to 1 mM.[1] However, the optimal concentration is highly cell-type dependent and influenced by the activity of the mevalonate pathway in the specific cells being studied. For sensitive cell lines, it is advisable to start at the lower end of this range and perform a dose-response experiment to determine the ideal concentration that provides sufficient labeling without inducing cytotoxicity.[1]
Q3: How long should I incubate my cells with the label?
Incubation times can vary from a few hours to over 48 hours.[1] Short incubation times (e.g., 2-8 hours) are often sufficient for measuring rapid metabolic flux. Longer incubation times (24-48 hours) may be necessary to achieve a steady-state labeling of downstream, slower-turnover metabolites like cholesterol. A time-course experiment is the most effective way to determine the optimal labeling duration for your specific research question and cell model.
Q4: Can I use DL-Mevalonolactone-D4 in a medium that contains serum?
Yes, but with an important consideration. Serum contains lipids and cholesterol which can be taken up by cells. This exogenous supply can trigger feedback inhibition of the endogenous mevalonate pathway, potentially reducing the uptake and incorporation of DL-Mevalonolactone-D4. For experiments aiming to measure the maximal endogenous pathway activity, using a serum-free or lipid-depleted serum medium is recommended. If serum is required for cell viability, be aware that the labeling efficiency may be reduced.
Q5: How should I prepare and store the stock solution of DL-Mevalonolactone-D4?
DL-Mevalonolactone is often supplied as a neat oil and is soluble in organic solvents such as DMSO and ethanol.[9] To prepare a stock solution, dissolve the compound in high-purity DMSO to a concentration of 100 mM.[10] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, where it is stable for at least one month in solvent.[10] When preparing your working concentration, ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to your cells (typically <0.1% v/v).
Q6: Which cell types are suitable for labeling with DL-Mevalonolactone-D4?
Most eukaryotic cells possess a functional mevalonate pathway and are therefore suitable for labeling.[4] Cancer cells, in particular, often exhibit upregulated MVA pathway activity to support rapid proliferation and are excellent candidates for these studies.[11][12] However, the basal activity of the pathway can vary significantly between different cell types. It is always recommended to confirm the expression of key MVA pathway enzymes, such as HMG-CoA reductase (HMGCR), in your cell line of interest.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during cell labeling experiments with DL-Mevalonolactone-D4.
Problem 1: Low or No Labeling Detected
| Possible Cause | Explanation | Recommended Solution |
| A. Suboptimal Concentration | The concentration of DL-Mevalonolactone-D4 may be too low for efficient uptake and incorporation by the cells. | Perform a concentration titration experiment. Test a range of concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM) to identify the optimal concentration for your cell type. Refer to Protocol 3 for a detailed methodology. |
| B. Insufficient Incubation Time | The labeling duration may not be long enough to allow for detectable incorporation into the metabolites of interest, especially for downstream products with slow turnover. | Conduct a time-course experiment. Harvest cells at multiple time points (e.g., 2, 6, 12, 24, 48 hours) after adding the label to determine the kinetics of incorporation. |
| C. Poor Cell Health | Cells that are stressed, senescent, or have a low viability will have altered metabolic activity, leading to reduced uptake of the tracer. | Regularly monitor cell health and viability using methods like Trypan Blue exclusion or a commercial viability assay. Ensure cells are in the logarithmic growth phase and at an appropriate confluency (typically 70-80%) at the start of the experiment. |
| D. Inactive Mevalonate Pathway | The MVA pathway may have low basal activity in your chosen cell line, or it may be suppressed by components in the culture medium (e.g., high lipid content). | Confirm the expression of key MVA pathway enzymes. Consider using a positive control cell line known to have a highly active MVA pathway. To stimulate the pathway, you can culture cells in a lipid-depleted medium for 12-24 hours prior to labeling. |
Problem 2: High Cell Toxicity or Death
| Possible Cause | Explanation | Recommended Solution |
| A. Concentration is Too High | High concentrations of mevalonolactone can be cytotoxic, potentially by disrupting mitochondrial function.[1] | Perform a cytotoxicity assay (e.g., LDH, MTT, or a fluorescence-based live/dead stain) across a range of DL-Mevalonolactone-D4 concentrations.[13] Select the highest concentration that does not significantly impact cell viability for your labeling experiments. |
| B. Solvent Toxicity | The solvent used to dissolve the DL-Mevalonolactone-D4 (e.g., DMSO) can be toxic to cells at higher concentrations. | Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (generally <0.1% for DMSO). Prepare a "vehicle control" (medium with the same amount of solvent but without the labeling compound) to assess solvent-specific effects. |
| C. Contamination | Bacterial or fungal contamination in your cell culture can lead to widespread cell death. | Adhere to strict aseptic techniques. Regularly test your cultures for mycoplasma contamination. |
Problem 3: Inconsistent Results Between Experiments
| Possible Cause | Explanation | Recommended Solution |
| A. Variability in Cell Culture Conditions | Differences in cell passage number, confluency, or minor variations in media composition can lead to changes in metabolic states and inconsistent labeling. | Standardize your cell culture workflow. Use cells within a consistent and narrow range of passage numbers. Seed cells at the same density for each experiment and begin labeling at a consistent confluency. Use the same lot of media and supplements for a set of related experiments. |
| B. Inconsistent Reagent Preparation | Errors in the preparation or degradation of the DL-Mevalonolactone-D4 stock solution can lead to variability in the final working concentration. | Prepare a large batch of the stock solution, aliquot it into single-use volumes, and store it properly at -20°C.[9] This will minimize freeze-thaw cycles and ensure a consistent concentration for each experiment. |
Section 3: Key Protocols
Protocol 1: Preparation of DL-Mevalonolactone-D4 Stock Solution
-
Objective: To prepare a 100 mM stock solution in DMSO.
-
Materials:
-
DL-Mevalonolactone-D4 (assume a molecular weight of ~134.16 g/mol for D4 variant)
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of DL-Mevalonolactone-D4 to equilibrate to room temperature.
-
In a sterile environment, add the appropriate volume of DMSO to the vial to achieve a final concentration of 100 mM. For example, to 1 mg of DL-Mevalonolactone-D4, add 74.5 µL of DMSO.
-
Vortex thoroughly until the oil is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: General Cell Labeling Protocol
-
Objective: To label cultured cells with DL-Mevalonolactone-D4 for metabolic analysis.
-
Procedure:
-
Seed cells in the appropriate culture vessel and grow until they reach the desired confluency (e.g., 70-80%).
-
Prepare the labeling medium by diluting the 100 mM DL-Mevalonolactone-D4 stock solution into fresh, pre-warmed culture medium to the desired final concentration (e.g., 100 µM). Mix well.
-
Aspirate the old medium from the cells and gently wash once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired duration (e.g., 24 hours) under standard culture conditions (37°C, 5% CO₂).
-
After incubation, place the culture dish on ice, aspirate the labeling medium, and wash the cells twice with ice-cold PBS.
-
Proceed immediately with your chosen metabolite extraction protocol for subsequent MS analysis.
-
Protocol 3: Determining Optimal Concentration via Titration Assay
-
Objective: To identify the optimal concentration of DL-Mevalonolactone-D4 that provides robust labeling without cytotoxicity.
-
Procedure:
-
Seed cells into multiple wells of a multi-well plate (e.g., a 12-well plate) at a consistent density.
-
Allow cells to adhere and grow to the target confluency.
-
Prepare a series of labeling media with a range of DL-Mevalonolactone-D4 concentrations (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM). Include a vehicle-only control.
-
Replace the medium in the wells with the different labeling media.
-
Incubate for a standard duration (e.g., 24 hours).
-
After incubation, collect a small aliquot of the culture medium from each well to perform an LDH cytotoxicity assay.
-
Harvest the cells from each well for metabolite extraction and MS analysis.
-
Analyze the results:
-
Cytotoxicity: Plot cell viability against the concentration of DL-Mevalonolactone-D4.
-
Labeling Efficiency: Quantify the isotopic enrichment of a key downstream metabolite (e.g., FPP or cholesterol) at each concentration.
-
Selection: Choose the highest concentration that shows strong labeling enrichment without a significant decrease in cell viability.
-
-
Section 4: Visualizations
Caption: The Mevalonate Pathway and entry point of DL-Mevalonolactone-D4.
Caption: A logical workflow for troubleshooting common experimental issues.
Section 5: References
-
Synthesis of heavy labeled bisphosphonate analogs for isotopic labeling of the mevalonic acid pathway. Poster Board #433. Available from:
-
PRODUCT INFORMATION - DL-Mevalonolactone. Cayman Chemical. Available from:
-
The Mevalonate Pathway, a Metabolic Target in Cancer Therapy. Frontiers in Oncology. Available from:
-
Isotope Labeling in Metabolomics and Fluxomics. YouTube. Available from:
-
Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. PubMed Central. Available from:
-
Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PubMed Central. Available from:
-
59 questions with answers in ISOTOPE LABELING | Scientific method. ResearchGate. Available from:
-
Inhibition of mevalonate pathway is involved in alendronate-induced cell growth inhibition, but not in cytokine secretion from macrophages in vitro. PubMed. Available from:
-
Alterations in the omics profiles in mevalonate pathway-inhibited cancer cells. ScienceDirect. Available from:
-
Inhibition of the mevalonate pathway affects epigenetic regulation in cancer cells. PubMed Central. Available from:
-
DL-Mevalonolactone - Product Data Sheet. MedChemExpress. Available from:
-
In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells. PubMed Central. Available from:
-
Inhibition of mevalonate pathway modifies cell morphology and impairs... ResearchGate. Available from:
-
DL-Mevalonolactone ((±)-Mevalonolactone). MedChemExpress. Available from:
-
Role of mevalonic acid in the regulation of natural killer cell cytotoxicity. PubMed. Available from:
-
DL-Mevalonolactone. TargetMol. Available from:
-
Mevalonate pathway. Wikipedia. Available from:
-
Principles and Characteristics of Isotope Labeling. Creative Proteomics. Available from:
-
HMG and mevalonate pathways. Semi‐log10 intensity versus time plots... ResearchGate. Available from:
-
Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. MetwareBio. Available from:
-
Measuring Metabolic Flux. The Animation Lab. Available from:
-
DL-Mevalonolactone-d3 ((±)-Mevalonolactone-d3). MedChemExpress. Available from:
-
Stable Isotope-Labeled Compounds for Biochemical Pathways. Cambridge Isotope Laboratories, Inc.. Available from:
-
Mevalonate Pathway Analysis Service. Creative Proteomics. Available from:
-
p140Cap modulates the mevalonate pathway decreasing cell migration and enhancing drug sensitivity in breast cancer cells. PubMed Central. Available from:
-
Metabolic Flux. Cambridge Isotope Laboratories, Inc.. Available from:
-
DL-Mevalonolactone - Metabolic Pathway Intermediate. APExBIO. Available from:
-
Tracing metabolic flux through time and space with isotope labeling experiments. PubMed Central. Available from:
-
Metabolic flux analysis: MFA. MedChemExpress. Available from:
-
The Cellular and Mitochondrial Consequences of Mevalonate Pathway Inhibition by Nitrogen-Containing Bisphosphonates: A Narrative Review. MDPI. Available from:
-
DL-Mevalonolactone-d7 ((±) - Stable Isotope. MedChemExpress. Available from:
-
Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures. MDPI. Available from:
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. DL-Mevalonolactone | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 5. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Metabolic Flux [iwasa.biochem.utah.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 12. p140Cap modulates the mevalonate pathway decreasing cell migration and enhancing drug sensitivity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Solubility of DL-Mevalonolactone-4,4,5,5-D4 in DMSO and PBS
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with DL-Mevalonolactone-4,4,5,5-D4. It addresses common questions and challenges related to the solubility of this compound in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS), offering troubleshooting advice and detailed protocols to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound, like its unlabeled counterpart, exhibits high solubility in DMSO. Various suppliers report solubility values ranging from 10 mg/mL to as high as 100 mg/mL. To achieve higher concentrations, sonication and the use of fresh, anhydrous DMSO are often recommended.
Q2: What is the solubility of this compound in PBS?
A2: The solubility of this compound in aqueous solutions like PBS (pH 7.2) is significantly lower than in organic solvents. Published data indicates a solubility of approximately 0.5 mg/mL. For in vivo studies requiring higher concentrations in aqueous-based formulations, co-solvents such as PEG300 and Tween-80 are often necessary.
Q3: Why is there a discrepancy in reported solubility values from different suppliers?
A3: Variations in reported solubility can arise from differences in the purity of the compound, the specific formulation of the solvent (e.g., water content in DMSO), the temperature at which solubility was determined, and the methods used for dissolution (e.g., sonication, heating). It is always best to consult the Certificate of Analysis for the specific lot you are using and to perform small-scale solubility tests.
Q4: Can I store this compound solutions? If so, under what conditions?
A4: DMSO stock solutions of this compound can be stored at -20°C for about one month or at -80°C for up to six months. It is not recommended to store aqueous solutions, such as those made in PBS, for more than one day due to the potential for hydrolysis of the lactone ring.
Solubility and Solution Preparation Data
The solubility of a compound is a critical parameter for the design of both in vitro and in vivo experiments. The following tables summarize the reported solubility of DL-Mevalonolactone in DMSO and PBS. Note that the deuterated form, this compound, is expected to have nearly identical solubility characteristics to the unlabeled compound.
| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| DMSO | 10 mg/mL | ~74.5 mM | --- | |
| 45 mg/mL | ~335.4 mM | Sonication is recommended. | ||
| 100 mg/mL | ~745.3 mM | Ultrasonic assistance may be needed. | ||
| PBS (pH 7.2) | 0.5 mg/mL | ~3.7 mM | Limited aqueous solubility. | |
| Water | 50 mg/mL | ~372.7 mM | Ultrasonic assistance may be needed. |
Molecular Weight of this compound is approximately 134.17 g/mol .
Troubleshooting Guide
This section addresses specific issues that may be encountered during the dissolution and use of this compound.
Issue 1: The compound is not fully dissolving in DMSO at the desired concentration.
-
Underlying Cause & Solution:
-
Hygroscopic DMSO: DMSO readily absorbs moisture from the air, which can significantly reduce its solvating power for certain compounds.
-
Troubleshooting Step: Always use fresh, unopened, anhydrous, or molecular sieve-dried DMSO. Work quickly and cap the vial immediately after use.
-
-
Insufficient Energy Input: At higher concentrations, the dissolution process may be slow and require energy to overcome the crystal lattice energy.
-
Troubleshooting Step: Gently warm the solution in a water bath (not exceeding 40°C) and/or use an ultrasonic bath to facilitate dissolution.
-
-
Issue 2: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer (e.g., cell culture media, PBS).
-
Underlying Cause & Solution:
-
Poor Aqueous Solubility: As noted, DL-Mevalonolactone has limited solubility in aqueous solutions. When a concentrated DMSO stock is diluted into a buffer, the compound may crash out of solution as the solvent environment becomes predominantly aqueous.
-
Troubleshooting Step 1: Decrease the final concentration of the compound in the aqueous medium.
-
Troubleshooting Step 2: Increase the percentage of DMSO in the final solution, but be mindful of solvent toxicity in cell-based assays (typically <0.5% DMSO is recommended).
-
Troubleshooting Step 3: For in vivo formulations, consider using a co-solvent system. A common formulation involves a sequential addition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Issue 3: Inconsistent experimental results when using solutions prepared in PBS.
-
Underlying Cause & Solution:
-
Lactone Hydrolysis: In aqueous solutions, particularly at neutral or alkaline pH, the lactone ring of mevalonolactone can hydrolyze to the open-chain mevalonic acid (mevalonate). This is a pH-dependent equilibrium. This conversion changes the chemical nature of the compound being tested, which can lead to variability in biological activity.
-
Troubleshooting Step 1: Prepare fresh aqueous solutions for each experiment and use them immediately. Avoid storing solutions in PBS.
-
Troubleshooting Step 2: Be aware of the pH of your experimental system, as this will influence the equilibrium between the lactone and the open-chain acid form.
-
-
Experimental Workflow: Preparation of Stock and Working Solutions
The following diagram and protocols outline the recommended steps for preparing solutions of this compound.
Caption: Recommended workflow for preparing DMSO stock and PBS working solutions.
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution (e.g., 50 mg/mL)
-
Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 50 mg/mL concentration. For example, add 200 µL of DMSO to 10 mg of the compound.
-
Mixing: Vortex the solution thoroughly. If needed, place the tube in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Preparation of a PBS Working Solution from a DMSO Stock
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilution: Perform serial dilutions of the DMSO stock into sterile PBS (pH 7.2) to achieve the desired final concentration for your experiment.
-
Important: Add the DMSO stock to the PBS and mix immediately to prevent precipitation. Do not add PBS to the concentrated DMSO stock.
-
-
Final DMSO Concentration: Calculate the final percentage of DMSO in your working solution and ensure it is below the tolerance level for your specific assay (typically <0.5% for cell culture).
-
Usage: Use the freshly prepared PBS working solution immediately. Do not store.
Chemical Rationale: Solubility and Stability
The significant difference in solubility between DMSO and PBS is governed by the chemical principles of "like dissolves like."
Caption: Relationship between solvent polarity and compound stability.
-
DMSO: As a polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic molecules, including the moderately polar DL-Mevalonolactone. It can effectively solvate the molecule without inducing chemical reactions like hydrolysis.
-
PBS: Being an aqueous buffer, PBS is a polar protic solvent. The solubility of the moderately polar lactone is limited. Furthermore, water molecules can act as a nucleophile, and the buffer components can catalyze the hydrolysis of the ester bond in the lactone ring, opening it to form the more polar and water-soluble mevalonate salt. This chemical instability in aqueous solutions is a critical consideration for experimental design.
By understanding these principles and following the recommended protocols, researchers can confidently prepare and use solutions of this compound, ensuring the accuracy and reproducibility of their results.
References
- Processes for conversion of biologically derived mevalonic acid.
-
Short, Enantioselective Synthesis of Mevalonic Acid. ChemRxiv. [Link]
Technical Support Center: DL-Mevalonolactone-D4 Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of DL-Mevalonolactone-D4. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, specifically addressing the issue of low signal intensity. Here, we combine foundational principles with field-proven insights to ensure the robustness and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal for my DL-Mevalonolactone-D4. Where do I start?
A complete loss of signal often points to a fundamental issue in the analytical workflow. A systematic check is the most efficient way to identify the problem.
Troubleshooting Workflow for Complete Signal Loss
Caption: A logical workflow for troubleshooting complete signal loss.
Q2: My signal for DL-Mevalonolactone-D4 is very low. What are the likely causes?
Low signal intensity can stem from several factors, ranging from suboptimal instrument settings to complex sample matrix effects. The following sections will delve into these potential issues in a question-and-answer format, providing detailed troubleshooting steps.
In-Depth Troubleshooting Guides
Issue 1: Suboptimal Ionization
Q: How do I know if I'm using the right ionization technique for DL-Mevalonolactone-D4?
DL-Mevalonolactone is a relatively small, polar molecule, making it a good candidate for both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[1][2][3] The choice between them can significantly impact signal intensity.
-
Electrospray Ionization (ESI): ESI is generally preferred for polar molecules and works by creating ions in the liquid phase.[2] It is often the first choice for compounds like mevalonolactone. Published methods have successfully used ESI in both positive and negative ion modes for the analysis of mevalonolactone and its deuterated internal standards.[4][5]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds that are thermally stable.[6][7] It ionizes the sample in the gas phase. If you are experiencing significant ion suppression with ESI, APCI can be a viable alternative as it is often less susceptible to matrix effects.[8]
Experimental Protocol: Comparing ESI and APCI
-
Prepare a standard solution of DL-Mevalonolactone-D4 at a known concentration (e.g., 100 ng/mL) in a clean solvent mixture (e.g., 50:50 acetonitrile:water).
-
Infuse the standard solution directly into the mass spectrometer using a syringe pump, bypassing the LC system.
-
Optimize key parameters for both ESI and APCI sources independently. This includes nebulizer gas, drying gas flow and temperature, and capillary voltage.
-
Compare the signal intensity and stability for the most abundant adduct of DL-Mevalonolactone-D4 in both modes.
| Ionization Mode | Ideal Analytes | Key Considerations for DL-Mevalonolactone-D4 |
| ESI | Polar, non-volatile molecules[2] | Generally a good starting point. Susceptible to ion suppression from matrix components.[9] |
| APCI | Less polar, volatile, thermally stable molecules[1][3] | Can be a good alternative if ESI fails due to matrix effects. Requires thermal stability of the analyte. |
Issue 2: Incorrect Precursor Ion Selection and Adduct Formation
Q: I'm not sure which m/z to be looking for. What are the expected precursor ions for DL-Mevalonolactone-D4?
The molecular weight of DL-Mevalonolactone-D4 is approximately 134.16 g/mol . In mass spectrometry, the observed ion will be an adduct of the molecule.
-
Positive Ion Mode:
-
Protonated molecule [M+H]⁺: Expected at m/z 135.1. This is a common adduct in positive ESI.
-
Sodium adduct [M+Na]⁺: Expected at m/z 157.1. Sodium adducts are frequently observed, sometimes with higher intensity than the protonated molecule, especially with glassware that has not been properly cleaned.[10]
-
Ammonium adduct [M+NH₄]⁺: Expected at m/z 152.1. This adduct is common when using ammonium-based buffers (e.g., ammonium formate) in the mobile phase.
-
-
Negative Ion Mode:
-
Deprotonated molecule [M-H]⁻: While less common for lactones, it's possible under certain conditions. Expected at m/z 133.1.
-
Formate adduct [M+HCOO]⁻: Expected at m/z 179.1. This can be observed if formic acid is used in the mobile phase.
-
Recommendation: Initially, perform a full scan in both positive and negative modes to identify the most abundant precursor ion for your specific experimental conditions.
Issue 3: Poor Fragmentation and Incorrect MRM Transitions
Q: I have a precursor ion, but the MS/MS signal is weak. How do I optimize fragmentation and select the right transitions?
For tandem mass spectrometry (MS/MS), proper fragmentation is key. The fragmentation of lactones often involves neutral losses of water (H₂O) and carbon monoxide (CO).[11][12] For DL-Mevalonolactone-D4 ([M+H]⁺ at m/z 135.1), potential fragmentation pathways include:
-
Loss of water (-18 Da): A likely fragmentation pathway due to the hydroxyl group, resulting in a product ion at m/z 117.1.
-
Loss of carbon monoxide (-28 Da): Cleavage of the lactone ring can lead to the loss of CO, yielding a product ion at m/z 107.1.
Predicted MRM Transitions for DL-Mevalonolactone-D4 ([M+H]⁺)
| Precursor Ion (m/z) | Product Ion (m/z) | Predicted Neutral Loss |
| 135.1 | 117.1 | H₂O |
| 135.1 | 107.1 | CO |
| 135.1 | 89.1 | H₂O + CO |
Note: These are predicted transitions. Optimal transitions should be determined empirically.
Experimental Protocol: Optimizing MRM Transitions
-
Infuse a standard solution of DL-Mevalonolactone-D4 directly into the mass spectrometer.
-
Perform a product ion scan on the most abundant precursor ion (e.g., m/z 135.1).
-
Identify the most intense and stable product ions.
-
Optimize the collision energy for each selected transition to maximize the product ion signal.
-
For quantitative analysis, select at least two MRM transitions for confirmation and quantification.[13]
A Note on Published Methods: Some established methods analyze mevalonic acid (the open-ring form) after converting it from the lactone. One such method in negative ESI mode uses the transition m/z 154 → 59 for mevalonate-D7.[5] Be aware of the form of the analyte your method is targeting.
Issue 4: Matrix Effects and Ion Suppression
Q: My signal is strong in a pure standard but disappears in my biological samples. What's happening?
This is a classic sign of matrix effects , where co-eluting compounds from the sample matrix interfere with the ionization of your analyte, often causing ion suppression .[8][9][14][15]
Troubleshooting Workflow for Matrix Effects
Caption: Strategies to mitigate matrix effects.
Strategies to Combat Ion Suppression:
-
Improve Sample Preparation: The goal is to remove as many interfering compounds as possible before analysis.
-
Solid-Phase Extraction (SPE): More selective than simple protein precipitation and can effectively remove salts and phospholipids.
-
Liquid-Liquid Extraction (LLE): Can isolate the analyte based on its solubility properties.
-
-
Optimize Chromatography:
-
Change the Gradient: A shallower gradient can improve the separation of your analyte from interfering matrix components.
-
Use a Different Column: A column with a different stationary phase chemistry may provide better selectivity.
-
-
Dilute the Sample: This reduces the concentration of both the analyte and the interfering matrix components.[8] While it lowers the analyte signal, it can sometimes improve the signal-to-noise ratio if the suppression is severe.
-
Switch Ionization Source: As mentioned, APCI is generally less prone to ion suppression than ESI.[8]
References
- Atmospheric-pressure chemical ionization. (n.d.). In Wikipedia. Retrieved January 19, 2026.
- Electrospray and APCI Mass Analysis. (n.d.). AxisPharm. Retrieved January 19, 2026.
- Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. (n.d.). LabX. Retrieved January 19, 2026.
- What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS? (2025, August 4). Chemistry For Everyone.
- Atmospheric Pressure Chemical Ionization Source, APCI. (n.d.). Agilent. Retrieved January 19, 2026.
- Electrospray ionization mass spectrometric analysis of newly synthesized alpha,beta-unsaturated gamma-lactones fused to sugars. (2010, April 15). PubMed.
- Ion Suppression and ESI. (n.d.). University of Waterloo Mass Spectrometry Facility. Retrieved January 19, 2026.
- Ion suppression (mass spectrometry). (n.d.). In Wikipedia. Retrieved January 19, 2026.
- Validation of the LC-MS/MS method for the quantification of mevalonic acid in human plasma and determination of the matrix effect. (2025, August 8).
- Liquid Chromatography-Tandem Mass Spectrometry Method for the Measurement of Serum Mevalonic Acid: A Novel Marker of Hydroxymethylglutaryl Coenzyme A Reductase Inhibition by St
- Technical Support Center: Troubleshooting Signal Suppression in Mass Spectrometry. (n.d.). Benchchem. Retrieved January 19, 2026.
- EI mass spectra of lactones 8a – c obtained by derivatization (HFBAA, MeCN, 150 °C, 5 min) of the corresponding acids 1a – c or of the lactones 4a – c. (n.d.).
- Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.).
- 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions.
- Determination of mevalonic acid in human urine as mevalonic acid lactone by gas chromatography-mass spectrometry. (2025, August 6).
- dl-Mevalonic acid lactone. (n.d.). NIST WebBook.
- dl-Mevalonic acid lactone. (n.d.). NIST WebBook.
- The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. (2004, April 1). Semantic Scholar.
- Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. (2025, August 7).
- Mevalonolactone. (n.d.). mzCloud.
- Quantitative Analysis of Mevalonate in Plasma Using LC-MS/MS. (n.d.). Thermo Fisher Scientific.
- DL-Mevalonolactone - Metabolic Pathway Intermedi
- Showing metabocard for Mevalonolactone (HMDB0006024). (2007, April 12).
- Validation of liquid chromatography-tandem mass spectrometry for mevalonate in human plasma. (n.d.). Journal of Young Pharmacists.
- Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. (n.d.). eurl-pesticides.eu.
- Common Adduct and Fragment Ions in Mass Spectrometry. (2022, May 27). ACD/Labs.
- DL-Mevalonolactone | 674-26-0. (n.d.). TCI Chemicals.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS. (2024, August 30). PubMed.
- Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). MetwareBio.
Sources
- 1. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 2. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 3. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 4. Liquid chromatography-tandem mass spectrometry method for the measurement of serum mevalonic acid: a novel marker of hydroxymethylglutaryl coenzyme A reductase inhibition by statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. agilent.com [agilent.com]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 10. Mevalonolactone, TMS derivative [webbook.nist.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Preventing incomplete hydrolysis of DL-Mevalonolactone-D4 to mevalonate
Welcome to the technical support center for the hydrolysis of DL-Mevalonolactone-D4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the complete and successful conversion of DL-Mevalonolactone-D4 to its biologically active mevalonate form. Our approach is grounded in chemical principles to empower you with a robust understanding of the process.
Introduction: The Mevalonate Pathway and the Importance of Complete Hydrolysis
DL-Mevalonolactone is a prodrug form of mevalonic acid, a crucial intermediate in the mevalonate pathway which is fundamental for the biosynthesis of a vast array of essential molecules, including cholesterol, steroid hormones, and non-sterol isoprenoids. For cellular and in vivo studies, it is imperative that the lactone ring is opened to form the active mevalonate salt. Incomplete hydrolysis can lead to inaccurate experimental results, as the cellular uptake and biological activity of the lactone and the open-chain acid can differ significantly. This guide will provide you with the necessary tools to prevent and troubleshoot incomplete hydrolysis.
Troubleshooting Guide: Preventing and Resolving Incomplete Hydrolysis
Incomplete hydrolysis of DL-Mevalonolactone-D4 is a common experimental hurdle. The following section, in a question-and-answer format, addresses the most frequent issues encountered in the laboratory.
Question 1: I've performed the hydrolysis, but my analytical results (e.g., HPLC, NMR) show a significant amount of unreacted DL-Mevalonolactone-D4. What went wrong?
Answer: This is the most common issue and typically points to suboptimal reaction conditions. The hydrolysis of a lactone is a reversible, equilibrium-driven reaction. To drive the equilibrium towards the open-chain mevalonate, we must ensure the conditions strongly favor the hydrolysis product.
-
Insufficiently Alkaline pH: The hydrolysis of lactones is significantly accelerated under alkaline conditions. A pH of 11.5 has been reported to be insufficient for complete and rapid hydrolysis. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the lactone and initiating ring-opening. For efficient hydrolysis, a pH of 12 or higher is recommended.
-
Inadequate Reaction Time or Temperature: Like most chemical reactions, the rate of hydrolysis is dependent on both time and temperature. While room temperature hydrolysis is possible, it may require an extended period. Heating the reaction mixture can significantly increase the rate of hydrolysis. However, excessive heat should be avoided to prevent potential degradation of the resulting mevalonate.
-
Insufficient Stoichiometry of Base: It is crucial to use a sufficient molar excess of the base (e.g., KOH or NaOH) to ensure the reaction goes to completion and to neutralize the resulting carboxylic acid, which drives the equilibrium forward.
Question 2: I'm concerned about the stability of the mevalonate product after hydrolysis. How should I handle and store the mevalonate solution?
Answer: Mevalonate, as a hydroxy carboxylic acid salt, is generally stable in aqueous solution under the right conditions.
-
pH: The primary factor influencing stability is the pH of the solution. Acidic conditions (pH below 7) will favor the reverse reaction, lactonization, converting your mevalonate back into mevalonolactone. Therefore, it is critical to maintain an alkaline or neutral pH for your final mevalonate solution.
-
Storage Temperature: For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable to minimize any potential degradation. Mevalonate lithium salt, for instance, is stable for at least 4 years when stored at -20°C.[1] Avoid repeated freeze-thaw cycles, which can degrade many biological molecules. Aliquoting the mevalonate solution into single-use volumes is a good practice.
Question 3: Can I use a different base other than KOH or NaOH for the hydrolysis?
Answer: While potassium hydroxide (KOH) and sodium hydroxide (NaOH) are the most commonly used and cost-effective bases, other strong bases can also be employed. Lithium hydroxide (LiOH) is another viable option. The choice of cation (K+, Na+, Li+) is generally not critical for the hydrolysis reaction itself but may be a consideration for your downstream applications. For example, if your experimental system is sensitive to high concentrations of sodium or potassium, you might choose an alternative.
Frequently Asked Questions (FAQs)
Q1: Why is the D4-labeled version of DL-Mevalonolactone used?
A1: The deuterium (D4) labeling provides a stable isotopic signature that is invaluable for mass spectrometry-based analytical methods. This allows for the accurate quantification of mevalonate in complex biological matrices, as the labeled standard can be distinguished from the endogenous, unlabeled mevalonate.
Q2: What is the equilibrium between mevalonolactone and mevalonate?
A2: In aqueous solution, mevalonic acid exists in a pH-dependent equilibrium with its lactone form, mevalonolactone.[2] Under acidic conditions, the equilibrium favors the closed-ring lactone. Conversely, under alkaline conditions, the equilibrium shifts towards the open-chain mevalonate salt. This relationship is visually represented in the diagram below.
Q3: How can I confirm that the hydrolysis is complete?
A3: Several analytical techniques can be employed to verify the completion of the hydrolysis reaction.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying both mevalonolactone and mevalonate. By comparing the chromatogram of your reaction mixture to standards of both the starting material and the product, you can determine the percentage of conversion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to monitor the disappearance of signals corresponding to mevalonolactone and the appearance of signals for mevalonate. This provides a direct and quantitative measure of the reaction progress.
Detailed Experimental Protocols
Here, we provide a detailed, step-by-step protocol for the complete hydrolysis of DL-Mevalonolactone-D4, along with a method for analytical verification.
Protocol 1: Complete Alkaline Hydrolysis of DL-Mevalonolactone-D4
This protocol is designed to achieve complete hydrolysis of DL-Mevalonolactone-D4 to its potassium mevalonate-D4 salt.
Materials:
-
DL-Mevalonolactone-D4
-
Potassium hydroxide (KOH)
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Heating block or water bath
Procedure:
-
Prepare a 2M solution of DL-Mevalonolactone-D4: Dissolve the appropriate amount of DL-Mevalonolactone-D4 in deionized water.
-
Prepare a 2M solution of KOH: Carefully dissolve potassium hydroxide pellets in deionized water. Caution: This is an exothermic reaction; handle with appropriate personal protective equipment (PPE).
-
Initiate Hydrolysis: In a clean glass vial, combine the 2M DL-Mevalonolactone-D4 solution and the 2M KOH solution in a 1:1.05 volume ratio (a slight excess of KOH is recommended).
-
Incubation: Gently stir the reaction mixture at 37°C for 30-60 minutes.
-
Verification of pH: After incubation, allow the solution to cool to room temperature and verify that the pH is ≥ 12.
-
Neutralization (Optional): For many cell culture applications, a highly alkaline solution is not suitable. The pH can be carefully adjusted to a physiological range (e.g., 7.2-7.4) using a sterile solution of hydrochloric acid (HCl). Perform this step slowly while stirring and monitoring the pH.
-
Sterilization: If the mevalonate solution is for use in cell culture, it should be filter-sterilized through a 0.22 µm filter.
| Parameter | Recommended Value | Rationale |
| DL-Mevalonolactone-D4 Conc. | 2 M | A practical starting concentration. |
| KOH Concentration | 2 M | Matches the substrate concentration for efficient reaction. |
| Volume Ratio (Lactone:KOH) | 1:1.05 | A slight molar excess of base drives the reaction to completion. |
| Temperature | 37°C | Accelerates the reaction rate without significant degradation. |
| Incubation Time | 30-60 minutes | Sufficient time for complete hydrolysis under these conditions. |
Protocol 2: Analytical Verification of Hydrolysis by HPLC-UV
This protocol provides a basic method for separating DL-Mevalonolactone-D4 and mevalonate-D4 to confirm complete conversion.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
Isocratic elution with 95% A and 5% B
Procedure:
-
Prepare Standards: Prepare standard solutions of both DL-Mevalonolactone-D4 and the hydrolyzed mevalonate-D4 product in the mobile phase.
-
Sample Preparation: Dilute an aliquot of your reaction mixture in the mobile phase.
-
Injection: Inject the standards and your sample onto the HPLC system.
-
Detection: Monitor the elution at a wavelength of 210 nm.
-
Analysis: Compare the chromatogram of your sample to the standards. The absence of a peak corresponding to the retention time of DL-Mevalonolactone-D4 and the presence of a peak at the retention time of mevalonate-D4 confirms complete hydrolysis.
Visualizing the Process
Hydrolysis Workflow
Caption: Workflow for the hydrolysis of DL-Mevalonolactone-D4.
Chemical Transformation
Caption: The reversible reaction between mevalonolactone and mevalonate.
References
-
ResearchGate. (2015). Can anyone help me for preparation of mevalonate from mevalonolactone? Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0006024). Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC traces for the detection of mevalonolactone formed by internal.... Retrieved from [Link]
-
ChemRxiv. (2024). Short, Enantioselective Synthesis of Mevalonic Acid. Retrieved from [Link]
-
PubMed. (1982). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Retrieved from [Link]
-
Semantic Scholar. (1982). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Retrieved from [Link]
-
ResearchGate. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. Retrieved from [Link]
-
MDPI. (1989). Automatic 1D 1H NMR Metabolite Quantification for Bioreactor Monitoring. Retrieved from [Link]
-
Heriot-Watt Research Portal. (2013). Mechanisms of lactone hydrolysis in acidic conditions. Retrieved from [Link]
-
ResearchGate. (2025). Automatic 1D H NMR Metabolite Quantification for Bioreactor Monitoring. Retrieved from [Link]
-
ResearchGate. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. Retrieved from [Link]
-
ResearchGate. (2025). A simple method for the alkaline hydrolysis of esters. Retrieved from [Link]
-
ResearchGate. (2013). Mechanisms of lactone hydrolysis in neutral and alkaline conditions. Retrieved from [Link]
- Google Patents. (n.d.). KR101915272B1 - Method for preparing mevalonolactone from biosynthesized mevalonic aicd using phosphoric acid.
-
PubMed. (n.d.). Stability of melphalan solutions during preparation and storage. Retrieved from [Link]
-
PMC. (n.d.). Development and validation of a HPLC-UV method for methadone hydrochloride quantification in a new oral solution with preservatives to be implemented in physicochemical stability studies. Retrieved from [Link]
-
MDPI. (2024). Impact of Storage Conditions on Stability of Bioactive Compounds and Bioactivity of Beetroot Extract and Encapsulates. Retrieved from [Link]
-
ResearchGate. (2025). HPLC separation of flavonols, flavones and oxidized flavonols with UV-, DAD-, electrochemical and ESI-ion trap MS detection. Retrieved from [Link]
-
SciSpace. (n.d.). Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine. Retrieved from [Link]
-
MDPI. (n.d.). New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection. Retrieved from [Link]
Sources
Technical Support Center: Optimizing DL-Mevalonolactone-D4 Uptake in Cultured Cells
Welcome to our dedicated technical support center for researchers utilizing DL-Mevalonolactone-D4 (D4-MVL) for stable isotope labeling in cell culture. As a Senior Application Scientist, I have compiled this guide to address common challenges and provide in-depth, field-proven solutions to enhance your experimental success. This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions regarding the use of D4-MVL in cell culture experiments.
Q1: What is DL-Mevalonolactone-D4, and why is it used in cell culture?
A: DL-Mevalonolactone-D4 is a deuterated (heavy isotope-labeled) form of mevalonolactone. It serves as a stable isotope tracer for metabolic studies of the mevalonate pathway.[1] This pathway is a crucial metabolic route in eukaryotic cells, responsible for the synthesis of cholesterol, isoprenoids, and other vital biomolecules.[2] By introducing D4-MVL to cultured cells, researchers can trace the metabolic fate of mevalonate into downstream products using techniques like mass spectrometry, providing insights into pathway dynamics in various physiological and pathological states.
Q2: Do cells take up mevalonolactone directly?
A: DL-Mevalonolactone is the lactone (cyclic ester) form of mevalonic acid. In aqueous solutions like cell culture media, it exists in equilibrium with its active, open-chain form, mevalonic acid. It is the mevalonic acid that is actively transported into the cell and utilized by the mevalonate pathway enzymes. The hydrolysis of the lactone to the acid is a critical first step for its biological activity.
Q3: Is there a difference between the 'D' and 'L' forms of mevalonolactone?
A: Yes, there is a significant biological difference. The mevalonate pathway specifically utilizes the (R)-enantiomer, which corresponds to the 'D' form of mevalonic acid. The 'L' form is not biologically active in this pathway. Commercially available DL-Mevalonolactone is a racemic mixture, containing both enantiomers. This is an important consideration for determining the effective concentration in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section provides a problem-oriented approach to resolving common issues encountered during D4-MVL labeling experiments.
Issue 1: Low or No Incorporation of Deuterium Label
Q: I've treated my cells with D4-MVL, but my mass spectrometry results show minimal or no deuterium enrichment in downstream metabolites. What could be the cause?
A: This is a common issue that can stem from several factors, from reagent preparation to cellular metabolic state. Let's break down the potential causes and solutions.
Root Cause Analysis and Solutions:
-
Incomplete Hydrolysis of Mevalonolactone:
-
Explanation: As mentioned, cells primarily utilize mevalonic acid. Incomplete hydrolysis of the lactone in your culture medium will result in a lower effective concentration of the active tracer.
-
Solution: Prepare a fresh stock solution of D4-MVL and pre-hydrolyze it to mevalonic acid before adding it to your cell culture medium. A common method is to dissolve the D4-MVL in a small amount of ethanol or DMSO, and then dilute it in a basic aqueous solution (e.g., with KOH) and incubate to facilitate the opening of the lactone ring.[3] Always neutralize the pH before adding to the cells.
-
-
Suboptimal Concentration of D4-MVL:
-
Explanation: The required concentration of D4-MVL can vary significantly between different cell types and experimental conditions. Too low a concentration may not provide a detectable signal over the endogenous, unlabeled mevalonate pool.
-
Solution: Perform a dose-response experiment to determine the optimal D4-MVL concentration for your specific cell line. Based on literature, concentrations in the range of 0.1-1 mM are often used.[4][5]
-
-
Inappropriate Incubation Time:
-
Explanation: The kinetics of uptake and metabolism will vary. A short incubation may not allow for sufficient incorporation, while a very long incubation could lead to label dilution or cytotoxic effects.
-
Solution: Conduct a time-course experiment to identify the optimal labeling period. Start with a common time point, such as 24-48 hours, and analyze samples at earlier and later time points to determine the peak incorporation.
-
-
High Endogenous Mevalonate Synthesis:
-
Explanation: If the cells have a high rate of endogenous mevalonate synthesis, the exogenous D4-MVL will be diluted by the larger unlabeled pool, leading to low deuterium enrichment.
-
Solution: To enhance the relative incorporation of the labeled tracer, you can partially inhibit the endogenous pathway using a low dose of a statin (e.g., simvastatin, lovastatin). Statins are HMG-CoA reductase inhibitors and will reduce the production of unlabeled mevalonate, thereby increasing the proportional uptake and utilization of the D4-MVL.[6][7] Be sure to perform toxicity assays to determine a non-lethal statin concentration for your cells.
-
-
Influence of Serum in Culture Media:
-
Explanation: Fetal Bovine Serum (FBS) and other sera contain lipids and other molecules that can influence the mevalonate pathway. High serum concentrations can sometimes suppress the pathway, reducing the uptake of D4-MVL.
-
Solution: Consider reducing the serum concentration during the labeling period. However, be mindful that serum starvation can also alter cell metabolism and viability. An alternative is to use lipid-depleted serum to minimize the interference from exogenous lipids.
-
Issue 2: Observed Cytotoxicity After D4-MVL Treatment
Q: My cells show signs of stress, reduced viability, or changes in morphology after incubation with D4-MVL. Is this expected?
A: While D4-MVL is generally well-tolerated, high concentrations or prolonged exposure can lead to cytotoxicity in some cell lines.
Root Cause Analysis and Solutions:
-
High Concentration of D4-MVL:
-
Explanation: As with many metabolites, excessive concentrations can be detrimental. Some studies have reported that mevalonolactone concentrations in the millimolar range can induce oxidative stress and mitochondrial dysfunction.[4][5][8]
-
Solution: Perform a cytotoxicity assay (e.g., MTT, LDH release, or live/dead staining) to determine the toxic threshold of D4-MVL for your specific cell line.[9][10] Aim to use the lowest concentration that provides adequate labeling.
-
-
Solvent Toxicity:
-
Explanation: If you are using a solvent like DMSO or ethanol to dissolve the D4-MVL, high final concentrations of the solvent in the culture medium can be toxic to cells.
-
Solution: Ensure the final concentration of the organic solvent in your culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Prepare a more concentrated stock solution of D4-MVL to minimize the volume of solvent added to the culture.
-
-
Metabolic Overload:
-
Explanation: Flooding the mevalonate pathway with a high concentration of mevalonate can lead to the accumulation of downstream intermediates, which may have off-target effects or induce cellular stress.
-
Solution: In addition to optimizing the D4-MVL concentration, ensure that the cells are healthy and in the logarithmic growth phase before starting the labeling experiment.
-
Issue 3: High Variability in Deuterium Incorporation
Q: I'm seeing significant well-to-well or experiment-to-experiment variability in my D4-MVL labeling. How can I improve reproducibility?
A: Variability can be frustrating but is often manageable by standardizing several key experimental parameters.
Root Cause Analysis and Solutions:
-
Inconsistent Cell Density:
-
Explanation: Cell density can impact the uptake of metabolites. Cells at lower densities may have a higher uptake per cell compared to cells in a dense monolayer.[11][12]
-
Solution: Standardize your cell seeding density and ensure that cells are at a consistent confluency at the start of each experiment.
-
-
Inconsistent Reagent Preparation:
-
Explanation: Incomplete solubilization or inconsistent hydrolysis of the D4-MVL stock solution will lead to variable effective concentrations.
-
Solution: Implement a standardized protocol for preparing your D4-MVL stock solution, including thorough vortexing and ensuring complete dissolution. If pre-hydrolyzing, standardize the incubation time and temperature.
-
-
Cell Cycle Synchronization:
-
Explanation: The activity of the mevalonate pathway can be cell cycle-dependent. If your cell population is not synchronized, this can introduce variability.
-
Solution: For highly sensitive experiments, consider synchronizing your cells before adding the D4-MVL.
-
Experimental Protocols and Data
Table 1: Recommended Starting Concentrations and Incubation Times for D4-MVL Labeling
| Cell Type | Recommended Starting Concentration | Recommended Incubation Time | Notes |
| Adherent Cancer Cell Lines (e.g., U87-MG, MDA-MB-231) | 0.1 - 1 mM | 24 - 72 hours | Monitor for cytotoxicity at higher concentrations and longer incubation times.[4] |
| Suspension Cell Lines (e.g., Jurkat) | 0.5 - 2 mM | 12 - 48 hours | Suspension cells may require slightly higher concentrations. |
| Primary Cells (e.g., Smooth Muscle Cells) | 0.1 - 0.5 mM | 24 - 48 hours | Primary cells can be more sensitive; start with lower concentrations. |
| Statin Co-treatment | 0.05 - 0.5 mM | 24 - 48 hours | Lower D4-MVL concentrations may be effective when endogenous synthesis is inhibited. |
Protocol: Preparation and Application of D4-MVL for Cell Labeling
-
Stock Solution Preparation (100 mM): a. Weigh out the required amount of DL-Mevalonolactone-D4. b. Dissolve in a minimal amount of high-purity DMSO (e.g., 100 µL for 13 mg of D4-MVL). c. Add sterile PBS or serum-free media to reach the final volume for a 100 mM stock. d. Vortex thoroughly until fully dissolved. e. Store at -20°C in single-use aliquots.
-
Cell Seeding: a. Seed cells in appropriate culture vessels to achieve 60-70% confluency at the time of labeling.
-
Labeling: a. Thaw a single-use aliquot of the 100 mM D4-MVL stock solution. b. Dilute the stock solution directly into pre-warmed complete culture medium to the desired final concentration. c. Remove the existing medium from the cells and replace it with the D4-MVL-containing medium. d. Incubate for the desired period (e.g., 24-48 hours) under standard culture conditions.
-
Cell Harvesting for Mass Spectrometry: a. Place the culture dish on ice and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold 80% methanol to quench metabolism and extract metabolites. c. Scrape the cells and collect the cell lysate/methanol mixture. d. Centrifuge at high speed to pellet cell debris. e. Collect the supernatant for mass spectrometry analysis.[13][14]
Visualizing the Workflow and Pathway
The Mevalonate Pathway
Caption: The Mevalonate Pathway highlighting the incorporation of D4-Mevalonate.
Experimental Workflow for D4-MVL Labeling
Caption: A typical experimental workflow for D4-MVL labeling in cultured cells.
References
-
Corsini, A., et al. (1995). Mevalonate is essential for growth of porcine and human vascular smooth muscle cells in vitro. Basic Research in Cardiology, 90(6), 443-450. Retrieved from [Link]
-
UTHSC Proteomics and Metabolomics Core. (n.d.). Sample Preparation. Retrieved from [Link]
-
Grassi, S., et al. (2020). p140Cap modulates the mevalonate pathway decreasing cell migration and enhancing drug sensitivity in breast cancer cells. Cell Death & Disease, 11(1), 64. Retrieved from [Link]
-
Cutts, J. L., et al. (1989). Role of mevalonic acid in the regulation of natural killer cell cytotoxicity. Journal of Cellular Physiology, 139(3), 550-557. Retrieved from [Link]
-
Gorrasi, A., et al. (2023). The impact of cell density variations on nanoparticle uptake across bioprinted A549 gradients. Frontiers in Toxicology, 5, 1188613. Retrieved from [Link]
-
ResearchGate. (n.d.). Assay procedure to evaluate sample preparation methods by measuring.... Retrieved from [Link]
-
Gorrasi, A., et al. (2023). The impact of cell density variations on nanoparticle uptake across bioprinted A549 gradients. Frontiers in Toxicology, 5. Retrieved from [Link]
-
Wang, Y., et al. (2019). The mevalonate coordinates energy input and cell proliferation. Cell Death & Disease, 10(4), 309. Retrieved from [Link]
-
Honda, A., et al. (2009). An ultrasensitive enzymatic method for measuring mevalonic acid in serum. Journal of Lipid Research, 50(7), 1449-1455. Retrieved from [Link]
-
Eckstein, M., et al. (2014). Inhibition of the mevalonate pathway affects epigenetic regulation in cancer cells. International Journal of Oncology, 44(4), 1140-1148. Retrieved from [Link]
-
Wang, Y., et al. (2019). The mevalonate coordinates energy input and cell proliferation. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2015). Can anyone help me for preparation of mevalonate from mevalonolactone?. Retrieved from [Link]
-
ResearchGate. (2021). Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation. Retrieved from [Link]
-
Maltese, W. A., & Sheridan, K. M. (1987). Isoprenylated proteins in cultured cells: subcellular distribution and changes related to altered morphology and growth arrest induced by mevalonate deprivation. Journal of Cellular Physiology, 133(3), 471-481. Retrieved from [Link]
-
Corsini, A., et al. (1993). Relationship between mevalonate pathway and arterial myocyte proliferation: in vitro studies with inhibitors of HMG-CoA reductase. Atherosclerosis, 101(1), 117-125. Retrieved from [Link]
-
MDPI. (2020). The Cytotoxicity Assessment of Novel Formulation Developed to Reduce Dentin Hypersensitivity Utilizing Dehydrogenase Assay. Retrieved from [Link]
-
MDPI. (2024). Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. p140Cap modulates the mevalonate pathway decreasing cell migration and enhancing drug sensitivity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Isoprenylated proteins in cultured cells: subcellular distribution and changes related to altered morphology and growth arrest induced by mevalonate deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationship between mevalonate pathway and arterial myocyte proliferation: in vitro studies with inhibitors of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | The impact of cell density variations on nanoparticle uptake across bioprinted A549 gradients [frontiersin.org]
- 12. The impact of cell density variations on nanoparticle uptake across bioprinted A549 gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Addressing Matrix Effects with DL-Mevalonolactone-D4 Internal Standard
Welcome to the technical support guide for the effective use of DL-Mevalonolactone-D4 as a stable isotope-labeled (SIL) internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into mitigating matrix effects in quantitative mass spectrometry-based assays. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are both robust and reliable.
The Challenge: Understanding and Combating Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest. These components—salts, lipids, proteins, and other endogenous molecules—can significantly interfere with the ionization process of the target analyte in the mass spectrometer's ion source. This interference, known as the matrix effect , can manifest in two ways:
-
Ion Suppression: The most common effect, where co-eluting matrix components reduce the ionization efficiency of the analyte, leading to a weaker signal and artificially low quantification.
-
Ion Enhancement: Less frequently, matrix components can boost the ionization efficiency, causing an exaggerated signal and artificially high quantification.
Matrix effects are a primary cause of poor accuracy, imprecision, and lack of reproducibility in bioanalytical methods. The most robust strategy to compensate for these unpredictable variations is the use of a stable isotope-labeled internal standard.
Why DL-Mevalonolactone-D4 is the Gold Standard for Mevalonic Acid Analysis
An ideal internal standard (IS) behaves identically to the analyte throughout sample preparation and analysis. This is why stable isotope-labeled internal standards, such as DL-Mevalonolactone-D4, are superior to structural analogs.
DL-Mevalonolactone-D4 is chemically identical to endogenous mevalonolactone, with the only difference being that four hydrogen atoms have been replaced with deuterium. This ensures that it:
-
Co-elutes chromatographically with the analyte, meaning it is exposed to the exact same matrix components at the same time.
-
Exhibits nearly identical extraction recovery and ionization efficiency .
-
Experiences the same degree of ion suppression or enhancement as the analyte.
By adding a known concentration of DL-Mevalonolactone-D4 to every sample at the beginning of the workflow, any loss or signal variation affecting the analyte will proportionally affect the internal standard. The final quantification is based on the ratio of the analyte signal to the IS signal, which remains constant even if the absolute signals fluctuate due to matrix effects.
Experimental Workflow & Protocol
The analysis of mevalonic acid (MVA) typically involves its conversion to the more stable lactone form, mevalonolactone, which is facilitated by acidification. DL-Mevalonolactone-D4 is the appropriate internal standard for this workflow.
Workflow Overview
The following diagram illustrates a typical experimental workflow for quantifying mevalonic acid using DL-Mevalonolactone-D4.
Caption: Standard workflow for mevalonic acid quantification.
Step-by-Step Protocol
-
Preparation of Stock and Working Solutions:
-
Prepare a 1.0 mg/mL stock solution of DL-Mevalonolactone-D4 in a suitable organic solvent (e.g., methanol or acetonitrile).
-
From this stock, prepare a working solution at a concentration that will yield a robust signal in the final sample volume. A typical final concentration in the sample might be 10-50 ng/mL.
-
Prepare calibration standards and quality control (QC) samples for mevalonic acid in a surrogate matrix (e.g., water or stripped plasma) due to high endogenous levels in biological fluids.
-
-
Sample Spiking:
-
Aliquot 100 µL of each sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add a small, precise volume (e.g., 10 µL) of the DL-Mevalonolactone-D4 working solution to every tube except the double blank (matrix with no analyte or IS). Ensure the final concentration of the IS is constant across all samples.
-
Vortex briefly to mix.
-
-
Lactonization and Extraction:
-
Acidify each sample by adding a small volume of acid (e.g., 10 µL of 1M HCl) to promote the conversion of mevalonic acid to mevalonolactone.
-
For Protein Precipitation (PPT): Add 3-4 volumes of cold acetonitrile. Vortex vigorously for 1-2 minutes. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
For Solid-Phase Extraction (SPE): Follow a validated SPE protocol suitable for polar analytes, which may involve polymeric or mixed-mode cartridges.
-
Transfer the supernatant (from PPT) or eluate (from SPE) to a new tube.
-
-
Final Preparation and Analysis:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a precise volume (e.g., 100 µL) of the initial mobile phase.
-
Transfer to an autosampler vial and inject into the LC-MS/MS system.
-
Data Acquisition and Processing
-
LC-MS/MS Parameters: Develop a chromatographic method that provides good retention and peak shape for mevalonolactone. A polar-endcapped C18 or a PFP column can be effective.
-
MRM Transitions: Monitor at least one specific multiple reaction monitoring (MRM) transition for both mevalonolactone and DL-Mevalonolactone-D4.
| Compound | Precursor Ion [M+H]⁺ | Product Ion |
| Mevalonolactone | e.g., m/z 131.1 | e.g., m/z 113.1 |
| DL-Mevalonolactone-D4 | e.g., m/z 135.1 | e.g., m/z 117.1 |
| Note: Specific m/z values should be optimized on your instrument. |
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard. Use this ratio to construct a calibration curve and determine the concentration in unknown samples.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when using DL-Mevalonolactone-D4.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of DL-Mevalonolactone-D4 to use? A: The goal is to use a concentration that provides a strong, stable signal without saturating the detector. A good starting point is a concentration that matches the analyte's concentration at the mid-point of your calibration curve. The response of your IS should be well above the background noise but not so high that it causes detector saturation or significant ion suppression of the analyte itself.
Q2: Why is my internal standard signal varying significantly across an analytical run? A: While the analyte/IS ratio should be stable, the absolute IS response can vary. If the IS response in subject samples is consistently lower or higher than in your calibrators and QCs, it may indicate a difference in matrix effects between sample lots. However, if the variation is random and erratic, it could point to issues like inconsistent sample preparation, injection problems, or instrument instability. Regulatory guidance suggests investigating when IS responses in unknown samples are outside 50-150% of the mean IS response in calibrators and QCs.
Q3: Can the deuterium label on DL-Mevalonolactone-D4 exchange with protons from the solvent? A: This is a critical consideration for any deuterated standard. The deuterium atoms in DL-Mevalonolactone-D4 are placed on carbon atoms that are not readily exchangeable under typical analytical conditions (e.g., not on an -OH or -NH group). Therefore, back-exchange is highly unlikely. However, always verify the isotopic purity of your standard.
Q4: I see a small peak for the internal standard in my double blank sample. What does this mean? A: This indicates carryover from a previous injection or contamination. To resolve this, optimize your autosampler wash method by using a stronger organic solvent or increasing the wash volume and duration. If the problem persists, check for contamination in your LC system or reconstitution solvent.
Q5: Can I use DL-Mevalonolactone-D4 if my analyte is mevalonic acid? A: Yes, this is the correct approach. During sample preparation, acidic conditions are used to convert the open-chain mevalonic acid into its more chromatographically stable closed-ring form, mevalonolactone. The stable isotope-labeled lactone is the appropriate internal standard as it will track the analyte through this conversion and subsequent analysis.
Troubleshooting Scenarios
The following decision tree provides a systematic approach to diagnosing and resolving common internal standard-related issues.
Caption: Troubleshooting decision tree for IS issues.
References
- SciSpace. (n.d.). *Stable isotopically labeled internal standards
Technical Support Center: Optimizing Metabolic Labeling with DL-Mevalonolactone-D4
Welcome to the technical support center for metabolic labeling experiments using DL-Mevalonolactone-D4. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the successful application of this isotopic tracer. Here, we will delve into the critical aspects of experimental design, focusing on the optimization of incubation times to achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is DL-Mevalonolactone-D4 and how is it used in metabolic labeling?
DL-Mevalonolactone-D4 is a deuterated form of mevalonolactone, which is the lactone form of mevalonic acid.[1][2][3][4][5] Mevalonic acid is a key precursor in the mevalonate pathway, an essential metabolic route for the biosynthesis of isoprenoids and steroids, including cholesterol.[6][7][8] By introducing a stable isotope label (deuterium), DL-Mevalonolactone-D4 acts as a tracer that can be incorporated into downstream metabolites. This allows for the tracking and quantification of the activity of the mevalonate pathway and its products using mass spectrometry-based techniques.[2][5][9]
Q2: Why is optimizing the incubation time for DL-Mevalonolactone-D4 labeling so critical?
Optimizing the incubation time is crucial for several reasons:
-
Sufficient Incorporation: Adequate time is required for the labeled precursor to be taken up by the cells, converted into downstream intermediates, and incorporated into the final products of interest.
-
Avoiding Cellular Toxicity: Prolonged exposure to high concentrations of exogenous metabolites can sometimes lead to cellular stress or toxicity, potentially altering the metabolic state of the cells and confounding experimental results.[1][3]
-
Achieving Steady-State Labeling: For many quantitative metabolic flux analyses, it is desirable to reach a state of isotopic equilibrium, where the isotopic enrichment of the metabolites of interest no longer changes over time. The time required to reach this steady state can vary significantly between different cell types and experimental conditions.
-
Temporal Dynamics of Metabolism: Many metabolic pathways exhibit dynamic changes in response to various stimuli. The choice of incubation time allows for the capture of these dynamics at specific time points of interest.
Q3: What is the typical starting concentration and incubation time for DL-Mevalonolactone-D4 labeling?
A general starting point for in vitro cell culture experiments is a concentration range of 50-100 µM of DL-Mevalonolactone-D4. The incubation time can vary widely, from a few hours to over 48 hours, depending on the specific research question and the metabolic rate of the cells being studied. For rapidly proliferating cells, shorter incubation times may be sufficient, while for slower-growing cells or to label downstream products with slow turnover, longer incubation times may be necessary. It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific system.
Q4: Should I use an inhibitor of the mevalonate pathway in conjunction with DL-Mevalonolactone-D4 labeling?
The use of an inhibitor, such as a statin (e.g., lovastatin or simvastatin), which targets the HMG-CoA reductase enzyme, can be a powerful strategy to enhance the incorporation of exogenously supplied mevalonate analogs.[10][11] By blocking the endogenous synthesis of mevalonic acid, the cells are forced to utilize the externally provided labeled precursor, thereby increasing the isotopic enrichment of downstream metabolites. However, it is important to consider that inhibiting this pathway can have significant effects on cellular physiology, and appropriate controls are essential.
Troubleshooting Guide
Problem 1: Low or no incorporation of the deuterium label.
Possible Causes:
-
Insufficient Incubation Time: The labeling period may be too short for detectable incorporation, especially for metabolites with slow turnover rates.
-
Low Precursor Concentration: The concentration of DL-Mevalonolactone-D4 in the culture medium may be too low to compete effectively with the endogenous unlabeled pool.
-
High Endogenous Mevalonate Synthesis: The cells may have a high rate of de novo mevalonate synthesis, diluting the labeled precursor.
-
Cell Health Issues: The cells may not be metabolically active due to poor health, improper culture conditions, or toxicity.
-
Incorrect Sample Preparation or Analysis: Issues with metabolite extraction, derivatization, or the mass spectrometry method can lead to a failure to detect the labeled compounds.
Solutions:
-
Perform a Time-Course Experiment: Incubate cells with DL-Mevalonolactone-D4 for a range of time points (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal labeling duration.
-
Increase Precursor Concentration: Titrate the concentration of DL-Mevalonolactone-D4 to find a balance between efficient labeling and potential toxicity.
-
Inhibit Endogenous Synthesis: As mentioned in the FAQ, consider using a statin to block the endogenous mevalonate pathway and enhance the incorporation of the labeled precursor.[10][11]
-
Verify Cell Viability: Ensure that the cells are healthy and proliferating at a normal rate before and during the labeling experiment.
-
Optimize Analytical Methods: Review and optimize your protocols for metabolite extraction and mass spectrometry analysis to ensure sensitive and accurate detection of deuterated compounds.
Problem 2: High variability in labeling between replicate experiments.
Possible Causes:
-
Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can lead to differences in metabolic activity.
-
Inaccurate Pipetting: Errors in the addition of the labeled precursor or other reagents can result in inconsistent final concentrations.
-
Timing Inconsistencies: Variations in the exact duration of the incubation period can affect the extent of labeling.
-
Sample Handling and Storage: Inconsistent sample quenching, extraction, or storage can lead to an artificial variation in metabolite levels.
Solutions:
-
Standardize Cell Culture Protocols: Maintain strict control over cell seeding density, passage number, and media formulation for all experiments.
-
Use Calibrated Pipettes and Careful Technique: Ensure accurate and precise delivery of all reagents.
-
Maintain Precise Timing: Use a timer to ensure consistent incubation times for all samples.
-
Implement a Robust Quenching and Extraction Protocol: Rapidly quench metabolic activity (e.g., with cold methanol) and follow a standardized extraction procedure for all samples.
Problem 3: Unexpected changes in cell morphology or viability after labeling.
Possible Causes:
-
Toxicity of the Labeled Compound: Although generally considered safe, high concentrations of DL-Mevalonolactone-D4 or prolonged exposure may have cytotoxic effects in some cell lines.[1][3]
-
Solvent Toxicity: If a solvent such as DMSO is used to dissolve the DL-Mevalonolactone-D4, the final concentration of the solvent in the culture medium may be toxic to the cells.
-
Metabolic Perturbation: The introduction of a high concentration of a metabolic intermediate can perturb the natural metabolic balance within the cells.
Solutions:
-
Perform a Dose-Response Experiment: Test a range of DL-Mevalonolactone-D4 concentrations to identify the highest concentration that does not impact cell viability or morphology.
-
Minimize Solvent Concentration: Ensure the final concentration of any solvent used is well below the known toxic threshold for your cell line.
-
Include Appropriate Controls: Always include an unlabeled control (cells treated with the same volume of vehicle) to distinguish the effects of the labeled compound from other experimental manipulations.
Experimental Workflow and Data Presentation
Recommended Incubation Times for Different Experimental Goals
| Experimental Goal | Suggested Incubation Time | Rationale |
| Tracing rapid metabolic flux | 1 - 6 hours | To capture the initial incorporation into direct downstream products of the mevalonate pathway. |
| Steady-state labeling of isoprenoids | 12 - 24 hours | Allows for sufficient time for the label to be distributed throughout the isoprenoid biosynthesis pathway. |
| Labeling of downstream products (e.g., cholesterol) | 24 - 72 hours | Cholesterol and other complex lipids have slower turnover rates and require longer incubation times for significant label incorporation.[12] |
| Pulse-chase experiments | Varies (short pulse, variable chase) | To study the dynamic turnover of specific metabolites. The pulse duration should be long enough for detectable labeling, followed by a chase with unlabeled medium. |
Step-by-Step Protocol for a Time-Course Labeling Experiment
-
Cell Seeding: Plate cells at a consistent density in multiple wells or flasks to allow for harvesting at different time points.
-
Precursor Preparation: Prepare a stock solution of DL-Mevalonolactone-D4 in a suitable solvent (e.g., sterile water or DMSO).
-
Labeling Initiation: At time zero, replace the existing culture medium with fresh medium containing the desired final concentration of DL-Mevalonolactone-D4.
-
Time-Point Harvesting: At each designated time point (e.g., 4, 8, 12, 24, 48 hours), rapidly quench metabolism and harvest the cells. A common method is to aspirate the medium, wash briefly with ice-cold PBS, and then add a cold extraction solvent (e.g., 80% methanol).
-
Metabolite Extraction: Complete the metabolite extraction process according to your established protocol.
-
Sample Analysis: Analyze the extracted metabolites by mass spectrometry to determine the isotopic enrichment of the target compounds.
-
Data Analysis: Plot the isotopic enrichment as a function of time to determine the optimal incubation period for your specific experimental needs.
Visualizing the Metabolic Context
The following diagram illustrates the entry of DL-Mevalonolactone-D4 into the mevalonate pathway, which is a critical pathway for the synthesis of numerous essential molecules.[6]
Caption: Incorporation of DL-Mevalonolactone-D4 into the mevalonate pathway.
This guide provides a comprehensive framework for optimizing and troubleshooting your metabolic labeling experiments with DL-Mevalonolactone-D4. By carefully considering the principles outlined here and systematically optimizing your experimental parameters, you can achieve high-quality, reproducible data to advance your research.
References
- Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. (n.d.). National Institutes of Health.
- Profiling of C-terminal prenylated proteins using tandem mass tagging. (2025). Methods in Enzymology.
- Predicted labeling patterns of IPP and intermediates of the mevalonate and MEP pathways in the feeding experiment with [2-13 C] sodium pyruvate. (n.d.). ResearchGate.
- Schematic representation of mevalonate biosynthetic pathway and its biological functions. (n.d.). ResearchGate.
- Broadening the utility of farnesyltransferase-catalyzed protein labeling using norbornene-tetrazine click chemistry. (2024). National Institutes of Health.
- Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. (n.d.). National Institutes of Health.
- Targeting the Mevalonate Pathway in Cancer. (n.d.). National Institutes of Health.
-
Mevalonate pathway. (n.d.). Wikipedia. Retrieved from [Link]
- An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. (n.d.). National Institutes of Health.
- The mevalonate coordinates energy input and cell proliferation. (2019). National Institutes of Health.
-
Synthesis of heavy labeled bisphosphonate analogs for isotopic labeling of the mevalonic acid pathway. (n.d.). American Society for Biochemistry and Molecular Biology. Retrieved from [Link]
-
Metabolic labeling of prenyl and carboxyl-methyl groups. (2001). Current Protocols in Cell Biology. Retrieved from [Link]
-
Cholesterol biosynthesis and metabolism. (1992). Cardiovascular Drugs and Therapy. Retrieved from [Link]
-
Cholesterol: Synthesis, Metabolism, and Regulation. (2025). The Medical Biochemistry Page. Retrieved from [Link]
-
Cholesterol Synthesis Mnemonic. (2016). Epomedicine. Retrieved from [Link]
-
Cholesterol biosynthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. (n.d.). MetwareBio. Retrieved from [Link]
- Stable isotopic labelling-assisted untargeted metabolic profiling reveals novel conjugates of the mycotoxin deoxynivalenol in wheat. (n.d.). National Institutes of Health.
-
Optimization of a heterologous mevalonate pathway through the use of variant HMG-CoA reductases. (n.d.). Metabolic Engineering. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Cholesterol: Synthesis, Metabolism, and Regulation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 9. Synthesis of heavy labeled bisphosphonate analogs for isotopic labeling of the mevalonic acid pathway | Poster Board #433 - American Chemical Society [acs.digitellinc.com]
- 10. Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mevalonate coordinates energy input and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of DL-Mevalonolactone-4,4,5,5-D4 stock solutions
An essential component for metabolic research and tracer analysis, DL-Mevalonolactone-4,4,5,5-D4 requires precise handling and preparation to ensure experimental validity. This guide serves as a technical support center for researchers, scientists, and drug development professionals, offering detailed protocols, frequently asked questions, and troubleshooting advice to navigate the complexities of preparing its stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated analog of DL-Mevalonolactone, which is the stable lactone form of mevalonic acid.[1][2] Mevalonic acid is a critical precursor in the mevalonate pathway, the metabolic route responsible for producing cholesterol, steroids, and other essential isoprenoids.[3] The deuterium-labeled form (D4) serves as a stable isotope tracer, allowing researchers to track the metabolism of mevalonate through various biochemical pathways using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR).[4]
Q2: What is the physical form and stability of this compound as supplied?
DL-Mevalonolactone is typically supplied as a neat oil.[5][6] It is considered stable if stored under the recommended conditions.[7] For long-term storage as a pure compound, -20°C is recommended, where it can be stable for at least four years.[5][6] After extended periods, such as three years, it is advisable to re-analyze the compound for chemical purity before use.[7]
Q3: Which solvents are recommended for preparing stock solutions?
The choice of solvent depends on the desired concentration and the experimental application. DL-Mevalonolactone is soluble in several organic solvents.
-
High Concentration Stocks: Dimethyl sulfoxide (DMSO) is effective for high concentrations, with solubility reported up to 100 mg/mL (though sonication may be required).[1]
-
Biologically Compatible Stocks: Ethanol is a good choice, with a solubility of approximately 20 mg/mL.[5][6]
-
Other Organic Solvents: Dimethylformamide (DMF) can also be used, with a solubility of around 10 mg/mL.[5][6]
For direct use in aqueous systems, organic solvent-free solutions can be prepared in buffers like PBS (pH 7.2), but the solubility is significantly lower, at approximately 0.5 mg/mL.[5][6]
Q4: How should I store the prepared stock solutions?
Storage conditions are critical for maintaining the integrity of the stock solution.
-
Organic Solvent Stocks (DMSO, Ethanol, DMF): Store at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
-
Aqueous Solutions: Aqueous solutions are not recommended for long-term storage. It is best to prepare them fresh before an experiment. If temporary storage is necessary, do not store for more than one day.[5] This is because mevalonolactone exists in equilibrium with its active, open-chain form (mevalonic acid) in water, and the stability of this equilibrium can be affected over time.[3]
| Storage Form | Temperature | Recommended Duration | Source |
| Pure Compound (Neat Oil) | -20°C | ≥ 4 years | [5][6] |
| In Organic Solvent | -20°C | 1 month | [2] |
| In Organic Solvent | -80°C | 6 months | [2] |
| In Aqueous Buffer (e.g., PBS) | 4°C | ≤ 1 day (Prepare Fresh) | [5] |
Q5: Does this compound hydrolyze in aqueous solutions?
Yes. In aqueous environments, the lactone ring of mevalonolactone can hydrolyze to form mevalonic acid, its corresponding open-chain carboxylic acid.[3] This is a reversible equilibrium. For many biological assays, the open-chain mevalonate form is the active molecule. The rate and extent of hydrolysis can be influenced by pH and temperature.[8] For experiments requiring the open-chain form, some protocols involve a pre-incubation step in a basic solution (e.g., using KOH) to facilitate hydrolysis, followed by neutralization.[8]
Experimental Protocol: Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which is ideal for long-term storage and subsequent dilution into working solutions.
Materials:
-
This compound (Molecular Weight: ~134.17 g/mol )[7]
-
Anhydrous/Biotechnology Grade Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vial or polypropylene tube with a secure cap
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer and/or sonicator
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Procedure:
-
Calculation:
-
Determine the mass of this compound needed. For a 1 mL, 100 mM (0.1 M) solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L × 0.001 L × 134.17 g/mol = 0.01342 g = 13.42 mg
-
-
Preparation:
-
Allow the vial of the compound (neat oil) to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Carefully and accurately weigh 13.42 mg of the compound directly into a sterile amber vial.
-
-
Dissolution:
-
Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.
-
Purge the headspace of the vial with an inert gas (argon or nitrogen) and securely cap it.[5] This is crucial as DMSO is hygroscopic, and minimizing moisture and oxygen protects the compound.
-
Vortex the solution vigorously. If the oil does not dissolve completely, use a bath sonicator for 5-10 minutes or until the solution is clear and homogenous.[1]
-
-
Storage:
-
For optimal stability and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term preservation.[2]
-
Troubleshooting Guide
Q: My compound won't fully dissolve in the chosen solvent. What should I do?
-
Verify Concentration: First, double-check that your target concentration does not exceed the known solubility limit for that solvent. For example, the solubility in PBS is only ~0.5 mg/mL, which is much lower than in organic solvents.[5][6]
-
Apply Energy: For organic solvents like DMSO, gentle warming (to 37°C) or sonication can significantly aid dissolution.[1] Avoid excessive heat, which could degrade the compound.
-
Re-evaluate Solvent Choice: If the compound remains insoluble, you may need to use a different solvent with higher solubilizing power, such as switching from ethanol to DMSO for a higher concentration stock.
Troubleshooting Incomplete Dissolution
Caption: Decision tree for troubleshooting solubility issues.
Q: My stock solution appears cloudy or has precipitated after storage at -20°C or -80°C. Is it still usable?
-
Thaw and Re-dissolve: This is common, especially for highly concentrated solutions. First, bring the aliquot to room temperature and vortex or sonicate it to see if the precipitate redissolves completely. If it returns to a clear solution, it is generally safe to use.
-
Moisture Contamination: If the precipitate does not redissolve, it may be due to moisture absorption, especially if using a hygroscopic solvent like DMSO. This can cause some compounds to crash out of solution. To prevent this, always use anhydrous grade solvents, purge with inert gas, and use tightly sealed vials.
-
Avoid Repeated Freeze-Thaw: Aliquoting into single-use volumes is the best practice to prevent this issue, as repeated temperature cycles can promote precipitation and degradation.
Q: I need to make a final dilution in an aqueous buffer for my cell culture experiment, but the compound precipitates. How can I avoid this?
-
Check Final Concentration: Ensure the final concentration in the aqueous buffer does not exceed its aqueous solubility limit (~0.5 mg/mL in PBS).[5]
-
Dilute Sequentially: Do not add the concentrated DMSO stock directly into a large volume of buffer. Instead, perform serial dilutions. A good practice is to add the stock solution to a small volume of media or buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that lead to precipitation.
-
Reduce Solvent Percentage: Ensure the final percentage of the organic solvent (e.g., DMSO) in your experimental medium is low (typically <0.5% or <0.1%) to avoid solvent-induced cytotoxicity.[5]
References
-
Dickschat, J. S., et al. (2011). Synthesis of Deuterated Mevalonolactone Isotopomers. European Journal of Organic Chemistry, 2011(18), 3339–3346. [Link]
-
Wikipedia. Mevalonic acid. [Link]
-
ResearchGate. (2015). Can anyone help me for preparation of mevalonate from mevalonolactone?. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mevalonic acid - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Isotopic Exchange in DL-Mevalonolactone-D4 Experiments
Welcome to your comprehensive resource for ensuring the isotopic integrity of DL-Mevalonolactone-D4 in your research. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize hydrogen-deuterium (H/D) isotopic exchange and ensure the accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a critical issue with DL-Mevalonolactone-D4?
A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where deuterium atoms on a labeled molecule, such as DL-Mevalonolactone-D4, are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, buffers).[1][2] This process, also known as back-exchange, can significantly compromise the isotopic purity of your standard.[2] For quantitative bioanalysis using methods like liquid chromatography-mass spectrometry (LC-MS), where deuterated compounds serve as ideal internal standards, this loss of isotopic enrichment can lead to inaccurate measurements and misinterpretation of data.[3][4]
Q2: What are the primary factors that drive isotopic exchange of DL-Mevalonolactone-D4?
A2: The stability of the deuterium labels on DL-Mevalonolactone-D4 is influenced by several key experimental parameters:
-
pH: The rate of H/D exchange is catalyzed by both acidic and basic conditions.[1][5] For many compounds, the minimum rate of exchange is observed at a slightly acidic pH, typically around 2.5-3.0.[1][2]
-
Temperature: Higher temperatures significantly accelerate the rate of isotopic exchange.[1][2] Maintaining low temperatures throughout your experimental workflow is crucial for preserving the isotopic integrity of your standard.[1]
-
Solvent: Protic solvents, which have a hydrogen atom bound to an oxygen or nitrogen (e.g., water, methanol), can readily donate protons and facilitate back-exchange.[1][2] Aprotic solvents (e.g., acetonitrile, DMSO) are generally preferred for stock solutions.[6]
-
Position of Deuterium Labels: The stability of deuterium atoms is highly dependent on their location within the molecule.[2][4] Labels on carbons adjacent to carbonyl groups can be more susceptible to exchange under certain conditions.[3] DL-Mevalonolactone-D4 is labeled at the 4 and 5 positions of the lactone ring.
Q3: How can I detect if my DL-Mevalonolactone-D4 is undergoing isotopic exchange?
A3: The most direct way to observe isotopic exchange is through mass spectrometry. You will typically see a time-dependent decrease in the signal intensity or peak area of your deuterated internal standard (DL-Mevalonolactone-D4) and a corresponding increase in the signal of the unlabeled analyte (DL-Mevalonolactone).[2] This can be confirmed by incubating the D4-labeled standard in your sample matrix or experimental solvent over time and analyzing aliquots at different time points.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Causes | Recommended Actions & Solutions |
| Loss of Isotopic Purity (H/D Exchange) | Use of protic solvents (e.g., water, methanol) at non-optimal pH.[6] Exposure to high temperatures in protic solvents.[6] Prolonged storage in aqueous solutions. | Solution: Whenever possible, prepare stock solutions in aprotic solvents like acetonitrile or DMSO. If aqueous solutions are necessary, use a slightly acidic buffer (pH ~3-5) and prepare them fresh before use.[6] Always store solutions at low temperatures (-20°C or -80°C).[7][8] |
| Inconsistent Analytical Results | Repeated freeze-thaw cycles of stock or working solutions.[6] Solvent evaporation from improperly sealed vials.[6] Degradation of the compound due to harsh pH or light exposure.[6] | Solution: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[6] Use high-quality, tightly sealed vials to prevent evaporation. Store all solutions protected from light, for example, in amber vials.[6] |
| Precipitation of DL-Mevalonolactone-D4 in Solution | Exceeding the solubility of the compound in the chosen solvent. Solvent composition changes during the experiment. | Solution: Refer to the manufacturer's solubility data. DL-Mevalonolactone is soluble in organic solvents like ethanol and DMSO.[8] For aqueous solutions, ensure the final concentration does not exceed its solubility limit (approx. 0.5 mg/mL in PBS, pH 7.2).[8] If precipitation occurs, gentle warming and/or sonication can aid dissolution.[7] |
Experimental Protocols
Protocol 1: Preparation and Storage of DL-Mevalonolactone-D4 Stock and Working Solutions
This protocol provides a step-by-step guide for preparing and storing DL-Mevalonolactone-D4 solutions to maintain isotopic stability.
Materials:
-
DL-Mevalonolactone-D4
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN)
-
Purified water (e.g., Milli-Q)
-
Phosphate buffer (for aqueous working solutions)
-
Sterile, amber, and tightly sealable vials
Procedure:
-
Stock Solution Preparation (Aprotic):
-
Allow the DL-Mevalonolactone-D4 neat oil to equilibrate to room temperature.
-
Dissolve the compound in anhydrous DMSO or ACN to a desired concentration (e.g., 1 mg/mL). Purge the solvent with an inert gas like nitrogen or argon before use to remove dissolved oxygen.
-
Vortex briefly to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Working Solution Preparation (Aqueous):
-
Thaw a single aliquot of the stock solution.
-
Dilute the stock solution with an appropriate buffer (e.g., phosphate buffer, pH adjusted to be slightly acidic if compatible with your experiment) to the final working concentration.
-
Prepare aqueous working solutions fresh for each experiment and do not store them for more than one day.[8]
-
Protocol 2: Minimizing Isotopic Exchange During Cell Culture Experiments
This protocol outlines best practices for using DL-Mevalonolactone-D4 in cell culture media to trace metabolic pathways.
Materials:
-
DL-Mevalonolactone-D4 working solution
-
Cell culture medium appropriate for your cell line
Procedure:
-
Media Preparation:
-
Prepare the complete cell culture medium, including serum and any other supplements.
-
Just before adding to the cells, spike the medium with the freshly prepared DL-Mevalonolactone-D4 working solution to the desired final concentration. Gently mix.
-
-
Cell Treatment:
-
Incubation and Sample Collection:
-
Incubate the cells for the desired period.
-
To halt the experiment and minimize back-exchange during sample processing, it is crucial to work quickly and at low temperatures.
-
Harvest the cells and immediately quench metabolic activity by placing them on ice or using a cold quenching buffer.
-
-
Sample Processing:
Visualizing Key Concepts
To further clarify the factors influencing isotopic exchange and the recommended experimental workflow, the following diagrams are provided.
Caption: Factors influencing H/D exchange in DL-Mevalonolactone-D4.
Caption: Workflow to minimize isotopic exchange during experiments.
References
- Benchchem. (n.d.). Principles of Deuterium Labeling in Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals.
- Benchchem. (n.d.). Technical Support Center: A Guide to Preventing H/D Back-Exchange with Deuterated Standards.
- Benchchem. (n.d.). Technical Support Center: Best Practices for Deuterated Standards in Mass Spectrometry.
- England, S. W., et al. (n.d.). MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. PMC - NIH.
- Simson Pharma Limited. (2025, May 29). Deuterated Compounds.
- Wikipedia. (n.d.). Hydrogen–deuterium exchange.
- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
- Chem-Station Int. Ed. (2015, December 8). Deuterium Labeling Reaction.
- ACS Publications. (2022, February 18). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews.
- Benchchem. (n.d.). Technical Support Center: Preventing Back-Exchange of Deuterium in Labeled Standards.
- Englander, S. W., et al. (2025, August 9). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- PubMed. (n.d.). Improving hydrogen/deuterium Exchange Mass Spectrometry by Reduction of the Back-Exchange Effect.
- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
- (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- CDN Isotopes. (n.d.). (±)-Mevalonolactone-4,4,5,5-d4.
- MedChemExpress. (n.d.). DL-Mevalonolactone ((±)-Mevalonolactone).
- Cayman Chemical. (n.d.). DL-Mevalonolactone (CAS 674-26-0).
- Benchchem. (n.d.). Technical Support Center: Picolinic Acid-d4 Stability in Solution.
- Chem-Station Int. Ed. (2024, April 27). Solvent Isotope Effect.
- QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products.
- NIH. (2021, May 18). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS.
- NIH. (n.d.). Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes.
- PMC - NIH. (n.d.). Solvent Deuterium Isotope Effects of Substrate Reduction by Nitrogenase from Azotobacter vinelandii.
- Thermo Fisher Scientific - US. (n.d.). Cell Culture Protocols.
- (n.d.). Cell Cultivation Handbook.
- PCCA. (2022, March 16). Factors That Affect the Stability of Compounded Medications. The PCCA Blog.
- NIH. (2021, June 10). H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations.
- MedChemExpress (MCE) Life Science Reagents. (n.d.). mevalonate.
- TargetMol. (n.d.). DL-Mevalonolactone.
- MedchemExpress.com. (n.d.). DL-Mevalonolactone-d7 ((±) - Stable Isotope.
- ATCC. (n.d.). Animal Cell Culture Guide.
- ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Cayman Chemical. (n.d.). PRODUCT INFORMATION.
- PubMed Central. (n.d.). The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules.
- PMC - NIH. (2022, June 21). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles.
- ResearchGate. (2025, August 6). Theoretical study of deuterium isotope effects on acid–base equilibria under ambient and hydrothermal conditions.
- Thermo Fisher Scientific - US. (n.d.). Cell Culture Media Preparation from Powder.
- ResearchGate. (2025, August 6). Temperature and pH-Dependent Stability of Mitragyna Alkaloids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Cell Culture Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. nacalai.com [nacalai.com]
- 11. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Quantitative Analysis: Comparing DL-Mevalonolactone-D4 and Non-Deuterated Mevalonolactone in Assays
In the intricate world of metabolic research and drug development, the precise quantification of endogenous molecules is paramount. Mevalonolactone, the stable lactone form of mevalonic acid, is a critical intermediate in the mevalonate pathway, which is responsible for the synthesis of cholesterol and a vast array of non-sterol isoprenoids essential for cellular function.[1][2][3] Consequently, accurately measuring its concentration in biological samples is fundamental to understanding metabolic regulation, disease pathogenesis (such as mevalonic aciduria), and the mechanism of action of drugs like statins, which inhibit HMG-CoA reductase, the pathway's rate-limiting enzyme.[2][4][5]
This guide provides an in-depth comparison between the use of a deuterated stable isotope, DL-Mevalonolactone-D4, and its non-deuterated counterpart in quantitative assays. We will explore the theoretical underpinnings, practical applications, and expected performance differences, grounded in the principles of analytical chemistry, particularly isotope dilution mass spectrometry.
The Mevalonate Pathway: The Biological Context
The journey from acetyl-CoA to cholesterol and other vital isoprenoids is a cornerstone of cellular metabolism. The enzyme HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonic acid, which exists in equilibrium with mevalonolactone.[2][4] This step is the primary point of regulation for the entire pathway. Understanding the flux through this pathway often requires precise measurement of its intermediates.
Caption: The Mevalonate Pathway, highlighting the rate-limiting step catalyzed by HMG-CoA Reductase.
The Gold Standard: Isotope Dilution Mass Spectrometry
When quantifying small molecules in complex biological matrices like plasma, urine, or cell lysates, researchers face significant challenges. Sample loss during extraction, matrix-induced ion suppression or enhancement in the mass spectrometer, and instrument variability can all lead to inaccurate results.[6][7][8]
The most robust solution to these problems is the use of a stable isotope-labeled internal standard (SIL-IS).[9][10] A SIL-IS is a version of the target analyte where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[9] For mevalonolactone, DL-Mevalonolactone-D4 serves this purpose.
The core principle is that the SIL-IS is chemically almost identical to the analyte.[7][10] It therefore behaves identically during sample preparation, chromatography, and ionization.[9][11] However, due to its greater mass, it is easily distinguished from the endogenous analyte by the mass spectrometer. Quantification is then based on the ratio of the native analyte's signal to the SIL-IS's signal. This ratio remains constant even if sample is lost or if matrix effects occur, leading to superior accuracy and precision.[6][11]
Head-to-Head Comparison in Quantitative Assays
| Feature | Non-Deuterated Mevalonolactone | DL-Mevalonolactone-D4 (Deuterated) |
| Primary Role | External standard, calibrator, biological substrate. | Internal standard for isotope dilution mass spectrometry.[12][13] |
| Use in MS Quantification | Unsuitable as an internal standard for endogenous analyte. It is indistinguishable from the target molecule. | The "gold standard" internal standard. Its mass difference allows it to be distinguished from the endogenous analyte.[6][9] |
| Correction for Matrix Effects | No. External calibration cannot account for sample-specific ion suppression or enhancement. | Yes. It co-elutes and experiences the same matrix effects as the analyte, allowing for accurate correction.[7][8][14] |
| Correction for Sample Loss | No. Cannot correct for variable recovery during extraction and sample preparation steps. | Yes. It is added at the start of the workflow and corrects for any losses throughout the process.[6][15] |
| Accuracy & Precision | Lower. Prone to variability and systematic errors introduced during sample handling. | High. Provides the most accurate and precise data by normalizing for experimental variations.[11][16] |
| Typical Application | Creating calibration curves in a clean matrix; enzyme assays measuring substrate turnover (e.g., HMG-CoA reductase activity via NADPH consumption).[4][5] | LC-MS/MS or GC-MS quantification of mevalonic acid/mevalonolactone in plasma, urine, tissues, or cell cultures.[16][17][18] |
Experimental Workflow: Quantifying Mevalonolactone in Plasma
To illustrate the practical superiority of the deuterated standard, we outline a comparative experimental workflow for quantifying mevalonolactone in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: Comparative workflow for plasma mevalonolactone quantification.
Detailed Experimental Protocol:
-
Sample Collection & Spiking:
-
Obtain human plasma samples. For this comparison, prepare six aliquots from a pooled sample.
-
Method A (Internal Standard): To three aliquots, add a precise volume of DL-Mevalonolactone-D4 solution (e.g., 10 µL of 100 ng/mL) at the very beginning of sample preparation.[15][19]
-
Method B (External Standard): The other three aliquots receive no internal standard.
-
-
Lactone Conversion & Extraction:
-
Acidify all samples with hydrochloric acid to facilitate the conversion of mevalonic acid to its lactone form.[17][18]
-
Perform protein precipitation by adding three volumes of cold acetonitrile. Vortex and centrifuge to pellet proteins.
-
Purify the resulting supernatant using a solid-phase extraction (SPE) cartridge to remove interfering substances.[17][18]
-
Elute the mevalonolactone, evaporate the solvent under a stream of nitrogen, and reconstitute the residue in a suitable mobile phase for injection.
-
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards by spiking known concentrations of non-deuterated mevalonolactone into a blank matrix (e.g., phosphate buffer or stripped plasma).
-
For Method A, each of these calibrators must also be spiked with the same fixed concentration of DL-Mevalonolactone-D4 used in the plasma samples.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 or similar reverse-phase column to separate mevalonolactone from other components.
-
Mass Spectrometry: Operate the instrument in Multiple Reaction Monitoring (MRM) mode.
-
Analyte Channel: Monitor the specific precursor-to-product ion transition for non-deuterated mevalonolactone.
-
Internal Standard Channel: Monitor the specific (heavier) precursor-to-product ion transition for DL-Mevalonolactone-D4.
-
-
-
Data Analysis:
-
Method A: For each sample and calibrator, calculate the ratio of the analyte peak area to the internal standard (D4) peak area. Construct a calibration curve by plotting these ratios against the known concentrations of the non-deuterated standards. Determine the concentration in the plasma samples from this curve.
-
Method B: Use the absolute peak area of the analyte in the plasma samples and determine the concentration by comparing it directly to the external calibration curve (which was prepared without an internal standard).
-
Anticipated Results and Performance Metrics
The use of the deuterated internal standard is expected to yield demonstrably superior data quality.
| Performance Metric | Method A (with D4-Internal Standard) | Method B (External Standard Only) | Justification |
| Mean Concentration (ng/mL) | Expected to be the most accurate reflection of the true value. | May be skewed high or low due to uncorrected matrix effects or recovery issues. | The internal standard normalizes for sample-specific variations. |
| Precision (%CV) | Low (< 5%) | High (> 15%) | The internal standard corrects for variability in sample handling and instrument response, leading to tighter grouping of replicate measurements.[11][16] |
| Assay Robustness | High | Low | The method is less susceptible to minor variations in extraction efficiency or instrument performance from day to day. |
| Confidence in Data | Very High | Moderate to Low | The self-validating nature of the internal standard method provides high confidence in the final quantitative value. |
Conclusion and Recommendation
While non-deuterated mevalonolactone is an essential reagent for preparing calibration standards and can serve as a substrate in various biological and enzymatic assays, it is fundamentally unsuitable as an internal standard for the mass spectrometric quantification of its endogenous counterpart. Its inability to be distinguished from the analyte means it cannot correct for the inevitable experimental variations that occur when working with complex biological samples.
For researchers requiring accurate, precise, and reliable quantification of mevalonolactone, the use of a high-purity, stable isotope-labeled internal standard like DL-Mevalonolactone-D4 is unequivocally the superior scientific choice. By compensating for sample loss, matrix effects, and instrument drift, it ensures data integrity and reproducibility, making it the cornerstone of robust bioanalytical methods in both basic research and advanced drug development.[7][8][9]
References
- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. Vertex AI Search.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.
- DL-Mevalonolactone | Endogenous Metabolite. TargetMol.
- Highly sensitive assay of HMG-CoA reductase activity by LC-ESI-MS/MS. PubMed.
- Mevalonic acid. Wikipedia.
- Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.
- Improved methods for the study of hepatic HMG CoA reductase: one-step isolation of mevalonolactone and rapid preparation of endoplasmic reticulum. PubMed.
- DL-Mevalonolactone | 674-26-0. ChemicalBook.
- (+-)-Mevalonolactone | C6H10O3 | CID 10428. PubChem - NIH.
- DL-Mevalonolactone | 674-26-0. TCI Chemicals.
- Determination of Urinary Mevalonic Acid Using Isotope Dilution Technique. PubMed.
- Determination of mevalonic acid in human urine as mevalonic acid lactone by gas chromatography-mass spectrometry | Request PDF. ResearchGate.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research.
- Mevalonate Pathway Analysis Service. Creative Proteomics.
- Quantification of mevalonate-5-phosphate using UPLC-MS/MS for determination of mevalonate kinase activity. PubMed.
- HMG-CoA Reductase (HMGR) Assay Kit. Sigma-Aldrich.
- Quantitative Analysis of Mevalonate in Plasma Using LC-MS/MS. Thermo Fisher Scientific.
- HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816). Assay Genie.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- HMG-CoA Reductase Activity/Inhibitor Screening Kit. Creative BioMart.
- The mevalonate coordinates energy input and cell proliferation. PMC - PubMed Central.
- Mevalonic Acid Analysis Service. Creative Proteomics.
- Mevalonate improves anti-PD-1/PD-L1 efficacy by stabilizing CD274 mRNA. PMC - NIH.
- DL-Mevalonolactone ((±)-Mevalonolactone). MedChemExpress.
- DL-Mevalonolactone (CAS 674-26-0). Cayman Chemical.
- DL-Mevalonolactone-d3 ((±)-Mevalonolactone-d3). MedChemExpress.
- DL-Mevalonolactone | CAS 674-26-0. SCBT.
- DL-Mevalonolactone. APExBIO.
- Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu.
- Deuterated internal standards and bioanalysis. AptoChem.
- Concise synthesis of deuterium-labelled proanthocyanidin metabolite 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone as an analytical tool. PMC - NIH.
- DL-Mevalonolactone - Product Data Sheet. MedChemExpress.
- DL-Mevalonolactone-d7 ((±) - Stable Isotope. MedchemExpress.com.
- DL-Mevalonolactone | CAS 674-26-0 | Cayman Chemical. Biomol.com.
- Application of mevalonolactone prevents deterioration of epidermal barrier function by accelerating the lamellar granule lipid transport system. NIH.
- Processes for conversion of biologically derived mevalonic acid. Google Patents.
Sources
- 1. DL-Mevalonolactone | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. Mevalonic acid - Wikipedia [en.wikipedia.org]
- 3. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. Concise synthesis of deuterium-labelled proanthocyanidin metabolite 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone as an analytical tool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texilajournal.com [texilajournal.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. lcms.cz [lcms.cz]
- 15. m.youtube.com [m.youtube.com]
- 16. Determination of urinary mevalonic acid using isotope dilution technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Mevalonate improves anti-PD-1/PD-L1 efficacy by stabilizing CD274 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Cross-Validation Using Mevalonolactone Isotopologues
This guide provides an in-depth comparison and methodological framework for utilizing different isotopologues of mevalonolactone to cross-validate results in metabolic flux studies. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocol recitation to explain the causal logic behind experimental design, ensuring the generation of robust and trustworthy data.
The Principle of Isotopic Cross-Validation in the Mevalonate Pathway
The mevalonate (MVA) pathway is a critical metabolic route responsible for the synthesis of cholesterol and a host of non-sterol isoprenoids essential for cellular function.[1] Quantifying the flux through this pathway is vital for understanding diseases like cancer and for developing therapeutics, such as statins, that target HMG-CoA reductase (HMGCR), the pathway's rate-limiting enzyme.[2]
Stable isotope tracing, followed by mass spectrometry, is the gold standard for measuring dynamic pathway activity.[3][4][5] We introduce a labeled precursor—in this case, an isotopologue of mevalonolactone (MVL), the stable, lactonized form of MVA—and track the incorporation of heavy isotopes into downstream metabolites.
Choosing Your Tracer: A Comparative Analysis of Mevalonolactone Isotopologues
The choice of isotopologue is the most critical decision in experimental design.[9] Different tracers offer distinct advantages and disadvantages related to mass shift, potential for kinetic isotope effects (KIEs), and chromatographic behavior. Here, we compare the two most common labeling strategies: deuterium (²H or D) and carbon-13 (¹³C).
| Isotopologue Type | Common Examples | Key Advantages | Key Considerations & Potential Drawbacks |
| Deuterated (²H) | D₃-Mevalonolactone, D₇-Mevalonolactone | - High mass shift per atom (100% increase vs. ¹H) moves the signal far from the unlabeled analyte, reducing isotopic interference.[10][11] - Often less expensive to synthesize. | - Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. If cleavage of this bond is part of a rate-limiting step, the deuterated molecule may be metabolized more slowly, potentially underestimating true flux.[10][11][12] - Chromatographic Shift: Deuterated compounds can elute slightly earlier or later than their native counterparts in reverse-phase chromatography, which can complicate quantification if not properly addressed.[13][14][15] - Label Scrambling/Loss: Deuterium atoms at certain positions can be lost through exchange reactions in biological systems.[10][13] |
| Carbon-13 (¹³C) | ¹³C₅-Mevalonolactone, ¹³C₆-Mevalonolactone | - Chemically Identical: ¹³C-labeled molecules are considered chemically and physically identical to their native ¹²C counterparts. They co-elute perfectly, providing the ideal internal standard for correcting matrix effects.[13][15] - Negligible KIE: The small mass difference between ¹³C and ¹²C (~8%) results in minimal to no kinetic isotope effect.[10][11] - Stable Label: The ¹³C-label is not subject to biological exchange or scrambling.[13] | - Lower Mass Shift: The +1 Da shift per ¹³C atom can lead to spectral overlap with the natural isotopic distribution (M+1, M+2, etc.) of the unlabeled analyte and other molecules in the matrix, requiring higher resolution mass spectrometry or careful data correction.[16] - Generally more expensive to synthesize. |
Expert Insight: For flux quantification, ¹³C-labeled tracers are generally preferred due to their chemical stability and negligible KIE.[13] However, deuterated tracers remain highly valuable, especially as internal standards in quantitative assays where absolute concentration, rather than metabolic rate, is the primary goal.[2][17][18] The key is to understand the potential for KIE with deuterated tracers and design the cross-validation experiment to detect it. If results from a ¹³C-MVL and a D₇-MVL experiment are concordant, it provides strong evidence that any KIE from the deuterium label is insignificant under the specific experimental conditions.
Experimental Design for Cross-Validation
The core principle of a cross-validation experiment is to run parallel studies where only the isotopic tracer is changed, keeping all other conditions identical.[7] This allows for a direct comparison of the labeling patterns and calculated flux rates.
Workflow Diagram
Caption: Cross-validation workflow using two different mevalonolactone isotopologues.
The Mevalonate Pathway
Sources
- 1. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometry method for the measurement of serum mevalonic acid: a novel marker of hydroxymethylglutaryl coenzyme A reductase inhibition by statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Portico [access.portico.org]
- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ukisotope.com [ukisotope.com]
- 14. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jyoungpharm.org [jyoungpharm.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to Internal Standards for Mevalonate Quantification: A Comparative Analysis of DL-Mevalonolactone-D4
For researchers, scientists, and drug development professionals engaged in the study of cholesterol biosynthesis and statin efficacy, the accurate quantification of mevalonic acid (MVA) is paramount. MVA, a key intermediate in the mevalonate pathway, serves as a critical biomarker for the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol production.[1][2] The gold-standard for MVA quantification is mass spectrometry, a technique whose reliability hinges on the proper use of internal standards. This guide provides an in-depth comparison of DL-Mevalonolactone-D4 against other common internal standards for mevalonate quantification, grounded in scientific principles and supported by established experimental protocols.
The Foundational Role of Internal Standards in Mass Spectrometry
In quantitative mass spectrometry, particularly when analyzing complex biological matrices like plasma or serum, an internal standard (IS) is indispensable.[3][4] An ideal IS is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer. Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in mass spectrometry-based metabolomics.[5] They are added to a sample in a known quantity before sample processing and serve to correct for variability at multiple stages of the analytical workflow, including:
-
Sample Extraction and Recovery: The IS compensates for any loss of the analyte during sample preparation steps.
-
Injection Volume Variations: It normalizes for inconsistencies in the amount of sample introduced into the instrument.
-
Matrix Effects: In complex biological samples, other molecules can interfere with the ionization of the target analyte, either suppressing or enhancing its signal. A co-eluting SIL-IS experiences similar matrix effects, allowing for accurate correction.[6][7]
-
Instrumental Drift: An IS helps to correct for fluctuations in the mass spectrometer's performance over time.[6]
The overarching goal is to ensure that the measured ratio of the analyte to the internal standard remains constant, regardless of these potential sources of error, thereby providing an accurate and precise quantification of the analyte.
Comparative Analysis of Internal Standards for Mevalonate Quantification
The selection of an appropriate internal standard is a critical decision in method development. For mevalonate, several isotopically labeled analogs are available. Here, we compare the most commonly used options, with a focus on DL-Mevalonolactone-D4.
| Internal Standard | Isotopic Label | Mass Shift (vs. MVA) | Key Advantages | Potential Considerations |
| DL-Mevalonolactone-D4 | Deuterium (⁴H) | +4 Da | Commercially available, provides a sufficient mass shift to avoid most isotopic overlaps. | Potential for partial chromatographic separation from the unlabeled analyte (isotopic effect), which could lead to differential matrix effects if not carefully optimized.[8] |
| DL-Mevalonolactone-D7 | Deuterium (⁷H) | +7 Da | Larger mass shift further reduces the risk of isotopic interference.[9][10] | Similar potential for chromatographic isotope effects as D4. |
| Mevalonic acid-13C,d3 | Carbon-13 & Deuterium | +4 Da | The presence of ¹³C can sometimes mitigate the chromatographic isotope effect seen with deuterium-only labels.[11] | May be less commonly available or more expensive than deuterated standards. |
| D3-Mevalonic acid | Deuterium (³H) | +3 Da | Has been successfully used in GC-MS applications.[2][12] | A smaller mass shift of +3 Da may be more susceptible to isotopic interference from the natural isotopes of mevalonate, especially in complex matrices.[13] |
Why DL-Mevalonolactone-D4 is a Strong Candidate:
DL-Mevalonolactone-D4 offers a robust balance of performance and accessibility for the routine quantification of mevalonate. A mass shift of +4 Da is generally sufficient to move the precursor and product ion signals of the internal standard away from the natural isotopic distribution of the analyte, minimizing cross-signal contribution.[13] While the potential for chromatographic isotope effects with deuterium-labeled standards is a valid concern, modern chromatographic techniques and careful method development can typically mitigate this issue, ensuring co-elution and, therefore, effective correction for matrix effects.[14]
Experimental Workflow for Mevalonate Quantification using DL-Mevalonolactone-D4
The following protocol outlines a validated approach for the quantification of mevalonic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with DL-Mevalonolactone-D4 as the internal standard. This protocol is a synthesis of established methods and adheres to the principles of bioanalytical method validation as outlined by the FDA.[15][16][17]
1. Sample Preparation (Solid-Phase Extraction)
-
Rationale: This step is crucial for removing proteins and other interfering substances from the plasma matrix, which can cause ion suppression and contaminate the analytical system. Solid-phase extraction (SPE) provides a more thorough cleanup than simple protein precipitation.
-
Procedure:
-
To 200 µL of human plasma, add 20 µL of DL-Mevalonolactone-D4 internal standard solution (concentration to be optimized during method development).
-
Vortex briefly to mix.
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elute the mevalonate and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable injection solvent (e.g., a mixture of the initial mobile phase).
-
2. LC-MS/MS Analysis
-
Rationale: Liquid chromatography separates mevalonate from other endogenous compounds, while tandem mass spectrometry provides highly selective and sensitive detection.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.[7][18]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for mevalonic acid.[7][18]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mevalonate: Monitor a specific precursor-to-product ion transition (e.g., m/z 147 -> 59).[9]
-
DL-Mevalonolactone-D4 (as Mevalonate-D4): Monitor the corresponding transition for the internal standard (e.g., m/z 151 -> 59 or another appropriate fragment).
-
-
3. Data Analysis and Quantification
-
Rationale: The use of a stable isotope-labeled internal standard allows for ratiometric quantification, which is inherently more accurate and precise than external calibration alone.
-
Procedure:
-
Generate a calibration curve by analyzing a series of calibration standards with known concentrations of mevalonate and a constant concentration of DL-Mevalonolactone-D4.
-
Plot the peak area ratio of mevalonate to DL-Mevalonolactone-D4 against the concentration of mevalonate.
-
Apply a linear regression analysis to the calibration curve.
-
For unknown samples, determine the peak area ratio of mevalonate to DL-Mevalonolactone-D4 and use the calibration curve to calculate the concentration of mevalonate.
-
dot
Sources
- 1. Liquid chromatography-tandem mass spectrometry method for the measurement of serum mevalonic acid: a novel marker of hydroxymethylglutaryl coenzyme A reductase inhibition by statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mevalonic Acid | C6H12O4 | CID 449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. texilajournal.com [texilajournal.com]
- 4. iroatech.com [iroatech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Facts and artefacts in mevalonic aciduria: development of a stable isotope dilution GCMS assay for mevalonic acid and its application to physiological fluids, tissue samples, prenatal diagnosis and carrier detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 17. moh.gov.bw [moh.gov.bw]
- 18. Validation of the LC-MS/MS method for the quantification of mevalonic acid in human plasma and determination of the matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Enzyme Secrets: A Comparative Guide to the Isotope Effect of Deuterium Labeling on Mevalonate Pathway Kinetics
For researchers, scientists, and drug development professionals navigating the intricate landscape of cellular metabolism, understanding the kinetics of enzymatic pathways is paramount. The mevalonate (MVA) pathway, a cornerstone of isoprenoid biosynthesis, is no exception.[1][2] Its products are fundamental to a vast array of cellular functions, from cholesterol homeostasis to protein prenylation, making it a critical target for therapeutic intervention.[2][3] This guide provides an in-depth, objective comparison of methodologies for studying MVA pathway kinetics, with a specialized focus on the profound insights offered by the deuterium kinetic isotope effect (KIE). We will dissect the theoretical underpinnings, present supporting experimental frameworks, and offer detailed protocols to empower your research.
The Mevalonate Pathway: A Symphony of Enzymatic Precision
The mevalonate pathway is a multi-step enzymatic cascade that converts acetyl-CoA into the essential isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[4] This pathway is tightly regulated, with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR) catalyzing the primary rate-limiting step.[3][4][5] The intricate kinetics of each enzyme in this pathway dictate the overall flux and availability of isoprenoids for downstream processes.
Figure 1: The Mevalonate Pathway.
The Kinetic Isotope Effect: A Window into Reaction Mechanisms
The kinetic isotope effect is a powerful tool for elucidating enzymatic reaction mechanisms.[6] It manifests as a change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes.[6] For the study of C-H bond cleavage, the substitution of hydrogen (¹H) with deuterium (²H or D) is particularly informative due to the significant mass difference.[6] This mass difference alters the zero-point vibrational energy of the C-H(D) bond, making the C-D bond stronger and requiring more energy to break.[7] Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step are typically slower than those involving a C-H bond.[7]
The magnitude of the KIE is expressed as the ratio of the rate constants for the light (kH) and heavy (kD) isotopes (KIE = kH/kD). A primary KIE (typically >2) is observed when the bond to the isotope is broken in the rate-determining step, while a secondary KIE (closer to 1) arises from isotopic substitution at a position not directly involved in bond cleavage.[6][7]
Comparing Methodologies: Deuterium Labeling vs. Conventional Kinetic Assays
Conventional kinetic assays, often relying on spectrophotometric or fluorometric detection of substrate consumption or product formation, provide valuable information about overall reaction rates, Michaelis-Menten parameters (Km and Vmax), and inhibitor efficacy. However, they offer limited insight into the intricacies of the catalytic mechanism itself. Deuterium labeling, in contrast, serves as a mechanistic probe, allowing us to dissect individual bond-breaking and bond-making steps.
| Feature | Conventional Kinetic Assays | Deuterium Labeling (KIE) Studies |
| Primary Output | Overall reaction rates (Vmax), substrate affinity (Km) | Kinetic Isotope Effect (kH/kD), mechanistic insights |
| Information Gained | Enzyme efficiency, inhibition constants | Identification of rate-determining steps, transition state structure |
| Experimental Complexity | Generally lower, relies on established detection methods | Higher, requires synthesis of deuterated substrates and specialized analytical techniques (MS, NMR) |
| Causality Explained | "What" is the rate of the reaction? | "Why" is the reaction proceeding at that rate? |
A Deeper Dive: Investigating HMG-CoA Reductase with Deuterium Labeling
HMG-CoA reductase catalyzes the four-electron reduction of HMG-CoA to mevalonate, a complex reaction involving two successive hydride transfers from NADPH.[5][8][9] The exact mechanism and the nature of the rate-determining step have been subjects of extensive research.[5] Deuterium labeling of the NADPH cofactor or the HMG-CoA substrate can provide critical clues.
Hypothetical Experimental Data:
While direct experimental KIE data for deuterated substrates with mevalonate pathway enzymes is not abundant in publicly available literature, we can construct a hypothetical scenario based on well-established principles of KIEs in similar enzymatic reactions to illustrate the expected outcomes.
| Substrate/Cofactor | Enzyme | Parameter | Value (Hypothetical) | Interpretation |
| HMG-CoA | HMG-CoA Reductase | Vmax (µmol/min/mg) | 1.5 | Baseline activity |
| [3,3-²H₂]-HMG-CoA | HMG-CoA Reductase | Vmax (µmol/min/mg) | 1.45 | Small secondary KIE, C-H bond at C3 is not broken in the rate-determining step. |
| NADPH | HMG-CoA Reductase | kH/kD | 1.0 | No primary KIE with deuterated NADPH, suggesting hydride transfer may not be the sole rate-limiting step. |
| Mevalonate | Mevalonate Kinase | kH/kD | ~1 | No significant KIE expected as no C-H bond is broken during phosphorylation. |
| Mevalonate-5-diphosphate | Mevalonate Diphosphate Decarboxylase | kH/kD | >1 (if C-H bond cleavage is involved in the decarboxylation mechanism) | A significant KIE would suggest that a proton abstraction is part of the rate-determining decarboxylation step. |
Experimental Protocol: Probing the HMG-CoA Reductase Mechanism with Deuterium Labeling
This protocol outlines a representative experiment to determine the primary KIE of HMG-CoA reductase using deuterated NADPH. This is a self-validating system as the comparison between the deuterated and non-deuterated substrates under identical conditions provides a clear and internally controlled result.
Objective: To determine if the hydride transfer from NADPH is the rate-determining step in the HMG-CoA reductase-catalyzed reaction.
Materials:
-
Purified, recombinant HMG-CoA reductase
-
HMG-CoA
-
NADPH
-
[4R-²H]-NADPH (deuterated NADPH)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT)
-
Quenching solution (e.g., perchloric acid)
-
LC-MS/MS system
Workflow Diagram:
Figure 2: Experimental workflow for KIE analysis.
Step-by-Step Methodology:
-
Reaction Setup: Prepare two sets of reaction mixtures in triplicate. Each reaction should contain the reaction buffer, a fixed concentration of HMG-CoA reductase, and a saturating concentration of HMG-CoA. To one set of tubes, add NADPH to a final concentration of, for example, 200 µM. To the other set, add [4R-²H]-NADPH to the same final concentration.
-
Causality: Using saturating substrate concentrations ensures that the observed rate is Vmax and not limited by substrate binding.
-
-
Reaction Initiation and Incubation: Pre-warm the reaction mixtures to 37°C. Initiate the reaction by adding a stock solution of HMG-CoA. Incubate the reactions at 37°C.
-
Time-Course Sampling and Quenching: At defined time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot from each reaction tube and immediately add it to a tube containing a quenching solution (e.g., 1 M perchloric acid) to stop the reaction.
-
Trustworthiness: A time-course experiment is crucial to ensure that the initial reaction velocity is measured, which is essential for accurate kinetic analysis.
-
-
Sample Preparation for Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a clean tube for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of mevalonate produced. The method should be optimized for the separation and detection of mevalonate.
-
Authoritative Grounding: LC-MS/MS is the gold standard for quantifying metabolites in complex mixtures due to its high sensitivity and specificity.[10]
-
-
Data Analysis and KIE Calculation:
-
Plot the concentration of mevalonate produced over time for both the NADPH and [4R-²H]-NADPH reactions.
-
Determine the initial reaction velocity (V₀) for each reaction from the linear portion of the progress curves.
-
Calculate the rate constants, kH and kD, from the respective initial velocities.
-
The kinetic isotope effect is then calculated as KIE = kH / kD.
-
Alternative Methodologies: A Broader Perspective
While deuterium labeling provides unparalleled mechanistic detail, other techniques are valuable for studying different aspects of mevalonate pathway kinetics.
-
Stable Isotope (¹³C) Metabolic Flux Analysis: This technique uses ¹³C-labeled precursors (e.g., glucose or acetate) to trace the flow of carbon through the mevalonate pathway.[11] By analyzing the mass isotopomer distribution of downstream metabolites using mass spectrometry, researchers can quantify the relative flux through different branches of the pathway.[11] This method is powerful for understanding how the pathway is regulated under different physiological conditions.
-
Radioisotope Labeling: Using radiolabeled substrates (e.g., [¹⁴C]-HMG-CoA) allows for highly sensitive detection of enzyme activity and can be used in crude cell lysates or tissue homogenates.[10] However, the safety considerations and disposal of radioactive waste are significant drawbacks.
-
NMR Spectroscopy: NMR can be used to monitor the conversion of substrates to products in real-time without the need for quenching the reaction.[12] It can also be used to determine the position of isotopic labels in molecules, which is valuable for mechanistic studies.[13] However, NMR is generally less sensitive than mass spectrometry.[14]
Conclusion: Choosing the Right Tool for the Scientific Question
The choice of methodology for studying mevalonate pathway kinetics depends on the specific research question. For a comprehensive understanding of enzyme mechanism and the identification of rate-determining steps, the deuterium kinetic isotope effect is an indispensable tool. When the goal is to quantify the overall flux through the pathway and its regulation within a cellular context, stable isotope metabolic flux analysis is more appropriate. Conventional kinetic assays remain essential for initial characterization of enzyme activity and inhibitor screening. By understanding the strengths and limitations of each approach, researchers can design robust experiments that will continue to unravel the complexities of the mevalonate pathway and pave the way for novel therapeutic strategies.
References
-
Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling. Scientific Reports. [Link]
-
Metabolic exchange between pathways for isoprenoid synthesis and implications for biosynthetic hydrogen isotope fractionation. ResearchGate. [Link]
-
Substrate and inhibitor specificity of mevalonate kinase determined with substrate analogues. PubMed. [Link]
-
Kinetic characterization of an oxidative, cooperative HMG-CoA reductase from Burkholderia cenocepacia. PubMed. [Link]
-
Some new aspects of isoprenoid biosynthesis in plants--a review. PubMed. [Link]
-
Structural features and domain movements controlling substrate binding and cofactor specificity in class II HMG-CoA reductase. National Institutes of Health. [Link]
-
Kinetic Isotope Effects in Organic Chemistry. Macmillan Group. [Link]
-
Parallel and Competitive Pathways for Substrate Desaturation, Hydroxylation and Radical Rearrangement by the Non-heme Diiron Hydroxylase AlkB. PMC. [Link]
-
Mechanism of mevalonate pyrophosphate decarboxylase: evidence for a carbocationic transition state. PubMed. [Link]
-
Identification of catalytic residues in human mevalonate kinase. PubMed. [Link]
-
The use of isotope effects to determine enzyme mechanisms. PubMed. [Link]
-
Isoprenoid biosynthesis in Archaea--biochemical and evolutionary implications. PubMed. [Link]
-
Isotope Effects Kinetic Isotope Effects (K.I.E.): the rate of a reaction changes with an isotopic substitution At fir. Unknown Source. [Link]
-
Applying asymptotic methods to synthetic biology: Modelling the reaction kinetics of the mevalonate pathway. National Institutes of Health. [Link]
-
Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. National Institutes of Health. [Link]
-
A rapid and sensitive GC-MS/MS method to measure deuterium labeled deoxyadenosine in DNA from limited mouse cell populations. National Institutes of Health. [Link]
-
Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Unknown Source. [Link]
-
Kinetic isotope effect. Wikipedia. [Link]
-
Crystal structure of mevalonate 3,5-bisphosphate decarboxylase reveals insight into the evolution of decarboxylases in the mevalonate metabolic pathways. National Institutes of Health. [Link]
-
Structural analysis of mevalonate-3-kinase provides insight into the mechanisms of isoprenoid pathway decarboxylases. PubMed Central. [Link]
-
Mevalonate kinase. Wikipedia. [Link]
-
Kinetic Isotope Effects. Chemistry LibreTexts. [Link]
-
Structural Features and Domain Movements Controlling Substrate Binding and Cofactor Specificity in Class II HMG-CoA Reductase. PubMed. [Link]
-
NMR Methods for Kinetic Analysis. ResearchGate. [Link]
-
Real‐Time NMR Spectroscopy for Studying Metabolism. PMC. [Link]
-
Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. PMC. [Link]
-
Synthesis of Caged HMG-CoA Reductase Substrates for Elucidation of Cellular Pathways. DOI. [Link]
-
Deuterium MR spectroscopy: potential applications in oncology research. PMC. [Link]
-
Product Deuterium Isotope Effects for Orotidine 5'-Monophosphate Decarboxylase: Effect of Changing Substrate and Enzyme Structure on the Partitioning of the Vinyl Carbanion Reaction Intermediate. National Institutes of Health. [Link]
-
Thermostable Enzyme Variants in the Lower Mevalonate Pathway Improve Isoprenoid Production by Cell-Free Biocatalysis. PMC. [Link]
-
The Increasingly Complex Mechanism of HMG-CoA Reductase. PMC. [Link]
-
Deuterium magnetic resonance: theory and application to lipid membranes. CORE. [Link]
-
An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia. MDPI. [Link]
-
Lawrence Berkeley National Laboratory. eScholarship.org. [Link]
-
Enzymes of the mevalonate pathway of isoprenoid biosynthesis. PubMed. [Link]
-
Use of multiple isotope effects to study the mechanism of 6-phosphogluconate dehydrogenase. PubMed. [Link]
-
Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes. PMC. [Link]
-
NMR Spectroscopy for Metabolomics Research. MDPI. [Link]
-
Quantitation of Positional isomers of deuterium-labeled glucose by gas chromatography/mass spectrometry. ResearchGate. [Link]
-
Application of Gas Chromatography-Tandem Mass Spectrometry (GC/MS/MS) for the Analysis of Deuterium Enrichment of Water. PMC. [Link]
-
Key Enzymes for the Mevalonate Pathway in the Cardiovascular System. PubMed. [Link]
-
Mevalonate pathway: a review of clinical and therapeutical implications. PubMed. [Link]
-
Membrane-bound domain of HMG CoA reductase is required for sterol-enhanced degradation of the enzyme. PubMed. [Link]
Sources
- 1. Enzymes of the mevalonate pathway of isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mevalonate pathway: a review of clinical and therapeutical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Key Enzymes for the Mevalonate Pathway in the Cardiovascular System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applying asymptotic methods to synthetic biology: Modelling the reaction kinetics of the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Increasingly Complex Mechanism of HMG-CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Structural features and domain movements controlling substrate binding and cofactor specificity in class II HMG-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real‐Time NMR Spectroscopy for Studying Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NMR Spectroscopy for Metabolomics Research [mdpi.com]
A Comparative Analysis of Mevalonate Flux in Different Cell Lines Using D4-Mevalonolactone
This guide provides a comprehensive comparison of mevalonate (MVA) pathway flux across different cell lines, utilizing D4-mevalonolactone as a stable isotope tracer. We will delve into the scientific rationale behind this technique, present illustrative comparative data, and provide detailed protocols for its application. This document is intended for researchers, scientists, and drug development professionals interested in quantifying the activity of the mevalonate pathway, a critical metabolic route implicated in various physiological and pathological processes, including cancer.
The Mevalonate Pathway: A Central Hub of Cellular Metabolism
The mevalonate pathway is a vital biosynthetic pathway responsible for the production of cholesterol and a variety of non-sterol isoprenoids. These molecules are essential for numerous cellular functions, including the maintenance of cell membrane integrity, post-translational modification of proteins (prenylation), and the synthesis of coenzyme Q10, dolichol, and heme-A. The pathway commences with the conversion of acetyl-CoA to mevalonate, a reaction catalyzed by HMG-CoA reductase (HMGCR), which is the rate-limiting enzyme of this cascade.
Given its central role, it is not surprising that dysregulation of the mevalonate pathway is associated with several diseases. Notably, many cancer cells exhibit an upregulated mevalonate pathway to meet the high demands of rapid proliferation and survival. This has rendered the pathway an attractive target for therapeutic intervention, with statins, HMGCR inhibitors, being a prime example. Therefore, the ability to accurately measure the flux through this pathway is paramount for both basic research and drug discovery.
Measuring Mevalonate Flux with D4-Mevalonolactone
Stable isotope tracing is a powerful technique to elucidate the activity of metabolic pathways. By introducing a labeled substrate, researchers can track its incorporation into downstream metabolites, providing a dynamic measure of pathway flux. D4-mevalonolactone, a deuterated analog of mevalonolactone (the cyclic form of mevalonic acid), serves as an excellent tracer for the mevalonate pathway. Once it enters the cell, it is converted to D4-mevalonate and subsequently metabolized, allowing for the quantification of newly synthesized downstream products by mass spectrometry.
The workflow for a D4-mevalonolactone tracing experiment is conceptually straightforward and is depicted in the diagram below.
Caption: Experimental workflow for mevalonate flux analysis using D4-mevalonolactone.
Comparative Mevalonate Flux in Different Cell Lines: An Illustrative Analysis
To demonstrate the utility of D4-mevalonolactone in comparative studies, we present hypothetical yet representative data on mevalonate flux in three distinct cell lines: a breast cancer cell line (MCF-7), a human embryonic kidney cell line (HEK293), and a primary human fibroblast cell line. Cancer cells are known to have a higher metabolic rate to support their rapid growth, and this is often reflected in an elevated mevalonate pathway activity.
| Cell Line | Cell Type | Basal Mevalonate Flux (pmol/μg protein/hr) | Statin-Treated Mevalonate Flux (pmol/μg protein/hr) |
| MCF-7 | Breast Cancer | 15.8 ± 1.2 | 2.1 ± 0.3 |
| HEK293 | Embryonic Kidney | 8.2 ± 0.7 | 1.5 ± 0.2 |
| Primary Fibroblasts | Normal Connective Tissue | 3.5 ± 0.4 | 0.8 ± 0.1 |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to reflect expected trends based on the known biology of these cell lines. Actual experimental results may vary.
As illustrated, the cancer cell line, MCF-7, exhibits a significantly higher basal mevalonate flux compared to the non-cancerous HEK293 and primary fibroblast cell lines. This is consistent with the literature suggesting an increased reliance of cancer cells on the mevalonate pathway for the synthesis of essential molecules for proliferation and survival. Treatment with a statin, a potent inhibitor of HMG-CoA reductase, dramatically reduces the mevalonate flux in all cell lines, underscoring the on-target effect of this class of drugs.
Visualizing the Mevalonate Pathway
The following diagram illustrates the key steps of the mevalonate pathway and the entry point of our D4-mevalonolactone tracer.
Verifying Target Engagement of Mevalonate Pathway Inhibitors: A Comparative Guide for Researchers
In the landscape of drug discovery, particularly for oncology and inflammatory diseases, the mevalonate (MVA) pathway presents a compelling therapeutic target.[1] Its dysregulation is implicated in a variety of cancers, including breast, prostate, and pancreatic cancer, as well as in inflammatory conditions.[1][2] The pathway's primary function is the synthesis of cholesterol and essential isoprenoid precursors, namely farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are crucial for protein prenylation, a post-translational modification vital for the function of key signaling proteins like Ras and Rho GTPases.[3][4] Consequently, inhibitors of the MVA pathway, such as statins, have garnered significant interest for their anti-cancer and anti-inflammatory properties.[3]
However, the successful development of novel MVA pathway inhibitors hinges on the robust verification of target engagement—confirming that the therapeutic agent interacts with its intended molecular target within a cellular context. This guide provides an in-depth comparison of prevalent methodologies for verifying the target engagement of MVA pathway inhibitors, offering insights into the rationale behind experimental choices to empower researchers in drug development.
The Mevalonate Pathway: A Critical Hub in Cellular Metabolism
The mevalonate pathway is a multi-step enzymatic cascade that converts acetyl-CoA into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the foundational building blocks for all isoprenoids. A key regulatory step is the conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGCR), the primary target of statins.[1] Downstream, FPP and GGPP are synthesized, which, in addition to being precursors for cholesterol, are essential for the prenylation of a multitude of proteins. This modification anchors them to cellular membranes, a prerequisite for their involvement in signal transduction pathways governing cell growth, differentiation, and survival.[4]
Caption: Workflow for a Spectrophotometric HMG-CoA Reductase Activity Assay.
Quantification of FPP and GGPP by LC-MS/MS
This method allows for the sensitive and specific quantification of intracellular FPP and GGPP levels. [5] Principle: Cellular lipids are extracted, and FPP and GGPP are separated by liquid chromatography and quantified by tandem mass spectrometry.
Materials:
-
Cell culture reagents
-
Test inhibitor compounds
-
LC-MS/MS system
-
Reagents for lipid extraction (e.g., methanol, chloroform)
-
Internal standards for FPP and GGPP
Procedure:
-
Cell Treatment and Harvesting: Culture cells to the desired confluency and treat with the test inhibitor or vehicle control for the desired time. Harvest cells by scraping and wash with ice-cold PBS.
-
Lipid Extraction: Resuspend the cell pellet in a methanol/chloroform/water mixture and vortex vigorously. Centrifuge to separate the phases. Collect the organic phase containing the lipids.
-
Sample Preparation: Dry the extracted lipids under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis. Add internal standards.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable chromatography column and gradient to separate FPP and GGPP. Detect and quantify the analytes using multiple reaction monitoring (MRM) mode.
-
Data Analysis: Generate a standard curve using known concentrations of FPP and GGPP. Quantify the levels of FPP and GGPP in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.
Protein Prenylation Assay (Fluorescent Reporter)
This high-content imaging assay provides a functional readout of MVA pathway inhibition. [6] Principle: A fluorescent protein (e.g., GFP) is tagged with a prenylation motif (e.g., from H-Ras). In untreated cells, the GFP reporter is prenylated and localizes to the plasma membrane. Inhibition of the MVA pathway prevents prenylation, causing the GFP to be distributed throughout the cytoplasm and nucleus. [6] Materials:
-
Cells stably expressing a prenylation reporter (e.g., GFP-CAAX)
-
96- or 384-well imaging plates
-
Test inhibitor compounds
-
High-content imaging system
-
Image analysis software
Procedure:
-
Cell Seeding and Treatment: Seed the reporter cells in imaging plates and allow them to adhere. Treat the cells with a dilution series of the test inhibitor or vehicle control.
-
Incubation: Incubate the cells for a sufficient time to allow for changes in protein prenylation (e.g., 24-48 hours).
-
Imaging: Acquire images of the cells using a high-content imaging system. Use channels for both the GFP reporter and a nuclear stain (e.g., Hoechst) to identify individual cells and nuclei.
-
Image Analysis: Use image analysis software to quantify the localization of the GFP signal. A common metric is the ratio of cytoplasmic to membrane fluorescence intensity.
-
Data Analysis: Plot the change in GFP localization as a function of inhibitor concentration to determine the EC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA provides direct evidence of target engagement in a cellular environment. [7] Principle: The binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability. This stabilization can be detected by heating cells to various temperatures and measuring the amount of soluble protein remaining. [8] Materials:
-
Cell culture reagents
-
Test inhibitor compounds
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Reagents for cell lysis and protein quantification (e.g., Western blot, ELISA)
-
Antibody specific to the target protein (e.g., HMGCR)
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures using a thermal cycler (e.g., 40-70°C for 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the supernatant using Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion: An Integrated Approach to Target Validation
Verifying the target engagement of mevalonate pathway inhibitors is a multifaceted process that requires a thoughtful selection of complementary assays. While direct enzymatic assays are invaluable for initial screening and potency determination, they may not fully recapitulate the complexities of the cellular environment. [9]The quantification of downstream metabolites like FPP and GGPP and the assessment of functional consequences such as protein prenylation provide crucial insights into the on-target effects of an inhibitor within a cellular context.
Ultimately, the Cellular Thermal Shift Assay (CETSA) offers a powerful and direct method to confirm target engagement in physiologically relevant settings, including intact cells and tissues. [7][8]By providing unequivocal evidence of a physical interaction between the inhibitor and its target, CETSA can bridge the gap between biochemical activity and cellular efficacy, thereby de-risking drug development programs. An integrated approach, leveraging the strengths of each of these methodologies, will provide the most comprehensive and robust validation of target engagement for novel mevalonate pathway inhibitors.
References
- Alberts, A. W., Chen, J., Kuron, G., Hunt, V., Huff, J., Hoffman, C., ... & Patchett, A. (1980). Mevinolin: a highly potent competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase and a cholesterol-lowering agent. Proceedings of the National Academy of Sciences, 77(7), 3957-3961.
- Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
-
Assay Genie. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
- Casey, P. J., & Seabra, M. C. (1996). Protein prenyltransferases. Journal of Biological Chemistry, 271(10), 5289-5292.
- Liao, J. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(9), 3789.
- Alirezaie, J., & Fazel, A. (2020). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(8), 835-845.
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
- Vainio, M. J., Härmä, H., & Kivelä, J. (2008). High-content assay to study protein prenylation. Journal of biomolecular screening, 13(8), 734-742.
- Jensen, A. J., Gays, F., & Schou, C. (2015). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ASSAY and Drug Development Technologies, 13(8), 454-463.
- Shaw, J., Dai, Z., Chang, L., & Dai, L. (2019). CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins. ACS chemical biology, 14(9), 2007-2015.
- Hennig, A. (2010).
- Dai, L., & Shaw, J. (2019). CETSA beyond Soluble Targets: A Broad Application to Multipass Transmembrane Proteins. ACS Chemical Biology, 14(9), 2007-2015.
- Clendening, J. W., & Penn, L. Z. (2012).
- Vasta, J. D., & Robers, M. B. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS chemical biology, 15(3), 575-577.
- Chhonker, Y. S., Bala, V., Kumar, A., Kumar, D., & Murry, D. J. (2020). Mean stability of the GPP, FPP and GGPP at different storage conditions in human plasma. Bioanalysis, 12(15), 1047-1057.
- Uitdehaag, J. C., de Man, J., Willemsen-Seegers, N., Prinsen, M. B., de Vet, S. C., Buijsman, R. C., ... & van der Vliet, A. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1435-1448.
- Ortiz-Sánchez, E., Villalobos-Vindas, J. M., & Valverde-Muñoz, K. (2020). Mevalonate pathway as a novel target for the treatment of metastatic gastric cancer. Oncology letters, 20(6), 1-1.
- Gagain, M. Y., Harris, P. A., & Badiola, K. A. (2022).
- Patricelli, M. P., & Cravatt, B. F. (2012). Determining target engagement in living systems.
-
Pelago Bioscience. (2017, October 5). CETSA® - What, Why and When [Video]. YouTube. [Link]
-
Adam, S. (2016, June 10). Does anyone have a protocol for measuring HMG-CoA reductase activity on crude cell lysates? ResearchGate. Retrieved from [Link]
- Gaieb, Z., & Tautermann, C. S. (2018). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(8), 755-763.
-
Pelago Bioscience. (2021, April 19). CETSA® - True Target Engagement. [Video]. YouTube. [Link]
- Kasai, N., Ieiri, I., & Maeda, K. (2005). Highly sensitive assay of HMG-CoA reductase activity by LC-ESI-MS/MS. Journal of lipid research, 46(5), 1083-1089.
- Mullen, P. J., Yu, R., Longo, J., Archer, M. C., & Penn, L. Z. (2016). The mevalonate pathway, a metabolic target in cancer therapy. Cancers, 8(11), 102.
-
Wiley Analytical Science. (2022, June 7). Simple statin analysis with LC-MS/MS. Retrieved from [Link]
- Uitdehaag, J. C. M., de Man, J., Willemsen-Seegers, N., Prinsen, M. B. W., de Vet, S. C. T., Buijsman, R. C., ... & van der Vliet, A. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1435-1448.e7.
- McGregor, F., & Fruman, D. A. (2021). Targeting the Mevalonate Pathway in Cancer. Pharmacology & therapeutics, 225, 107843.
- Avnet, S., & Lemma, S. (2022).
- Brown, M. S., & Goldstein, J. L. (1980). Multivalent feedback regulation of HMG CoA reductase, a control mechanism coordinating isoprenoid synthesis and cell growth. The Journal of lipid research, 21(5), 505-517.
- Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay-CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 237–249.
- Barja, M. V., & Rodríguez-Concepción, M. (2020). Calibration curves for quantification of GPP, FPP, and GGPP measured by LC–MS/MS under the conditions described. Methods in Molecular Biology, 115-125.
- Vuckovic, D., de la Torre, R., & Joglar, J. (2023). Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method. Metabolites, 13(5), 599.
- Robers, M. B., & Vasta, J. D. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS chemical biology, 15(3), 575-577.
- DeBose-Boyd, R. A. (2025).
-
Assay Genie. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
- Wu, Y. W., & Wessjohann, L. A. (2009). Design and synthesis of fluorescent probes for protein prenylation. Methods in enzymology, 462, 49-65.
-
Takara Bio. (n.d.). Capturem™ Protein A 96-Well Plate Protocol-At-A-Glance. Retrieved from [Link]
Sources
- 1. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting tumor cell metabolism via the mevalonate pathway: Two hits are better than one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. High-content assay to study protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pelagobio.com [pelagobio.com]
- 8. CETSA [cetsa.org]
- 9. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pathway-Specific Analysis: Leveraging DL-Mevalonolactone-D4 for Unambiguous Flux Confirmation
Audience: Researchers, scientists, and drug development professionals engaged in metabolic pathway analysis, particularly within oncology, immunology, and cardiovascular disease.
Objective: This guide provides an in-depth, objective comparison of DL-Mevalonolactone-D4 against alternative methods for elucidating pathway-specific effects within the mevalonate (MVA) pathway. We will explore the causality behind experimental design, present supporting data, and offer validated protocols to ensure scientific rigor.
The Mevalonate Pathway: A Critical Hub Beyond Cholesterol
The mevalonate pathway is a fundamental metabolic cascade essential for the synthesis of a diverse array of biomolecules crucial for cellular function.[1][2] While historically recognized for its central role in cholesterol production, its significance extends far beyond this single endpoint.[3][4][5] The pathway produces two key five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[6] These molecules are precursors to both sterol isoprenoids (like cholesterol) and a vital class of non-sterol isoprenoids.[1]
Non-sterol isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are indispensable for the post-translational modification of small GTPases (e.g., Ras, Rho), a process known as prenylation, which is critical for proper protein localization and signal transduction.[7][8] Furthermore, the pathway yields ubiquinone (Coenzyme Q10), a key component of the mitochondrial electron transport chain, and dolichol, required for protein glycosylation.[1][9]
Given this branching and the critical nature of its products, dysregulation of the MVA pathway is implicated in numerous pathologies, including cancer, autoimmune disorders, and cardiovascular disease.[3][7][8] Consequently, accurately measuring the flux through this pathway—and determining how therapeutics modulate it—is of paramount importance.
Caption: The branched Mevalonate (MVA) Pathway.
The Challenge: Discerning Pathway-Specific Flux
A common experimental goal is to determine if a compound inhibits a specific enzyme, such as HMG-CoA reductase (HMGCR), the pathway's rate-limiting step and the target of statin drugs.[8][10] However, a simple reduction in a downstream product like cholesterol is not definitive proof of on-target HMGCR activity. The observed effect could be due to upstream substrate depletion, inhibition of a different downstream enzyme, or even off-target effects on cell viability.
To achieve unambiguous confirmation of pathway-specific modulation, a method is required that can trace the flow of metabolites—the metabolic flux—directly through the pathway in an intact cellular system. This is where stable isotope labeling, coupled with mass spectrometry, provides unparalleled insight.
DL-Mevalonolactone-D4: The Gold Standard for Specificity
DL-Mevalonolactone-D4 is the deuterated (a stable, heavy isotope of hydrogen) form of mevalonolactone, a cell-permeable precursor to mevalonate.[11][12] Once inside the cell, it is hydrolyzed to form mevalonate-D4, which then enters the MVA pathway. The four deuterium atoms act as a metabolic tracer, increasing the mass of the molecule and all subsequent downstream products by 4 Daltons. This mass shift is easily detected by mass spectrometry (MS), allowing researchers to distinguish metabolites generated from the exogenously supplied tracer from the endogenous, unlabeled pool.[13][14]
This approach forms the basis of Stable Isotope Dilution Analysis (SIDA), a powerful technique for precise quantification and flux measurement.[15][16][17] By measuring the ratio of labeled to unlabeled metabolites over time, one can directly calculate the rate of synthesis and confirm that a therapeutic agent is acting on the intended pathway.
Comparative Analysis of Methodologies
To understand the unique advantages of using DL-Mevalonolactone-D4, it is essential to compare it with alternative methods for studying the MVA pathway.
| Methodology | Principle | Specificity | Cellular Context | Key Advantages | Limitations |
| DL-Mevalonolactone-D4 | Stable isotope tracing from a mid-pathway intermediate.[13][14] | Very High: Bypasses acetyl-CoA pool, specifically interrogates MVA pathway flux. | Intact Cells: Reflects true metabolic activity in a physiological state. | Non-radioactive, highly specific, enables precise quantification via SIDA.[17] | Requires LC-MS/MS; cost of labeled standard. |
| ¹³C-Glucose/Acetate Tracing | Stable isotope tracing from primary carbon sources.[18][19] | Low: Labels all acetyl-CoA-derived pathways (fatty acids, etc.), complicating data interpretation for a specific pathway. | Intact Cells: Provides a global view of central carbon metabolism. | Excellent for systems-level metabolic flux analysis (MFA).[20] | Lacks specificity for MVA pathway; complex data analysis. |
| HMGCR Enzyme Activity Assay | In vitro measurement of HMGCR converting HMG-CoA to mevalonate, often via NADPH consumption.[10][21] | High (for the enzyme): Directly measures the activity of HMGCR. | Cell Lysates/Purified Enzyme: Lacks physiological context (e.g., substrate availability, feedback). | Rapid, high-throughput, does not require MS.[22][23] | Does not measure pathway flux in living cells; prone to artifacts. |
| Radioisotope Tracing (e.g., ³H-MVA) | Radioactive isotope tracing. | Very High: Similar specificity to stable isotope MVA tracers. | Intact Cells: Can provide sensitive flux measurements. | High sensitivity. | Requires handling of radioactive materials, specialized disposal, less structural information from detectors. |
Causality in Experimental Choice: Choosing DL-Mevalonolactone-D4 is a decision for specificity. While ¹³C-glucose can tell you if central carbon metabolism is altered, it cannot definitively prove that flux through the MVA pathway itself is inhibited. An observed decrease in labeled cholesterol after ¹³C-glucose tracing could be due to a block at HMGCR or, equally, a diversion of the acetyl-CoA pool towards other pathways. By introducing the label after the acetyl-CoA hub, DL-Mevalonolactone-D4 eliminates this ambiguity, providing a direct readout of the metabolic activity within the isoprenoid synthesis branch.
Experimental Workflow: A Self-Validating Protocol
The following protocol outlines a robust, self-validating experiment to confirm the effect of a putative HMGCR inhibitor (e.g., a statin) on the MVA pathway using DL-Mevalonolactone-D4.
Caption: Experimental workflow for pathway flux analysis.
Step-by-Step Methodology
-
Cell Culture: Seed a relevant cell line (e.g., HepG2 for cholesterol metabolism) in 6-well plates. Grow to approximately 70-80% confluency.
-
Pre-treatment: Replace the medium with fresh medium containing either the test compound (e.g., 10 µM Atorvastatin) or a vehicle control (e.g., DMSO). Incubate for 1-2 hours to allow for target engagement.
-
Labeling: Add a working concentration of DL-Mevalonolactone-D4 (typically 10-50 µM) to the medium of all wells.
-
Time Course: Harvest cells at various time points (e.g., 0, 4, 8, 24 hours) to monitor the kinetics of label incorporation.
-
Metabolite Extraction:
-
Quickly aspirate the medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 1 mL of ice-cold, MS-grade 80% methanol to quench all enzymatic activity and lyse the cells.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and vortex thoroughly.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
-
Sample Preparation: Transfer the supernatant (containing the metabolites) to a new tube. Evaporate the solvent using a vacuum concentrator. Reconstitute the dried metabolite pellet in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
-
LC-MS/MS Analysis:
-
Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Use a suitable chromatography method (e.g., reverse-phase C18 column) to separate the metabolites of interest.[24]
-
Set up a Multiple Reaction Monitoring (MRM) method on the mass spectrometer to detect the specific mass transitions for both the unlabeled (M+0) and labeled (M+4) versions of your target metabolites (e.g., Mevalonate, FPP, GGPP).
-
Data Interpretation & Expected Results
The primary output is the fractional labeling, calculated as: (Peak Area of Labeled Metabolite) / (Peak Area of Labeled + Unlabeled Metabolite) * 100%.
| Metabolite | Condition | Fractional Labeling (%) at 24h (Hypothetical Data) | Interpretation |
| Mevalonate | Vehicle Control | 95% | The tracer is efficiently taken up and converted. |
| Statin-Treated | 95% | Statin acts downstream of MVA formation; uptake is unaffected. | |
| Cholesterol | Vehicle Control | 40% | Active de novo synthesis from the MVA tracer is occurring. |
| Statin-Treated | 5% | Confirmed on-target effect. The flux from mevalonate to cholesterol is significantly inhibited. |
This data provides a self-validating system. The high labeling of mevalonate in both conditions confirms that cell permeability and the initial conversion step are intact. The dramatic drop in labeled cholesterol only in the statin-treated group provides unambiguous evidence that the drug is inhibiting the pathway downstream of mevalonate formation, consistent with HMGCR inhibition.
Conclusion: A Commitment to Scientific Integrity
In the pursuit of developing novel therapeutics, methodological rigor is non-negotiable. While simpler assays have their place, they cannot provide the definitive, physiologically relevant evidence of pathway modulation that is achievable with stable isotope tracing in intact cells.
References
-
Buhaescu, I., & Izzedine, H. (2007). Mevalonate pathway: a review of clinical and therapeutical implications. Clinical Biochemistry. [Link]
-
MetwareBio. (n.d.). The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms. MetwareBio Website. [Link]
-
Mullen, P. J., et al. (2016). The mevalonate pathway, a metabolic target in cancer therapy. Frontiers in Oncology. [Link]
-
Mazein, A., et al. (2013). A comprehensive machine-readable view of the mammalian cholesterol biosynthesis pathway. Biochemical Pharmacology. [Link]
-
Reactome. (n.d.). Cholesterol biosynthesis. Reactome Pathway Database. [Link]
-
ResearchGate. (n.d.). Cholesterol biosynthesis pathway and gene expression identified through RNA-seq. ResearchGate. [Link]
-
Marcuzzi, A., et al. (2015). Mevalonate Pathway Blockade, Mitochondrial Dysfunction and Autophagy: A Possible Link. International Journal of Molecular Sciences. [Link]
-
Cerqueira, N. M. F. S. A., et al. (2016). Cholesterol Biosynthesis: A Mechanistic Overview. Biochemistry. [Link]
-
News-Medical.Net. (2020). An Overview of the Cholesterol Biosynthesis Pathway. News-Medical.Net. [Link]
-
Heux, S., et al. (2019). Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling. Metabolomics. [Link]
-
Boi, M., et al. (2015). Rapid reverse phase-HPLC assay of HMG-CoA reductase activity. Journal of Lipid Research. [Link]
-
Wada, K., et al. (2017). 13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli. Journal of Bioscience and Bioengineering. [Link]
-
Assay Genie. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric). Assay Genie Website. [Link]
-
Meinsma, R., et al. (2011). Detection of non-sterol isoprenoids by HPLC-MS/MS. Journal of Lipid Research. [Link]
-
Creative BioMart. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit. Creative BioMart Website. [Link]
-
Previs, S. F., & Kelley, M. (2014). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. [Link]
-
Wada, K., et al. (2017). 13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli. ScienceDirect. [Link]
-
Dickschat, J. S., et al. (2011). Synthesis of Deuterated Mevalonolactone Isotopomers. European Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Overview of the mevalonate pathway. ResearchGate. [Link]
-
Dellomonaco, C., et al. (2013). Discovery of a metabolic alternative to the classical mevalonate pathway. eLife. [Link]
-
UCLA. (n.d.). Metabolic Flux Analysis. UCLA Website. [Link]
-
Quifer-Rada, P., et al. (2020). Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops. Frontiers in Chemistry. [Link]
-
Wikipedia. (n.d.). Mevalonate pathway. Wikipedia. [Link]
-
Technical University of Munich. (n.d.). Stable Isotope Dilution Assay. TUM Website. [Link]
-
Cornell, K. A., et al. (2009). Mevalonate Analogues as Substrates of Enzymes in the Isoprenoid Biosynthetic Pathway of Streptococcus pneumoniae. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Johnson-Davis, K. L., et al. (2011). Liquid Chromatography-Tandem Mass Spectrometry Method for the Measurement of Serum Mevalonic Acid. Therapeutic Drug Monitoring. [Link]
-
Maciá-Vicente, J. G., et al. (2024). Concise synthesis of deuterium-labelled proanthocyanidin metabolite 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone as an analytical tool. RSC Advances. [Link]
-
Mullen, P. J., et al. (2016). The Mevalonate Pathway, a Metabolic Target in Cancer Therapy. Frontiers in Oncology. [Link]
-
Scott, K. A., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]
-
Maji, M., & Dastidar, S. (2022). C–H deuteration of organic compounds and potential drug candidates. Chemical Society Reviews. [Link]
-
Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
Cornell, K. A., et al. (2009). Mevalonate analogues as substrates of enzymes in the isoprenoid biosynthetic pathway of Streptococcus pneumoniae. PubMed. [Link]
Sources
- 1. Mevalonate pathway: a review of clinical and therapeutical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 3. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 4. A comprehensive machine-readable view of the mammalian cholesterol biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. Mevalonate Pathway: Origins, Regulation, and Health Implications - Creative Proteomics Blog [creative-proteomics.com]
- 8. Mevalonate Cascade and its Regulation in Cholesterol Metabolism in Different Tissues in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mevalonate Pathway Blockade, Mitochondrial Dysfunction and Autophagy: A Possible Link - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]
- 11. apexbt.com [apexbt.com]
- 12. Sci-Hub. Synthesis of Deuterated Mevalonolactone Isotopomers / European Journal of Organic Chemistry, 2011 [sci-hub.st]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 17. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 18. 13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Metabolic Flux Analysis [vanderbilt.edu]
- 21. Rapid reverse phase-HPLC assay of HMG-CoA reductase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
- 23. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 24. Detection of non-sterol isoprenoids by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Metabolic Rescue with DL-Mevalonolactone-4,4,5,5-D4: A Comparative Guide for Researchers
This guide provides an in-depth, objective comparison of DL-Mevalonolactone-4,4,5,5-D4 for metabolic rescue experiments, contrasting its performance with alternative methods and providing the supporting experimental frameworks necessary for rigorous scientific inquiry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating system for assessing metabolic rescue.
Introduction: The Mevalonate Pathway and the Rationale for Metabolic Rescue
The mevalonate (MVA) pathway is a cornerstone of cellular metabolism, responsible for the synthesis of a diverse array of essential biomolecules from acetyl-CoA.[1][2][3] This pathway's products are broadly categorized into two classes: sterols (such as cholesterol) and non-sterol isoprenoids. The latter group includes farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are critical for protein prenylation—a post-translational modification vital for the function of small GTPases like Ras and Rho that govern cell growth, differentiation, and survival.[3][4]
The enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) catalyzes the rate-limiting step in this pathway and is the pharmacological target of statins.[3][5] By inhibiting HMGCR, statins deplete the downstream products of the MVA pathway, leading to the desired cholesterol-lowering effects but also to potential off-target consequences due to the depletion of non-sterol isoprenoids. This has made the MVA pathway a significant area of research in cancer biology and other fields, with many studies exploring the anti-cancer effects of statins.[3][4][6]
Metabolic rescue experiments are therefore crucial for dissecting the specific downstream consequences of MVA pathway inhibition. By reintroducing specific metabolites, researchers can pinpoint which downstream products are essential for a particular cellular function and untangle the complex signaling networks involved.
This compound: A Tool for Precise Metabolic Tracing
DL-Mevalonolactone is the lactone form of mevalonic acid and serves as a direct precursor that can bypass HMGCR inhibition.[7][8] The use of a stable isotope-labeled version, this compound, elevates the precision of metabolic rescue studies from simple phenotypic observation to quantitative metabolic flux analysis. The four deuterium atoms at the 4 and 5 positions provide a distinct mass shift that allows for the unambiguous tracing of the labeled mevalonate through the pathway using mass spectrometry.[9][10][11]
This isotopic labeling is the key advantage of this compound. It allows researchers to definitively confirm that the observed rescue effect is a direct result of the metabolism of the exogenously supplied mevalonate and to quantify its incorporation into downstream isoprenoids and sterols. This provides a level of specificity that is unattainable with unlabeled rescue agents.
Comparative Analysis of Metabolic Rescue Agents
The choice of rescue agent is critical and depends on the specific scientific question being addressed. Below is a comparison of this compound with other commonly used alternatives.
| Rescue Agent | Point of Pathway Entry | Primary Rescue Function | Key Advantage | Key Limitation |
| This compound | Downstream of HMGCR | Replenishes the entire MVA pathway | Allows for precise metabolic tracing and flux analysis via mass spectrometry.[9][10][11] | Does not differentiate between the sterol and non-sterol branches of the pathway. |
| DL-Mevalonolactone (unlabeled) | Downstream of HMGCR | Replenishes the entire MVA pathway | Cost-effective for simple phenotypic rescue experiments.[7][8] | Cannot be distinguished from endogenous mevalonate, preventing metabolic tracing. |
| Farnesyl Pyrophosphate (FPP) | Downstream of mevalonate phosphorylation | Rescues farnesylation-dependent processes | Isolates the effects of the FPP branch of the pathway.[12] | Often less effective in rescuing global statin-induced effects compared to GGPP.[4] |
| Geranylgeranyl Pyrophosphate (GGPP) | Downstream of FPP synthesis | Rescues geranylgeranylation-dependent processes | Highly effective in rescuing statin-induced apoptosis and growth inhibition in many cancer cell lines.[4][6][12] | Bypasses a significant portion of the pathway, limiting insights into upstream regulation. |
| Squalene/Cholesterol | Downstream of FPP in the sterol branch | Specifically rescues the sterol synthesis branch | Can determine if the observed phenotype is due to cholesterol depletion. | Generally ineffective at rescuing the primary anti-cancer effects of statins.[6] |
Experimental Design for Assessing Rescue Specificity
A robust experimental design is crucial for generating reliable and interpretable data. The following workflow provides a framework for assessing the specificity of metabolic rescue with this compound.
Caption: Workflow for assessing metabolic rescue specificity.
Detailed Experimental Protocols
-
Cell Seeding: Plate the chosen cell line (e.g., a statin-sensitive cancer cell line) in appropriate multi-well plates or flasks. Allow cells to adhere and reach a desired confluency (typically 50-70%).
-
Inhibitor Treatment: Treat cells with a pre-determined concentration of an MVA pathway inhibitor (e.g., simvastatin) that induces a measurable phenotype (e.g., 50% reduction in cell viability).
-
Rescue Agent Addition: Concurrently or shortly after inhibitor treatment, add the rescue agents to the respective wells. It is crucial to have a vehicle control (e.g., DMSO) and a range of concentrations for each rescue agent to determine the optimal rescue concentration.
-
Cell Viability Assay (MTT or equivalent):
-
After the desired incubation period (e.g., 48-72 hours), add the viability reagent (e.g., MTT) to each well.
-
Incubate according to the manufacturer's protocol.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.[13]
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS and resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to quantify early and late apoptotic populations.[13]
-
-
Western Blot for Protein Prenylation:
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with antibodies against prenylated proteins (e.g., RhoA, Rap1a) and loading controls (e.g., β-actin). Unprenylated proteins may show a slight upward mobility shift.[13]
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating media and washing cells with ice-cold PBS.
-
Add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.
-
Centrifuge to pellet protein and debris, and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the extracted metabolites onto an appropriate liquid chromatography column (e.g., a reverse-phase C18 column for lipidomics).
-
Use a mass spectrometer operating in a targeted mode (e.g., Multiple Reaction Monitoring, MRM) to detect and quantify the D4-labeled and unlabeled MVA pathway intermediates.[14][15][16]
-
-
Data Analysis:
-
Integrate the peak areas for each metabolite and its corresponding D4-labeled isotopologue.
-
Calculate the fractional enrichment to determine the percentage of each metabolite pool that is derived from the exogenously supplied this compound.
-
Interpreting the Data: A Logic Framework
The combination of phenotypic and metabolic data allows for a comprehensive assessment of rescue specificity.
Caption: A logic diagram for interpreting experimental outcomes.
Conclusion and Future Directions
This compound is a powerful tool for dissecting the intricacies of the mevalonate pathway. Its key advantage lies in its ability to provide unambiguous evidence of metabolic flux, thereby ensuring the specificity of rescue experiments. While unlabeled mevalonolactone and downstream intermediates like FPP and GGPP are valuable for identifying the functional branches of the pathway, the use of stable isotope-labeled mevalonate provides a level of rigor that is essential for high-impact research.
Future studies could employ more advanced techniques such as untargeted stable isotope-resolved metabolomics to gain a global view of how MVA pathway rescue impacts other areas of cellular metabolism.[17] This will undoubtedly lead to a deeper understanding of the complex metabolic reprogramming that occurs in diseases like cancer and will aid in the development of more targeted and effective therapeutic strategies.
References
-
Jiang, W., et al. (2014). In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells. British Journal of Cancer, 111(8), 1562-1571. [Link]
-
Monkkonen, H., et al. (2009). Analysis of endogenous ATP analogs and mevalonate pathway metabolites in cancer cell cultures using liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatography B, 877(28), 3487-3494. [Link]
-
Zhang, P., et al. (2024). Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS. Journal of Chromatography A, 1729, 465163. [Link]
-
Behnke, K., et al. (2014). Metabolic Flux Analysis of Plastidic Isoprenoid Biosynthesis in Poplar Leaves Emitting and Nonemitting Isoprene. Plant Physiology, 165(1), 45-58. [Link]
-
Al-Yasari, A., et al. (2020). Simvastatin Induces Apoptosis in Medulloblastoma Brain Tumor Cells via Mevalonate Cascade Prenylation Substrates. Cancers, 12(11), 3169. [Link]
-
ArrayExpress. E-MTAB-3263 - Role of mevalonate pathway intermediates in anticancer effect of statins. [Link]
-
Cruz, P. M., et al. (2020). The Mevalonate Pathway, a Metabolic Target in Cancer Therapy. Frontiers in Oncology, 10, 419. [Link]
-
Mullen, P. J., et al. (2016). Targeting the Mevalonate Pathway in Cancer. Trends in Cancer, 2(12), 724-741. [Link]
-
Edmond, J., & Popják, G. (1982). The tracing of the pathway of mevalonate's metabolism to other than sterols. The Journal of biological chemistry, 257(18), 10738–10743. [Link]
-
Browne, S. J., et al. (2022). The mevalonate pathway of isoprenoid biosynthesis supports metabolic flexibility in Mycobacterium marinum. mBio, 13(3), e00552-22. [Link]
-
Dellas, N., et al. (2013). Discovery of a metabolic alternative to the classical mevalonate pathway. eLife, 2, e00621. [Link]
-
Boronat, A., et al. (2013). New Insights into Plant Isoprenoid Metabolism. Plant Physiology, 162(2), 617-621. [Link]
-
Heux, S., et al. (2019). Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling. Metabolic Engineering, 55, 123-132. [Link]
-
Miettinen, T. P., & Björklund, M. (2015). Mevalonate Pathway Regulates Cell Size Homeostasis and Proteostasis through Autophagy. Cell Reports, 13(10), 2276-2287. [Link]
-
Miller, D. J., et al. (2012). Mevalonate Analogues as Substrates of Enzymes in the Isoprenoid Biosynthetic Pathway of Streptococcus pneumoniae. ACS Chemical Biology, 7(5), 854-861. [Link]
-
Houten, S. M., et al. (2006). Manipulation of isoprenoid biosynthesis as a possible therapeutic option in mevalonate kinase deficiency. Arthritis and Rheumatism, 54(7), 2289-2295. [Link]
-
Ashraf, M., & Shah, S. S. (2022). Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. Metabolites, 12(10), 911. [Link]
-
Fan, T. W., et al. (2012). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Metabolites, 2(1), 1-22. [Link]
-
Klapper, M., et al. (2022). Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line. Frontiers in Molecular Biosciences, 9, 988812. [Link]
-
Khamseh, M. E., et al. (2022). The Cellular and Mitochondrial Consequences of Mevalonate Pathway Inhibition by Nitrogen-Containing Bisphosphonates: A Narrative Review. International Journal of Molecular Sciences, 23(19), 11674. [Link]
-
Grasso, S., et al. (2018). p140Cap modulates the mevalonate pathway decreasing cell migration and enhancing drug sensitivity in breast cancer cells. Oncogene, 37(31), 4293-4306. [Link]
-
Gratton, R., et al. (2018). Prolonged Treatment With Mevalonolactone Induces Oxidative Stress Response With Reactive Oxygen Species Production, Mitochondrial Depolarization and Inflammation in Human Glioblastoma U-87 MG Cells. Neurochemistry International, 120, 233-237. [Link]
-
Vignoli, A., et al. (2019). Pharmacometabolomics for the Study of Lipid-Lowering Therapies: Opportunities and Challenges. Metabolites, 9(12), 297. [Link]
-
Kaddurah-Daouk, R., et al. (2013). Pharmacometabolomics of Statin Response. Circulation: Cardiovascular Genetics, 6(2), 219-229. [Link]
-
Hirsch, A. K. H., et al. (2008). The Non-Mevalonate Pathway to Isoprenoid Biosynthesis: A Potential Source of New Drug Targets. CHIMIA International Journal for Chemistry, 62(4), 213-216. [Link]
-
Preprints.org. Consequences of Inhibition of the Mevalonate Pathway by Bisphosphonates at the Cellular and Mitochondrial Levels. [Link]
-
Bensinger, S. J., & Christofk, H. R. (2012). Decoding the crosstalk between mevalonate metabolism and T cell function. Current Opinion in Immunology, 24(4), 413-420. [Link]
-
Ulmer, C. Z., et al. (2020). The Hitchhiker's Guide to Untargeted Lipidomics Analysis: Practical Guidelines. Metabolites, 10(10), 406. [Link]
-
Duncan, R. E., et al. (2008). Dysregulation of the mevalonate pathway promotes transformation. The Journal of biological chemistry, 283(48), 33269–33277. [Link]
-
Burla, B., et al. (2018). Clinical lipidomics: realizing the potential of lipid profiling. Journal of Lipid Research, 59(6), 913-925. [Link]
-
iGEM. Mammalian Cell Culturing Protocols: AML-12, CHO-DG44, and NIH3T3. [Link]
-
Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822-835. [Link]
-
Grolmusz, V. K., et al. (2019). Inhibition of the mevalonate pathway affects epigenetic regulation in cancer cells. BMC Cancer, 19(1), 103. [Link]
Sources
- 1. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Mevalonic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 4. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding the crosstalk between mevalonate metabolism and T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Isoprenoids: Metabolism, Functions, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 10. mdpi.com [mdpi.com]
- 11. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Analysis of endogenous ATP analogs and mevalonate pathway metabolites in cancer cell cultures using liquid chromatography-electrospray ionization mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 15. Mevalonate Pathway Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of DL-Mevalonolactone-4,4,5,5-D4
This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of DL-Mevalonolactone-4,4,5,5-D4. As a deuterated analog of a key intermediate in the mevalonate biochemical pathway, this compound is integral to metabolic research and drug development.[1][2][3] Adherence to rigorous disposal protocols is not merely a regulatory formality; it is a cornerstone of a robust laboratory safety culture and environmental stewardship. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste stream with confidence and precision.
Hazard Assessment and Regulatory Framework
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile and the governing regulations is essential. This proactive assessment forms the basis for all subsequent safety and handling decisions.
Inherent Chemical Hazards
While this compound is not classified as acutely toxic or flammable, it presents potential hazards that necessitate careful handling.[4] The primary risks are associated with direct contact and exposure. The deuterated nature of the compound does not introduce new hazards like radioactivity but requires that, as a conservative measure, the handling precautions for its non-deuterated analog be strictly followed.[5]
A summary of the key hazards identified in the Safety Data Sheet (SDS) is presented below.
| Hazard Type | Description | Rationale for Caution | Source |
| Skin Contact | May be harmful if absorbed through the skin and may cause skin irritation. | Prolonged or repeated contact can lead to dermatitis or other skin conditions. | [4][6] |
| Eye Contact | May cause eye irritation. | Direct contact can result in redness, pain, and potential damage to eye tissue. | [4][6] |
| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation. | Inhalation of vapors or mists can irritate the mucous membranes and respiratory system. | [4][6] |
| Ingestion | May be harmful if swallowed. | Accidental ingestion could lead to adverse systemic effects. | [4] |
| Chemical Incompatibility | Reacts with strong oxidizing agents. | Co-mingling with incompatible chemicals can lead to uncontrolled reactions, generating heat or hazardous byproducts. | [4] |
The Regulatory Imperative: RCRA and Hazardous Waste Classification
The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] RCRA establishes a "cradle-to-grave" management system for hazardous waste, ensuring it is handled safely from generation to final disposal.[8][9]
The SDS for this compound explicitly instructs to "dispose of as hazardous waste".[4] This directive requires that the compound, and any materials contaminated with it, be managed according to federal, state, and institutional hazardous waste protocols.[7] Under RCRA, your laboratory is considered a hazardous waste generator, and compliance with all applicable standards for waste accumulation, labeling, and disposal is mandatory.[9][10]
Core Disposal Protocol: A Step-by-Step Workflow
This protocol provides a systematic approach to ensure that all waste streams containing this compound are managed safely and compliantly.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for use or disposal, always don the appropriate PPE. This is the first line of defense against accidental exposure.
-
Eye/Face Protection: Wear chemical safety glasses with side shields or goggles.[11]
-
Hand Protection: Wear suitable impervious chemical-resistant gloves (e.g., nitrile).[4][12]
-
Skin and Body Protection: Wear a standard laboratory coat. For tasks with a higher risk of splashing, consider additional protective clothing.[4][11]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure proper disposal routing.
-
Designate a Specific Waste Stream: All waste containing this compound should be collected as a dedicated hazardous chemical waste.
-
Avoid Co-mingling: Store this waste separately from incompatible materials, particularly strong oxidizing agents.[4][11]
-
Solid vs. Liquid: Collect solid waste (e.g., contaminated weighing papers, gloves, absorbent pads) and liquid waste in separate, clearly marked containers.
Step 3: Containerization and Labeling
The waste container is the primary means of containment. Its integrity and labeling are paramount for safety and compliance.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, screw-top lid.[11] Ensure the container is in good condition, free from cracks or defects. Do not overfill; leave at least 10% of headspace to allow for expansion.[11]
-
Mandatory Labeling: The EPA requires that each waste container be clearly labeled.[13] Affix a hazardous waste label to the container before adding any waste. The label must include:
Step 4: Waste Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to collect waste at or near the point of generation in designated SAAs.[10][13]
-
Location: The SAA must be under the control of the personnel generating the waste.[13]
-
Containment: Keep the waste container securely closed at all times, except when adding waste.
-
Volume Limits: An SAA is limited to accumulating no more than 55 gallons of hazardous waste.[10]
Step 5: Final Disposal via Institutional EHS
Direct disposal of this chemical into regular trash or down the sewer is strictly prohibited.[11][14]
-
Contact EHS: Once your waste container is full, or as per your laboratory's scheduled pickups, arrange for its removal through your institution's Environmental Health and Safety (EHS) department or an equivalent approved waste disposal service.[11]
-
Documentation: Maintain accurate records of your waste generation and disposal as required by your institution and regulatory agencies.
Specialized Scenarios and Decontamination
Beyond routine waste collection, researchers must be prepared to manage spills and decontaminate containers.
Protocol 3.1: Spill Management
In the event of a spill, a swift and systematic response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate spill area and alert colleagues.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, conduct the cleanup within a chemical fume hood.[15]
-
Don PPE: Wear the full complement of required PPE, including double-gloving if necessary.
-
Contain and Absorb: For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[11] Carefully apply the absorbent, working from the outside in to prevent spreading.
-
Collect and Containerize: Once absorbed, carefully scoop the material into a properly labeled hazardous waste container.[11][15]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water or as recommended by your EHS office).[11] All materials used for decontamination (wipes, pads) must also be disposed of as hazardous waste.[11]
Protocol 3.2: Decontamination of Empty Containers
An "empty" container that held a hazardous chemical is not considered non-hazardous until it has been properly decontaminated.
-
Triple-Rinse Procedure: The standard procedure is to triple-rinse the container with a suitable solvent (e.g., ethanol or another solvent in which the compound is soluble).[11][15][16]
-
Collect Rinsate: Crucially, all three portions of the rinsate must be collected and disposed of as hazardous liquid waste. [11][15] Do not pour the rinsate down the drain.
-
Final Disposal: After triple-rinsing and allowing the container to air dry in a fume hood, deface or remove the original label. The decontaminated container can then typically be disposed of in the regular trash or recycled, in accordance with your institution's specific policies.[11]
Disposal Workflow Visualization
The following diagram provides a logical, at-a-glance representation of the decision-making process for the proper disposal of this compound.
Caption: Decision-making and procedural flow for compliant waste management.
References
- U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
- Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs.
- C/D/N Isotopes, Inc. (2015). Safety Data Sheet: (±)-Mevalonolactone-4,4,5,5-d4.
- BenchChem. (2025). Proper Disposal of Massoia Lactone: A Guide for Laboratory Professionals.
- Medical Laboratory Observer. (2021). Managing Hazardous Chemical Waste in the Lab.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- BenchChem. (2025). Navigating the Safe Disposal of (+)-Alantolactone: A Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations.
- U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Overview.
- BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
- LGC Standards. (2023). Safety Data Sheet: (±)-Mevalonolactone-4,4,5,5-d4.
- Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance.
- TCI Chemicals. (n.d.). DL-Mevalonolactone | 674-26-0.
- Chem-Impex. (n.d.). (+/-)-Mevalonolactone.
- Spectrum Chemical. (2007). Material Safety Data Sheet: DL-Mevalonic Acid Lactone.
- Sigma-Aldrich. (2024). Safety Data Sheet: δ-Valerolactone.
- Cayman Chemical. (n.d.). DL-Mevalonolactone (CAS 674-26-0).
- Cayman Chemical. (2022). Product Information: DL-Mevalonolactone.
- American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs.
- Lion Technology Inc. (2023). 4 Hazardous Waste Characteristics Under RCRA.
- K&L Gates. (2024). 2024 Regulatory Outlook: Advanced Recycling.
- HSC Chemistry. (2023). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.
- FooDB. (2021). Showing Compound Mevalonolactone (FDB023804).
- Boston University Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals.
- National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
- TargetMol. (n.d.). DL-Mevalonolactone ((±)-Mevalonolactone) | Endogenous Metabolite.
- Sigma-Aldrich. (n.d.). (R)-(-)-Mevalonolactone.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Google Patents. (2019). US10208008B2 - Processes for conversion of biologically derived mevalonic acid.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- ResearchGate. (2015). Can anyone help me for preparation of mevalonate from mevalonolactone?.
- PubMed. (2017). Purification of biomevalonate from fermentation broth and conversion of biomevalonate into biomevalonolactone.
- Royal Society of Chemistry. (2018).
- Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
- Google Patents. (1964). US3119842A - Process for the synthesis of mevalonic acid and its lactone and derivatives thereof.
- MedChemExpress. (n.d.). DL-Mevalonolactone ((±)-Mevalonolactone) | Endogenous Metabolite.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. caymanchem.com [caymanchem.com]
- 3. DL-Mevalonolactone | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
A Senior Application Scientist's Guide to the Safe Handling of DL-Mevalonolactone-4,4,5,5-D4
Of course. Here is a guide on the personal protective equipment for handling DL-Mevalonolactone-4,4,5,5-D4.
As researchers and drug development professionals, our work with specialized chemical reagents demands the highest standards of safety and precision. This compound, a deuterated analog of mevalonolactone, is a valuable tool in metabolic research and pharmacokinetic studies. While its stable isotope labeling presents no radiological hazard, its chemical properties and the integrity of your experiments necessitate a robust and well-understood handling protocol.
This guide moves beyond a simple checklist. It is designed to provide you, a fellow scientist, with the rationale behind each safety recommendation, grounded in the established principles of laboratory safety and risk management. Our goal is to empower you to work confidently and safely, ensuring both personal protection and the validity of your results.
The RAMP Framework: A Foundation for Chemical Safety
To structure our approach, we will utilize the RAMP framework—R ecognize, A ssess, M inimize, and P repare—advocated by the American Chemical Society (ACS).[1][2] This systematic process ensures a comprehensive evaluation of the risks associated with handling this compound.
-
Recognize the Hazards : The first step is to understand the intrinsic properties of the compound. According to its Safety Data Sheet (SDS), this compound may cause skin, eye, and respiratory tract irritation.[3][4] It is typically supplied as a neat oil and is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4][5]
-
Assess the Risks : The primary risks involve accidental exposure through skin or eye contact, inhalation of aerosols or mists, and ingestion.[3] The risk of inhalation is most significant when handling the neat oil or preparing stock solutions.
-
Minimize the Risks : This is achieved through a hierarchy of controls, prioritizing engineering controls, followed by administrative procedures, and finally, the use of Personal Protective Equipment (PPE).
-
Prepare for Emergencies : Despite all precautions, accidents can happen. Being prepared with knowledge of emergency procedures is critical.
Minimizing Risk: A Multi-Layered Approach
Effective safety is not just about wearing the right gear; it's about creating a safe environment and following established procedures.
Engineering Controls: Your First Line of Defense
Engineering controls are designed to remove the hazard at its source. For this compound, the single most important engineering control is a properly functioning and certified chemical fume hood .[3]
-
Causality : All manipulations of the neat oil and any procedures involving volatile organic solvents (e.g., ethanol, DMSO, DMF) for dissolution must be performed inside a chemical fume hood.[5][6] This captures potentially harmful mists or vapors at the source, preventing inhalation and minimizing exposure.[7]
Administrative Controls: Safe Work Practices
Your laboratory's Chemical Hygiene Plan (CHP) , a requirement under the Occupational Safety and Health Administration (OSHA) Laboratory Standard, is the foundational administrative control.[8][9][10] This plan should include standard operating procedures (SOPs) for handling chemicals like this compound. Key practices include:
-
Designated Area : All work with this compound should be conducted in a designated area of the lab.
-
Hand Washing : Always wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[6]
-
Avoid Contamination : Never wear gloves outside the laboratory or when touching common surfaces like doorknobs, phones, or keyboards.[7]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between you and the chemical hazard. The selection of appropriate PPE is critical and must be tailored to the specific task being performed.[6][11]
| Task | Eye & Face Protection | Hand Protection | Body Protection |
| Receiving & Unpacking | Safety glasses with side shields[7] | Chemical-resistant gloves (Nitrile recommended) | Lab coat |
| Weighing & Aliquoting Neat Oil | Chemical splash goggles | Chemical-resistant gloves (Nitrile recommended). Change immediately if contaminated. | Fully-buttoned lab coat[12] |
| Dissolution in Solvents | Chemical splash goggles | Chemical-resistant gloves (Nitrile recommended). | Fully-buttoned lab coat |
| Handling Dilute Solutions | Safety glasses with side shields | Chemical-resistant gloves (Nitrile recommended) | Lab coat |
| Waste Disposal | Chemical splash goggles | Chemical-resistant gloves (Nitrile recommended) | Fully-buttoned lab coat |
-
Expertise in Selection :
-
Eye Protection : Safety glasses provide basic protection, but chemical splash goggles are essential when handling the neat oil or preparing solutions, as they form a seal around the eyes to protect against splashes.[7]
-
Hand Protection : Nitrile gloves are generally suitable for incidental contact. However, if prolonged contact is anticipated or if using aggressive solvents, consult a glove compatibility chart to ensure adequate protection. Always inspect gloves for tears or holes before use.[13]
-
Body Protection : A professional lab coat, kept clean and fully buttoned, protects your skin and personal clothing from minor spills and contamination.[12]
-
Procedural Guidance: From Receipt to Disposal
This step-by-step workflow integrates the safety controls into a practical operational plan.
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Confirm that the product identity matches your order.
-
Store the compound in a freezer at its recommended temperature, typically -20°C, to ensure its stability.[5] Note that it is hygroscopic; ensure the container is tightly sealed to protect it from moisture.[3][4]
Step 2: Preparation and Handling
-
Before use, review this guide, the compound's SDS, and your lab's specific SOP.[8]
-
Don the appropriate PPE as outlined in the table above (at a minimum: lab coat, chemical splash goggles, and nitrile gloves).
-
Transfer all necessary materials (compound, solvents, pipettes, etc.) into a chemical fume hood.
-
Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Carefully weigh the required amount of the neat oil.
-
Prepare your stock solution by dissolving the oil in a suitable solvent, such as ethanol, DMSO, or DMF.[5]
Step 3: Spill and Emergency Response
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] Seek medical attention if irritation develops.[4]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Minor Spill : If a small spill occurs inside the fume hood, absorb it with an inert material (e.g., vermiculite, sand, or spill pillows). Place the contaminated material into a sealed container for hazardous waste disposal.[3]
Step 4: Waste Disposal and Decontamination
-
All waste materials, including empty containers, used pipette tips, and contaminated absorbent material, must be disposed of as hazardous chemical waste.
-
Follow your institution's specific guidelines for chemical waste disposal. Do not pour any amount down the drain.[14]
-
Thoroughly decontaminate all non-disposable equipment and the work surface within the fume hood after use.
-
Remove your PPE, disposing of gloves and any other single-use items in the appropriate waste stream.
-
Wash your hands thoroughly before leaving the laboratory.[13]
By integrating these expert-level safety protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
Laboratories - Overview. Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
OSHA Laboratory Standard. Compliancy Group. Available from: [Link]
-
OSHA Standards to Know Before Starting Your Lab. Lab Manager. Available from: [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials. IPG. Available from: [Link]
-
Safety Tipsheets & Best Practices. American Chemical Society. Available from: [Link]
-
Handling Radioactive Materials Safely. Princeton University Environmental Health and Safety. Available from: [Link]
-
Safety. American Chemical Society. Available from: [Link]
-
Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. Available from: [Link]
-
Safety Guidelines for the Chemistry Professional: Understanding Your Role and Responsibilities. American Chemical Society. Available from: [Link]
-
Chapter 6: Chemical Storage and Handling. University of Mary Washington Emergency Management and Safety. Available from: [Link]
-
EQUIPMENT FOR SAFE HANDLING OF RADIOACTIVE ISOTOPES. JAMA Network. Available from: [Link]
-
Protective Clothing for Radioisotope Users. Princeton University Environmental Health and Safety. Available from: [Link]
-
Personal Protective Equipment. United States Environmental Protection Agency (EPA). Available from: [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz. Available from: [Link]
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. Available from: [Link]
-
Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. LabTAG. Available from: [Link]
-
Safe Handling and Storage of Chemicals. University of Colorado Boulder Environmental Health & Safety. Available from: [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available from: [Link]
Sources
- 1. acs.org [acs.org]
- 2. acs.org [acs.org]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. gz-supplies.com [gz-supplies.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. osha.gov [osha.gov]
- 9. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. compliancy-group.com [compliancy-group.com]
- 11. ipgsf.com [ipgsf.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. students.umw.edu [students.umw.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
